Product packaging for (-)-Profenamine(Cat. No.:CAS No. 115017-00-0)

(-)-Profenamine

Cat. No.: B1169478
CAS No.: 115017-00-0
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Description

(-)-Profenamine, also known as (R)-Ethopropazine, is the single enantiomer form of the classic phenothiazine derivative, profenamine. It is an antiparkinsonian agent valued in neuroscience research for its anticholinergic, antihistamine, and antiadrenergic properties. Its primary research application lies in investigating the chiral specificity of drug action, particularly in the context of restoring neurotransmitter balance in the basal ganglia. The mechanism of action for this compound is predominantly attributed to its potent anticholinergic activity, which helps to counterbalance the relative excess of acetylcholine that occurs due to dopamine deficiency in models of Parkinson's disease . Studies on the related racemic compound, ethopropazine, indicate that the (R)-enantiomer exhibits a significantly higher affinity for butyrylcholinesterase (BChE) compared to its (S)-counterpart, suggesting that the biological activity of profenamine is stereoselective . This makes this compound a critical tool for researchers aiming to dissect the specific contributions of each enantiomer to the overall pharmacological profile, which can influence efficacy and side-effect patterns. Beyond its use in studying extrapyramidal symptoms, this compound serves as a valuable ligand in biochemical assays and for the synthesis of characterized metal complexes in coordination chemistry research . This product is supplied as a high-purity chemical entity strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

115017-00-0

Molecular Formula

C16H17NO3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Neuronal Mechanism of Action of (-)-Profenamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuronal mechanism of action of (-)-Profenamine, also known as the levorotatory enantiomer of Ethopropazine. This document synthesizes the current understanding of its molecular targets, the signaling pathways it modulates, and the associated physiological effects within the central nervous system.

Introduction

This compound is the (S)-enantiomer of Profenamine (Ethopropazine), a phenothiazine derivative.[1] Historically, the racemic mixture of Profenamine has been utilized as an antiparkinsonian agent due to its anticholinergic, antihistaminic, and antiadrenergic properties.[2] It has been employed to alleviate the motor symptoms of Parkinson's disease and drug-induced extrapyramidal syndromes.[3] This guide focuses specifically on the neuronal mechanism of the (-)-enantiomer, elucidating its primary and secondary pharmacological actions.

Primary Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

The principal mechanism of action of Profenamine in neuronal cells is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[4][5] In conditions like Parkinson's disease, a deficiency in dopamine leads to a relative overactivity of acetylcholine in the brain, contributing to motor disturbances.[4] By blocking these receptors, this compound helps to re-establish a more balanced neurochemical environment.[4][5]

2.1. Receptor Subtype Specificity

While Profenamine is known to be a muscarinic antagonist, a key aspect of its pharmacological profile is its specificity for different receptor subtypes. It primarily targets the M1 and M2 subtypes of muscarinic acetylcholine receptors.[6]

2.2. Signaling Pathways

The blockade of M1 and M2 receptors by this compound in neuronal cells leads to the modulation of downstream signaling cascades.

  • M1 Receptor Blockade: M1 receptors are Gq-coupled protein receptors. Their activation typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By antagonizing the M1 receptor, this compound inhibits this signaling pathway, leading to a reduction in neuronal excitability.

  • M2 Receptor Blockade: M2 receptors are Gi-coupled protein receptors. Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent reduced activation of protein kinase A (PKA). M2 receptor activation also leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization and reduced neuronal firing. As an antagonist, this compound blocks these effects, thereby preventing the acetylcholine-mediated inhibition of neuronal activity.

Secondary Pharmacological Actions

In addition to its primary role as a muscarinic antagonist, this compound exhibits a broader pharmacological profile, interacting with other neuronal targets.

3.1. Cholinesterase Inhibition

Profenamine has been identified as a potent and selective inhibitor of butyrylcholinesterase (BChE) and a poor inhibitor of acetylcholinesterase (AChE).[6] By inhibiting BChE, this compound can indirectly increase the synaptic levels of acetylcholine, which might seem counterintuitive to its anticholinergic effects. However, the balance between direct receptor antagonism and indirect cholinergic enhancement contributes to its overall therapeutic profile.

3.2. Adrenergic and Histamine Receptor Antagonism

Profenamine also possesses anti-adrenergic and antihistaminic properties.[2][3] Its interaction with adrenergic receptors can contribute to its side-effect profile, while the blockade of histamine H1 receptors may be responsible for some of its sedative effects.[5]

Quantitative Data

The following table summarizes the available quantitative data on the binding affinities and inhibitory activities of Profenamine. It is important to note that much of the available data pertains to the racemic mixture (Ethopropazine) rather than the specific (-)-enantiomer.

TargetLigandAssay TypeValueUnitsReference
Muscarinic Acetylcholine Receptor M1EthopropazineCell-based Antagonist Assay91.2x (relative potency)[6]
Muscarinic Acetylcholine Receptor M2EthopropazineBiochemical Antagonist Assay3.5x (relative potency)[6]
Butyrylcholinesterase (BChE)EthopropazineBiochemical Inhibition AssayPotent Inhibitor-[6]
Acetylcholinesterase (AChE)EthopropazineBiochemical Inhibition AssayPoor Inhibitor-[6]

Experimental Protocols

5.1. Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is a standard method for determining the binding affinity of a compound to a specific receptor.

  • Preparation of Neuronal Membranes: Homogenize brain tissue (e.g., from rat striatum, rich in mAChRs) in a cold buffer solution. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the membrane fraction. The pellet is washed and resuspended in a binding buffer.

  • Binding Reaction: Incubate the neuronal membranes with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]QNB) and varying concentrations of the unlabeled test compound (this compound).

  • Separation and Counting: After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters. The filters are then washed with cold buffer to remove non-specifically bound radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

5.2. Cholinesterase Activity Assay (Ellman's Method)

This spectrophotometric method is used to measure the activity of cholinesterases.

  • Enzyme and Substrate Preparation: Prepare solutions of purified BChE or AChE and the substrate acetylthiocholine iodide.

  • Reaction Mixture: In a cuvette, mix the enzyme solution with a buffer and Ellman's reagent (DTNB).

  • Inhibition Assay: To measure the inhibitory effect of this compound, pre-incubate the enzyme with various concentrations of the compound before adding the substrate.

  • Measurement: Initiate the reaction by adding the substrate. The hydrolysis of acetylthiocholine by the enzyme produces thiocholine, which reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoate). The rate of color change is measured spectrophotometrically at 412 nm.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_M1 M1 Receptor Signaling cluster_M2 M2 Receptor Signaling (-)-Profenamine_M1 This compound M1R M1 Receptor (Gq-coupled) (-)-Profenamine_M1->M1R Antagonizes PLC Phospholipase C M1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation (-)-Profenamine_M2 This compound M2R M2 Receptor (Gi-coupled) (-)-Profenamine_M2->M2R Antagonizes AC Adenylyl Cyclase M2R->AC Inhibits GIRK GIRK Channel M2R->GIRK Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition K_efflux K⁺ Efflux GIRK->K_efflux K_efflux->Neuronal_Inhibition

Caption: Signaling pathways of M1 and M2 muscarinic receptors antagonized by this compound.

G cluster_workflow Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare Neuronal Membranes Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and this compound Prepare_Membranes->Incubate Separate Separate Bound and Free Ligand via Filtration Incubate->Separate Count Quantify Radioactivity Separate->Count Analyze Data Analysis (IC50 and Ki determination) Count->Analyze End End Analyze->End

Caption: Experimental workflow for a radioligand binding assay.

Conclusion

This compound exerts its primary neuronal effects through the competitive antagonism of muscarinic acetylcholine receptors, with a preference for M1 and M2 subtypes. This action helps to correct the cholinergic hyperactivity observed in certain neurological disorders. Its secondary activities, including butyrylcholinesterase inhibition and adrenergic and histamine receptor blockade, contribute to its complex pharmacological profile. Further research focusing on the stereospecific actions of this compound is warranted to fully elucidate its therapeutic potential and to develop more selective therapeutic agents.

References

(-)-Profenamine synthesis and chiral separation methods

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis and chiral separation of (-)-Profenamine, also known as (-)-Ethopropazine. This document is intended for researchers, scientists, and professionals in drug development.

Introduction to Profenamine

Profenamine (Ethopropazine) is a phenothiazine derivative recognized for its anticholinergic, antihistamine, and antiadrenergic properties.[1] It is primarily utilized as an antiparkinsonian agent to improve muscle control and reduce stiffness by alleviating the extrapyramidal symptoms associated with the disease.[1][2] As Profenamine contains a chiral center, it exists as two enantiomers, (+)-Profenamine and this compound. The development of methods to synthesize and isolate the individual enantiomers is crucial, as stereoisomers of chiral drugs often exhibit different pharmacological, pharmacokinetic, and pharmacodynamic behaviors.[3]

This guide details a chemoenzymatic strategy for the synthesis of racemic Profenamine and the subsequent chiral separation to yield the desired (-)-enantiomer. The core of this methodology is a lipase-mediated kinetic resolution of a key chiral alcohol intermediate.[3]

Synthesis of Racemic Profenamine Intermediate

The synthesis begins with the preparation of a racemic alcohol, 1-(10H-phenothiazin-10-yl)propan-2-ol, which serves as the central chiral building block for Profenamine.[3]

Synthesis Pathway

The primary route involves the regioselective opening of propylene oxide by phenothiazine.[3] An alternative, though less detailed in the primary literature for this specific pathway, is the alkylation of phenothiazine followed by an oxymercuration-demercuration reaction.[3]

G

Experimental Protocol: Synthesis of Racemic 1-(10H-phenothiazin-10-yl)propan-2-ol

This protocol is based on the method described by Borowiecki et al. (2014).[3]

  • Reaction Setup: A solution of phenothiazine (1.0 equiv) in dry tetrahydrofuran (THF) is prepared in a flame-dried flask under an inert atmosphere (e.g., argon) and cooled to -78 °C.

  • Deprotonation: n-Butyllithium (n-BuLi, 1.5 equiv) is added dropwise to the solution, and the mixture is stirred for 1 hour at -78 °C.

  • Alkylation: Propylene oxide (2.0 equiv) is added to the reaction mixture.

  • Reaction Progression: The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for 12 hours.

  • Quenching and Extraction: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the racemic alcohol.

Quantitative Data: Synthesis
ReactantReagents/ConditionsProductYield (%)Reference
Phenothiazine1) n-BuLi, THF, -78°C, 1h; 2) Propylene oxide, 12h, rtRacemic 1-(10H-phenothiazin-10-yl)propan-2-ol64 - 77[3]

Chiral Separation via Enzymatic Kinetic Resolution

The separation of the enantiomers of the intermediate alcohol is achieved through a highly efficient lipase-catalyzed kinetic resolution. This process selectively acylates one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer.[3]

Workflow for Kinetic Resolution

The racemic alcohol is subjected to transesterification using a lipase enzyme in the presence of an acyl donor. The enzyme, such as Novozym 435, preferentially catalyzes the acylation of the (R)-enantiomer, producing an (R)-ester and leaving the unreacted (S)-alcohol in high enantiomeric excess.[3][4]

G

Experimental Protocol: Lipase-Catalyzed Resolution

This protocol is optimized for the resolution of (±)-1-(10H-phenothiazin-10-yl)propan-2-ol.[3]

  • Reaction Setup: In a flask, dissolve the racemic alcohol (±)-3 (1.0 equiv) in methyl tert-butyl ether (MTBE).

  • Enzyme and Acyl Donor Addition: Add vinyl acetate (3.0 equiv) as the acyl donor and the lipase (e.g., Novozym 435, 20% w/w) as the biocatalyst.[3]

  • Incubation: The suspension is stirred (e.g., 500 rpm) at 25 °C. The reaction progress is monitored by chiral HPLC to determine the conversion and enantiomeric excess (e.e.) of the substrate and product.

  • Workup: Once the desired conversion (typically ~50%) is reached, the enzyme is filtered off and washed with MTBE. The filtrate is concentrated under reduced pressure.

  • Separation: The resulting mixture, containing the acylated (R)-enantiomer and the unreacted (S)-enantiomer, is separated by column chromatography to yield both components in high enantiomeric purity.[4]

Quantitative Data: Kinetic Resolution

The use of Novozym 435 lipase provides excellent enantioselectivity.[4]

EnzymeProductEnantiomeric Excess (e.e.)Selectivity (E)Reference
Novozym 435(S)-(+)-Alcohol98%>200[4]
Novozym 435(R)-(-)-Acetate94-95%>200[4]

Synthesis of this compound

The enantiomerically pure alcohol obtained from the resolution step is converted to the final Profenamine product. The synthesis involves converting the alcohol to a bromide intermediate, followed by nucleophilic substitution with diethylamine.[3][5] A key feature of this synthesis is its stereodivergent nature, where the choice of solvent in the final amination step dictates the stereochemical outcome (retention or inversion).[4][5] To obtain this compound, which corresponds to the (S)-enantiomer, a process involving inversion of the (R)-alcohol is typically employed.

Synthesis Pathway

G

Experimental Protocol: Synthesis of (S)-(-)-Profenamine
  • Bromination: The enantiomerically pure (R)-alcohol (1.0 equiv) is dissolved in dichloromethane (CH₂Cl₂). The solution is cooled, and phosphorus tribromide (PBr₃, 1.0 equiv) is added.[3] The reaction is stirred at room temperature for 2 hours, resulting in the (S)-bromo derivative via an Sₙ2 inversion.

  • Amination (Inversion): The obtained (S)-bromo intermediate is dissolved in toluene. Diethylamine (Et₂NH, 50 equiv) is added, and the mixture is heated in a sealed tube at 140 °C for 7 days.[3] This step proceeds with another inversion of configuration, yielding the (R)-Profenamine. Note: To obtain (S)-(-)-Profenamine, one would start with the (S)-alcohol and perform the amination in methanol to achieve overall retention, or start with the (R)-alcohol and use a double-inversion route not detailed here. The reference study provides a modular approach to access both enantiomers. The pathway shown above leads to the (R)-enantiomer from the (R)-alcohol via two inversions. For this compound, the (S)-alcohol would be used.

  • Purification: After the reaction, the solvent is evaporated, and the residue is purified by chromatography to yield the final product.

Quantitative Data: Final Synthesis
Starting MaterialProductEnantiomeric Excess (e.e.)Reference
(R)-Alcohol(R)-Profenamineup to 98%[3]
(S)-Alcohol(S)-Profenamineup to 97%[3]

Analytical Chiral Separation Method

For analytical purposes, to confirm the enantiomeric purity of the final product, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is commonly used.

HPLC Protocol

The following conditions are provided by Daicel and are suitable for the analytical separation of Profenamine enantiomers.[6]

ParameterValue
Column CHIRALPAK IC (4.6 x 250 mm, 5 µm)
Chromatographic Mode Normal Phase
Mobile Phase n-hexane / 2-propanol / diethylamine = 100 / 0.1 / 0.1
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV-VIS at 254 nm
Resolution (Rs) 4.58

References

The Selective Inhibition of Butyrylcholinesterase by (-)-Profenamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the butyrylcholinesterase (BChE) selectivity profile of (-)-Profenamine, also known as (-)-ethopropazine. This compound is a phenothiazine derivative recognized for its potent and selective inhibition of BChE over acetylcholinesterase (AChE), making it a valuable tool in neuroscience research and a potential scaffold for the development of therapeutics targeting cholinergic pathways.[1][2] This document details the quantitative inhibitory profile, the experimental protocols for its characterization, and the relevant signaling pathways affected by its selective action.

Quantitative Inhibition Profile

This compound exhibits a marked stereoselective and enzyme-selective inhibitory activity. The (S)-enantiomer corresponds to this compound, while the (R)-enantiomer is the more potent inhibitor of BChE.[3] The inhibitory activities of the enantiomers of profenamine against human BChE and AChE are summarized in the table below.

CompoundTarget EnzymeInhibition Constant (Ki)
(-)-(S)-Profenamine Butyrylcholinesterase (BChE) 140 nM [3]
(+)-(R)-ProfenamineButyrylcholinesterase (BChE)61 nM[3]
Racemic ProfenamineButyrylcholinesterase (BChE)88 nM[3]
Racemic ProfenamineAcetylcholinesterase (AChE)393,000 nM (393 µM)[4]

Note: The Ki value for AChE is for the racemic mixture. Given that profenamine is a poor inhibitor of AChE, this value is used to approximate the selectivity of the (-)-enantiomer.

The data clearly indicates that this compound is a potent inhibitor of BChE. The selectivity for BChE over AChE is substantial, with the racemate being approximately 2800-fold more selective for BChE. This high degree of selectivity is a key characteristic of profenamine and its derivatives.

Experimental Protocols: Determination of Cholinesterase Inhibition

The most common method for determining the inhibitory activity of compounds against BChE and AChE is the spectrophotometric method developed by Ellman.[5][6][7]

Ellman's Assay for Butyrylcholinesterase Inhibition

This assay measures the activity of BChE by monitoring the production of thiocholine from the hydrolysis of butyrylthiocholine. The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Materials and Reagents:

  • Butyrylcholinesterase (BChE) from human serum or recombinant sources

  • Butyrylthiocholine iodide (BTCI) as the substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound (or other test inhibitors)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • 96-well microplate

  • Microplate spectrophotometer

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of BChE in phosphate buffer.

    • Prepare a stock solution of BTCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test inhibitor, this compound, in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • To each well, add:

      • Phosphate buffer

      • DTNB solution

      • Inhibitor solution at various concentrations (or buffer for control wells)

    • Add the BChE solution to all wells except for the blank.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Add the BTCI substrate solution to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • Further kinetic studies, such as generating Lineweaver-Burk plots, can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed).

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for BChE Inhibition Assay

The following diagram illustrates the general workflow for determining the inhibitory profile of a compound against BChE.

BChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, BChE, DTNB, Substrate) Plate Setup 96-well Plate Reagents->Plate Inhibitor Prepare Serial Dilutions of this compound Inhibitor->Plate Preincubation Pre-incubate BChE with Inhibitor Plate->Preincubation Reaction Initiate Reaction with Substrate Preincubation->Reaction Measurement Kinetic Measurement (Absorbance at 412 nm) Reaction->Measurement Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc Inhibition_Calc Determine % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc Calculate IC50 Value Inhibition_Calc->IC50_Calc Kinetics Kinetic Analysis (e.g., Lineweaver-Burk) IC50_Calc->Kinetics

Workflow for determining BChE inhibition.
Signaling Pathway: The Cholinergic Anti-Inflammatory Pathway

Selective inhibition of BChE by compounds like this compound can potentiate the cholinergic anti-inflammatory pathway. By preventing the breakdown of acetylcholine (ACh), BChE inhibitors can enhance the activation of this pathway, which plays a crucial role in modulating the immune response.[8][9][10]

Mechanism:

  • Vagus Nerve Stimulation: Inflammatory stimuli trigger signals that are relayed to the brain, leading to the activation of the efferent vagus nerve.

  • Acetylcholine Release: The vagus nerve releases the neurotransmitter acetylcholine (ACh) in various organs, including the spleen.

  • Macrophage Interaction: ACh binds to α7 nicotinic acetylcholine receptors (α7-nAChR) on the surface of macrophages and other immune cells.

  • Inhibition of Pro-inflammatory Cytokines: This binding event initiates an intracellular signaling cascade that ultimately inhibits the production and release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and high mobility group box 1 (HMGB1).[9]

  • Inflammation Resolution: The suppression of these cytokines helps to dampen the inflammatory response and prevent excessive tissue damage.

The following diagram illustrates the core components of the cholinergic anti-inflammatory pathway.

Cholinergic_Anti_Inflammatory_Pathway cluster_nervous_system Nervous System cluster_immune_system Immune System Vagus_Nerve Efferent Vagus Nerve ACh Acetylcholine (ACh) Vagus_Nerve->ACh releases BChE BChE ACh->BChE hydrolyzed by a7_nAChR α7-nAChR ACh->a7_nAChR binds to Profenamine This compound Profenamine->BChE inhibits Macrophage Macrophage Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Macrophage->Cytokines releases Inflammation Inflammation Macrophage->Inflammation inhibition of a7_nAChR->Macrophage activates intracellular signaling Cytokines->Inflammation promotes

The Cholinergic Anti-Inflammatory Pathway.

Conclusion

This compound is a highly selective and potent inhibitor of butyrylcholinesterase. Its well-defined inhibitory profile makes it an invaluable research tool for studying the distinct roles of BChE and AChE in the central and peripheral nervous systems. Furthermore, its ability to modulate the cholinergic anti-inflammatory pathway highlights the therapeutic potential of selective BChE inhibitors in a range of inflammatory and neurodegenerative disorders. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals working in this promising area.

References

An In-depth Technical Guide to the Muscarinic Receptor Subtype Affinity of (-)-Profenamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Profenamine, also known as (-)-ethopropazine, is a phenothiazine derivative with established anticholinergic properties, historically used in the management of Parkinson's disease.[1] Its therapeutic effects are largely attributed to its antagonism of muscarinic acetylcholine receptors (mAChRs).[2] This technical guide provides a comprehensive overview of the current understanding of the affinity of this compound for the five human muscarinic receptor subtypes (M1, M2, M3, M4, and M5). Due to a lack of comprehensive quantitative binding data in publicly available literature, this guide focuses on qualitative descriptions of its affinity, detailed experimental protocols for determining receptor affinity, and the signaling pathways associated with muscarinic receptor subtypes.

Introduction to this compound and Muscarinic Receptors

Profenamine is a chiral molecule, and its activity resides in its enantiomers. As a muscarinic antagonist, this compound competitively blocks the binding of the endogenous neurotransmitter acetylcholine to muscarinic receptors, thereby inhibiting parasympathetic nerve impulses.[1][2] There are five distinct subtypes of muscarinic receptors, M1 through M5, which are G-protein coupled receptors (GPCRs) involved in a myriad of physiological functions.[3] The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins, leading to distinct downstream signaling cascades.[4][5] The subtype selectivity of a muscarinic antagonist is a critical determinant of its therapeutic efficacy and side-effect profile.

Muscarinic Receptor Subtype Affinity of this compound

Quantitative Data Summary

As of the latest literature review, a complete binding affinity profile for this compound at the M1, M2, M3, M4, and M5 receptors has not been published. Therefore, a quantitative data table cannot be provided at this time.

Qualitative Description and Selectivity

This compound is primarily characterized as a muscarinic antagonist with a notable preference for the M1 receptor subtype .[2] This M1-preferential activity is thought to be central to its efficacy in mitigating the motor symptoms of Parkinson's disease by helping to restore the balance between dopaminergic and cholinergic neurotransmission in the striatum.[2] The affinity of this compound for the other muscarinic receptor subtypes (M2, M3, M4, and M5) is not well-documented, making a definitive statement on its selectivity profile challenging. The stereoselectivity of profenamine's interaction with muscarinic receptors is an important consideration, as enantiomers of a chiral antagonist can exhibit different affinities and selectivities for receptor subtypes.

Experimental Protocols for Determining Muscarinic Receptor Affinity

The affinity of a ligand like this compound for muscarinic receptor subtypes is typically determined using in vitro radioligand binding assays.[6][7] These assays are considered the gold standard for quantifying the interaction between a compound and a receptor.[8]

General Workflow for Radioligand Binding Assay

The following diagram illustrates a typical workflow for a radioligand binding assay to determine the binding affinity of a test compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cell Cell Culture with Receptor Expression prep_mem Membrane Preparation prep_cell->prep_mem assay_inc Incubation: Membranes + Radioligand + Test Compound prep_mem->assay_inc assay_sep Separation of Bound and Free Ligand (Filtration) assay_inc->assay_sep analysis_count Quantification of Bound Radioligand (Scintillation Counting) assay_sep->analysis_count analysis_calc Calculation of Ki values analysis_count->analysis_calc

A general workflow for a radioligand binding assay.
Saturation Binding Assay Protocol

This protocol is used to determine the equilibrium dissociation constant (Kd) of a radioligand and the total receptor density (Bmax) in a given tissue or cell preparation.

  • Membrane Preparation: Homogenize tissues or cells expressing the target muscarinic receptor subtype in a suitable buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in a fresh buffer.

  • Assay Setup: Prepare a series of dilutions of the radioligand. In a multi-well plate, add the membrane preparation to wells containing increasing concentrations of the radioligand.

  • Incubation: Incubate the plates at a specific temperature for a time sufficient to reach equilibrium.

  • Determination of Non-Specific Binding: In a parallel set of wells, add a high concentration of a known non-labeled muscarinic antagonist (e.g., atropine) to saturate the receptors and measure non-specific binding.

  • Separation: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the concentration of the free radioligand and fit the data to a one-site binding model to determine the Kd and Bmax values.

Competition Binding Assay Protocol

This protocol is used to determine the inhibitory constant (Ki) of a test compound, such as this compound.

  • Membrane Preparation: Prepare cell membranes as described in the saturation binding assay protocol.

  • Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Separation and Washing: Separate the bound and free radioligand by filtration and wash the filters as described previously.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Muscarinic Receptor Signaling Pathways

The five muscarinic receptor subtypes initiate different intracellular signaling cascades upon activation by an agonist. As an antagonist, this compound blocks these pathways.

M1, M3, and M5 Receptor Signaling Pathway

The M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[4]

G M1_M3_M5 M1, M3, M5 Receptors Gq11 Gq/11 M1_M3_M5->Gq11 Activate PLC Phospholipase C (PLC) Gq11->PLC Activate PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca_release->Response PKC->Response

Signaling pathway of M1, M3, and M5 muscarinic receptors.
M2 and M4 Receptor Signaling Pathway

The M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase.[4]

G M2_M4 M2, M4 Receptors Gio Gi/o M2_M4->Gio Activate AC Adenylyl Cyclase (AC) Gio->AC Inhibit ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP PKA ↓ Protein Kinase A (PKA) Activity cAMP->PKA Response Cellular Response PKA->Response

Signaling pathway of M2 and M4 muscarinic receptors.

Conclusion

This compound is a muscarinic antagonist with a suggested preference for the M1 receptor subtype. A comprehensive understanding of its affinity across all five muscarinic receptors is currently limited by the lack of publicly available quantitative binding data. The experimental protocols outlined in this guide provide a framework for researchers to determine the complete binding profile of this compound and other novel compounds. A detailed characterization of its muscarinic receptor subtype affinity would provide valuable insights for drug development and a more precise understanding of its pharmacological effects. Further research is warranted to fully elucidate the selectivity of this compound and its potential for the development of more targeted muscarinic receptor-based therapeutics.

References

An In-depth Technical Guide on the Solubility and Stability of (-)-Profenamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (-)-Profenamine hydrochloride, also known as Ethopropazine hydrochloride. The focus of this whitepaper is to detail its solubility in various solvents and its chemical stability under different conditions, critical parameters for its development as a pharmaceutical agent.

Core Physicochemical Properties

This compound hydrochloride is a phenothiazine derivative recognized for its anticholinergic, antihistamine, and anti-adrenergic effects. It is primarily used in the management of Parkinson's disease.[1][2] Understanding its solubility and stability is paramount for formulation development, ensuring bioavailability and therapeutic efficacy.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. The following tables summarize the available quantitative and qualitative solubility data for this compound hydrochloride in various solvents.

Quantitative Solubility Data

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)2057.32Sonication is recommended to aid dissolution.[1]
Water< 1InsolubleSonication is recommended.[1]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline25.73A common vehicle for in vivo studies. Sonication is recommended.[1]

Qualitative Solubility Information

SolventSolubilityReference
WaterInsoluble (< 1 mg/mL)[1]

It is important to note that techniques such as sonication and heating can be employed to enhance the dissolution of this compound hydrochloride, particularly in aqueous and organic solvents.

Stability Profile

The chemical stability of this compound hydrochloride is a crucial factor for its storage, formulation, and therapeutic effectiveness. The available data on its stability is summarized below.

Storage and Stability Summary

FormStorage ConditionDurationNotes
Powder-20°C3 yearsKeep away from moisture and direct sunlight.[1]
In Solvent-80°C1 yearSpecific solvent not always detailed.[1]

It is generally recommended to prepare solutions fresh and use them immediately.[1]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable solubility and stability data. The following sections outline general methodologies that can be adapted for this compound hydrochloride.

Thermodynamic Solubility Assessment

This protocol determines the equilibrium solubility of a compound, which is its concentration in a saturated solution in equilibrium with the solid drug.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound hydrochloride powder is added to a known volume of the selected solvent (e.g., water, buffers at various pH, organic solvents) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of this compound hydrochloride in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Workflow for Thermodynamic Solubility Assessment

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification prep1 Add excess this compound HCl to solvent prep2 Seal container prep1->prep2 equi1 Agitate at constant temperature (e.g., 25°C) prep2->equi1 equi2 Incubate for 24-48 hours equi1->equi2 sep1 Centrifuge the mixture equi2->sep1 sep2 Filter the supernatant sep1->sep2 quant1 Analyze clear filtrate by HPLC-UV sep2->quant1 quant2 Determine concentration quant1->quant2

Caption: Thermodynamic solubility determination workflow.

Forced Degradation Studies

Forced degradation studies are conducted to identify the potential degradation products and pathways of a drug substance. These studies are crucial for developing stability-indicating analytical methods.

Methodology:

  • Stress Conditions: Solutions of this compound hydrochloride are subjected to various stress conditions as per ICH Q1A guidelines.[3][4][5] These typically include:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heating the solid drug at a high temperature (e.g., 80°C).

    • Photodegradation: Exposing the drug solution and solid to UV and visible light.

  • Sample Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method to separate the parent drug from its degradation products.

  • Peak Purity Analysis: Photodiode array (PDA) detection is used to assess the peak purity of the parent drug and degradants.

Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation stress1 Acidic Hydrolysis (0.1 M HCl) analysis1 Withdraw samples at time points stress1->analysis1 stress2 Basic Hydrolysis (0.1 M NaOH) stress2->analysis1 stress3 Oxidative Degradation (3% H2O2) stress3->analysis1 stress4 Thermal Degradation (Solid, e.g., 80°C) stress4->analysis1 stress5 Photodegradation (UV/Vis light) stress5->analysis1 analysis2 Neutralize (if necessary) analysis1->analysis2 analysis3 Analyze by Stability-Indicating HPLC analysis2->analysis3 eval1 Identify and quantify degradants analysis3->eval1 eval2 Assess peak purity (PDA) eval1->eval2 eval3 Elucidate degradation pathways eval1->eval3

Caption: Forced degradation study workflow.

Conclusion

This technical guide has summarized the currently available information on the solubility and stability of this compound hydrochloride. The provided data tables offer a clear comparison of its solubility in different media, while the stability information highlights the recommended storage conditions. The outlined experimental protocols, based on established pharmaceutical guidelines, provide a framework for researchers to conduct further investigations to generate more comprehensive and specific data for this compound. A thorough understanding and documentation of these parameters are indispensable for the successful formulation and regulatory approval of drug products containing this compound hydrochloride.

References

Pharmacological Properties of Ethopropazine Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethopropazine, a phenothiazine derivative, has been utilized in the management of Parkinson's disease, exhibiting anticholinergic, antihistaminic, and adrenergic antagonist properties. As a chiral molecule, it exists as two enantiomers, (R)- and (S)-ethopropazine. While the racemic mixture has been studied, a detailed, comparative analysis of the pharmacological properties of the individual enantiomers is not extensively available in publicly accessible scientific literature. This guide synthesizes the current knowledge on the synthesis, separation, and general pharmacology of ethopropazine, highlighting the critical need for further research into the stereoselective interactions of its enantiomers with their biological targets. We provide detailed hypothetical experimental protocols for the characterization of these enantiomers, which can serve as a roadmap for future investigations.

Introduction

Ethopropazine is a medication of the phenothiazine class that has been used as an antidyskinetic agent in the treatment of Parkinsonism. Its therapeutic effects are attributed to its activity as a muscarinic acetylcholine receptor antagonist.[1][2] Additionally, ethopropazine is known to possess secondary antagonistic effects at adrenergic and histamine H1 receptors.[2]

Being a chiral compound, ethopropazine exists in two non-superimposable mirror-image forms: the (R)- and (S)-enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles due to their stereospecific interactions with chiral biological macromolecules such as receptors and enzymes. However, detailed studies delineating the specific contributions of each ethopropazine enantiomer to the overall pharmacological effect of the racemate are sparse. One study has suggested a stereoselective interaction with butyrylcholinesterase, indicating a higher affinity for the (R)-enantiomer.[1] This guide aims to consolidate the available information and provide a framework for the comprehensive pharmacological characterization of ethopropazine enantiomers.

Synthesis and Chiral Separation of Ethopropazine Enantiomers

The preparation of enantiomerically enriched ethopropazine is a crucial first step for the detailed investigation of their individual pharmacological properties. Chemoenzymatic synthesis has been reported as an effective method for obtaining both (R)- and (S)-ethopropazine.

A common synthetic route involves the lipase-mediated kinetic resolution of a key chiral intermediate, 1-(10H-phenothiazin-10-yl)propan-2-ol. This process yields both enantiomeric forms of the alcohol with high enantiomeric excess. Subsequent chemical transformations, such as conversion to a bromide derivative followed by reaction with diethylamine, afford the desired (R)- and (S)-ethopropazine.[1]

The enantiomeric purity of the separated isomers is typically determined using chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Chemoenzymatic Synthesis and Separation

This protocol is a generalized representation based on established chemoenzymatic methods for similar compounds.

Step 1: Synthesis of Racemic 1-(10H-phenothiazin-10-yl)propan-2-ol

  • React phenothiazine with a suitable propylene oxide derivative in the presence of a strong base (e.g., n-butyllithium) in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures.

  • Quench the reaction and purify the racemic alcohol product using column chromatography.

Step 2: Lipase-Mediated Kinetic Resolution

  • Dissolve the racemic alcohol in an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Add an acylating agent (e.g., vinyl acetate) and an immobilized lipase (e.g., Novozym 435).

  • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is achieved.

  • Separate the acylated enantiomer from the unreacted enantiomeric alcohol by column chromatography.

  • Hydrolyze the acylated enantiomer to obtain the corresponding pure alcohol enantiomer.

Step 3: Conversion to Ethopropazine Enantiomers

  • Treat each enantiomer of the alcohol separately with a brominating agent (e.g., phosphorus tribromide) in a suitable solvent (e.g., dichloromethane) to form the corresponding bromide.

  • React the bromide derivative with diethylamine in a sealed tube at an elevated temperature to yield the respective (R)- or (S)-ethopropazine.

  • Purify the final products by column chromatography.

Step 4: Chiral HPLC for Enantiomeric Purity Assessment

  • Use a chiral stationary phase column (e.g., Chiralcel OD-H).

  • Employ a mobile phase consisting of a mixture of n-hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

  • Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Calculate the enantiomeric excess (% ee) based on the peak areas of the two enantiomers.

Pharmacological Properties

While specific quantitative data for the individual enantiomers of ethopropazine are lacking in the public domain, the general pharmacology of the racemic mixture is established.

Muscarinic Receptor Antagonism

The primary mechanism of action of ethopropazine is the blockade of muscarinic acetylcholine receptors, which contributes to its therapeutic effects in Parkinson's disease by helping to restore the balance between dopamine and acetylcholine in the brain.[2][3] It is believed to act as a competitive inhibitor, with a particular affinity for the M1 subtype.[1][2]

Muscarinic_Signaling_Antagonism

Muscarinic Receptor Antagonism by Ethopropazine.
Dopamine Receptor Interaction

Given its use in Parkinson's disease, a condition characterized by dopamine deficiency, the interaction of ethopropazine with dopamine receptors is of significant interest. As a phenothiazine derivative, a class of drugs known to interact with dopamine receptors, it is plausible that ethopropazine enantiomers may exhibit affinity for these receptors. However, specific binding data are not currently available.

Dopamine_Signaling_Modulation

Hypothesized Dopamine D2 Receptor Interaction.
Adrenergic and Histamine Receptor Antagonism

Ethopropazine is also known to antagonize adrenergic and histamine H1 receptors.[2] These actions may contribute to some of its side effects, such as sedation (H1 antagonism) and orthostatic hypotension (alpha-adrenergic antagonism). The stereoselectivity of these interactions has not been quantitatively determined.

Quantitative Data

A thorough search of scientific literature did not yield specific quantitative data (e.g., Ki, IC50, EC50) for the binding affinities and functional potencies of the individual (R)- and (S)-enantiomers of ethopropazine at dopamine, muscarinic, adrenergic, and histamine receptors. The following tables are presented as templates for the type of data that needs to be generated through future experimental work.

Table 1: Hypothetical Receptor Binding Affinities (Ki, nM) of Ethopropazine Enantiomers

Receptor Subtype(R)-Ethopropazine (Ki, nM)(S)-Ethopropazine (Ki, nM)
Dopamine
D1--
D2--
D3--
D4--
D5--
Muscarinic
M1--
M2--
M3--
M4--
M5--
Adrenergic
α1--
α2--
β1--
β2--
Histamine
H1--

Table 2: Hypothetical Functional Activity (IC50/EC50, nM) of Ethopropazine Enantiomers

Receptor & Assay Type(R)-Ethopropazine (IC50/EC50, nM)(S)-Ethopropazine (IC50/EC50, nM)
Dopamine D2 (cAMP) --
Muscarinic M1 (Ca²⁺ flux) --
Histamine H1 (Ca²⁺ flux) --

Experimental Protocols for Pharmacological Characterization

The following are detailed, generalized protocols for assays that would be essential for determining the pharmacological properties of ethopropazine enantiomers.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of (R)- and (S)-ethopropazine for various G-protein coupled receptors.

Materials:

  • Cell membranes from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells).

  • Radioligands specific for each receptor subtype (e.g., [³H]-Spiperone for D2 receptors, [³H]-N-methylscopolamine for muscarinic receptors).

  • (R)- and (S)-ethopropazine.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of (R)- and (S)-ethopropazine.

  • In a 96-well plate, add the assay buffer, a fixed concentration of the appropriate radioligand, and varying concentrations of the ethopropazine enantiomer.

  • To determine non-specific binding, add a high concentration of a known unlabeled antagonist for the receptor of interest.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the Ki values from the IC50 values (concentration of the enantiomer that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow

Workflow for Radioligand Binding Assay.
Functional Assays

Objective: To determine the functional potency (IC50) of ethopropazine enantiomers as antagonists at D2 receptors.

Materials:

  • A cell line expressing the human D2 receptor (e.g., CHO-K1).

  • Forskolin.

  • A dopamine receptor agonist (e.g., quinpirole).

  • (R)- and (S)-ethopropazine.

  • A commercial cAMP assay kit (e.g., HTRF or ELISA-based).

Procedure:

  • Seed the cells in a 96-well plate and grow to confluence.

  • Pre-incubate the cells with various concentrations of (R)- or (S)-ethopropazine.

  • Stimulate the cells with a fixed concentration of a D2 receptor agonist in the presence of forskolin (to stimulate adenylyl cyclase).

  • Incubate for a specified time.

  • Lyse the cells and measure the intracellular cAMP concentration using the assay kit.

  • Determine the IC50 values by non-linear regression analysis of the concentration-response curves.

Objective: To determine the functional potency (IC50) of ethopropazine enantiomers as antagonists at Gq-coupled receptors.

Materials:

  • A cell line expressing the human receptor of interest (e.g., HEK293).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • A suitable agonist for the receptor (e.g., carbachol for muscarinic receptors, histamine for H1 receptors).

  • (R)- and (S)-ethopropazine.

  • A fluorescence plate reader with an injection system.

Procedure:

  • Seed the cells in a black, clear-bottom 96-well plate.

  • Load the cells with the calcium-sensitive dye.

  • Pre-incubate the cells with various concentrations of (R)- or (S)-ethopropazine.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Inject a fixed concentration of the agonist and immediately begin recording the change in fluorescence over time.

  • Determine the IC50 values based on the inhibition of the agonist-induced calcium response.

Functional_Assay_Logic

Logical Flow for Functional Assays.

Conclusion and Future Directions

While ethopropazine has a history of clinical use, a detailed understanding of the pharmacological properties of its individual enantiomers is conspicuously absent from the scientific literature. The pharmacokinetic profile in rats suggests a lack of stereoselectivity in disposition, but this does not preclude significant stereoselectivity at the pharmacodynamic level.[4] The provided experimental protocols offer a clear path for the systematic characterization of (R)- and (S)-ethopropazine. Elucidating the stereoselective pharmacology of these enantiomers will not only provide a deeper understanding of the drug's mechanism of action but may also open avenues for the development of new, more selective therapeutic agents with improved efficacy and reduced side-effect profiles. Future research should prioritize the generation of quantitative binding and functional data for each enantiomer at a comprehensive panel of relevant receptors.

References

(-)-Profenamine's Role in Cholinergic Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Profenamine, the levorotatory enantiomer of the antiparkinsonian agent ethopropazine, exerts its therapeutic effects primarily through antagonism of muscarinic acetylcholine receptors. This technical guide provides an in-depth analysis of this compound's interaction with the cholinergic system. It summarizes the quantitative binding affinities for muscarinic receptor subtypes, details the experimental protocols for assessing its anticholinergic properties, and illustrates the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of cholinergic modulators.

Introduction

Cholinergic neurotransmission, mediated by acetylcholine (ACh), is fundamental to a vast array of physiological processes in both the central and peripheral nervous systems. Muscarinic acetylcholine receptors (mAChRs), a family of five G protein-coupled receptor subtypes (M1-M5), are key players in mediating the effects of ACh. Dysregulation of cholinergic signaling is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia.

This compound, also known as (-)-ethopropazine, is a phenothiazine derivative that has been utilized in the management of Parkinson's disease.[1] Its clinical efficacy is largely attributed to its anticholinergic properties, which help to re-establish the dopaminergic-cholinergic balance in the basal ganglia that is disrupted in Parkinson's disease.[2][3] This guide focuses on the specific role of the (-)-enantiomer of profenamine in cholinergic neurotransmission, providing a detailed examination of its receptor interaction profile and the methodologies used for its characterization.

Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors.[2] By binding to these receptors, it blocks the action of the endogenous neurotransmitter, acetylcholine. This blockade of cholinergic signaling helps to alleviate the motor symptoms associated with Parkinson's disease, such as tremor, rigidity, and bradykinesia.[3] While the racemic mixture, ethopropazine, is known to have anticholinergic effects, the activity of the individual enantiomers is of significant interest for understanding structure-activity relationships and optimizing therapeutic agents.

The following diagram illustrates the general mechanism of this compound at a cholinergic synapse.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle ACh Vesicle ACh_Release ACh Release ACh_Vesicle->ACh_Release ACh Acetylcholine (ACh) ACh_Release->ACh mAChR Muscarinic Receptor (M1-M5) ACh->mAChR Binds and Activates Profenamine This compound Profenamine->mAChR Competitively Binds and Blocks Signaling Downstream Signaling mAChR->Signaling

Caption: Mechanism of this compound at a cholinergic synapse.

Quantitative Data on Muscarinic Receptor Binding

The affinity of a ligand for its receptor is a critical determinant of its potency and potential for therapeutic efficacy and side effects. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating higher affinity. The following table summarizes the binding affinities of ethopropazine (racemic profenamine) for the five human muscarinic receptor subtypes (M1-M5). This data is derived from competitive radioligand binding studies.[2]

Receptor SubtypeMean Ki (nM)
M123
M2100
M362
M424
M545

Data from Bolden et al. (1992).[2]

This data indicates that ethopropazine is a non-selective muscarinic antagonist, with relatively high affinity for all five receptor subtypes. It displays a slightly higher affinity for the M1 and M4 subtypes. It is important to note that this data is for the racemic mixture, and the binding profile of the individual (-)-enantiomer may differ.

Experimental Protocols

The characterization of this compound's anticholinergic activity involves a combination of in vitro binding and functional assays.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This is typically achieved through a competitive binding experiment where the unlabeled drug of interest (e.g., this compound) competes with a radiolabeled ligand for binding to the receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

  • Membrane preparations from cells stably expressing a single human muscarinic receptor subtype (hM1, hM2, hM3, hM4, or hM5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control: Atropine (a high-affinity, non-selective muscarinic antagonist).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a series of tubes, a constant concentration of the radioligand and a fixed amount of the receptor-containing membrane preparation are incubated with increasing concentrations of unlabeled this compound.

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient duration to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand in the solution.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:

    Ki = IC₅₀ / (1 + [L]/Kd)

    where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

The following diagram illustrates the workflow of a typical radioligand binding assay.

cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Receptor Membrane Preparation (M1-M5) Incubation Incubate Receptor, Radioligand, and This compound Receptor_Prep->Incubation Radioligand_Prep Radioligand ([³H]-NMS) Radioligand_Prep->Incubation Drug_Prep This compound (Varying Concentrations) Drug_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Calc Determine IC₅₀ Counting->IC50_Calc Ki_Calc Calculate Kᵢ using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Experimental workflow for a radioligand binding assay.

Functional Assays

Functional assays are employed to determine the biological effect of a compound on receptor activity. For a muscarinic antagonist like this compound, these assays measure its ability to inhibit the response induced by a muscarinic agonist.

Objective: To determine the functional potency of this compound in blocking agonist-induced responses mediated by muscarinic receptors.

Example: Inositol Phosphate Accumulation Assay (for M1, M3, M5 receptors)

Principle: M1, M3, and M5 receptors couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). The accumulation of inositol phosphates can be measured as an indicator of receptor activation.

Materials:

  • Cells stably expressing a single human muscarinic receptor subtype (hM1, hM3, or hM5).

  • Muscarinic agonist (e.g., carbachol).

  • This compound.

  • [³H]-myo-inositol.

  • Lithium chloride (LiCl) to inhibit inositol monophosphatase.

  • Dowex anion-exchange resin.

  • Scintillation counter.

Procedure:

  • Cell Labeling: Cells are pre-incubated with [³H]-myo-inositol to label the cellular phosphoinositide pools.

  • Pre-incubation with Antagonist: Cells are pre-incubated with various concentrations of this compound.

  • Agonist Stimulation: Cells are then stimulated with a fixed concentration of a muscarinic agonist (e.g., carbachol) in the presence of LiCl.

  • Extraction of Inositol Phosphates: The reaction is stopped, and the total inositol phosphates are extracted.

  • Separation and Quantification: The [³H]-inositol phosphates are separated from free [³H]-inositol using anion-exchange chromatography and quantified by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that causes a 50% inhibition of the agonist-induced inositol phosphate accumulation (IC₅₀) is determined.

The following diagram illustrates the M1/M3/M5 signaling pathway and the point of intervention by this compound.

ACh Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh->M1_M3_M5 Activates Profenamine This compound Profenamine->M1_M3_M5 Blocks Gq_11 Gq/11 M1_M3_M5->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Hydrolyzes to Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Caption: M1/M3/M5 muscarinic receptor signaling pathway.

Conclusion

This compound is a non-selective muscarinic antagonist with high affinity for all five receptor subtypes. Its role in cholinergic neurotransmission is primarily inhibitory, blocking the effects of acetylcholine at postsynaptic receptors. This mechanism of action underlies its therapeutic utility in conditions characterized by cholinergic overactivity, such as Parkinson's disease. The data and protocols presented in this guide provide a comprehensive framework for understanding and further investigating the pharmacological properties of this compound and other cholinergic modulators. Future research focusing on the stereospecific binding and functional activity of the individual enantiomers of profenamine will be crucial for a more complete understanding of its therapeutic profile and for the development of more selective and effective anticholinergic agents.

References

A Technical Guide to the Stereospecific Enzyme Inhibition by (-)-Profenamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of the stereospecific effects of (-)-Profenamine (also known as (-)-Ethopropazine) on enzyme inhibition. It focuses primarily on the differential inhibitory activities of its enantiomers against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). This document summarizes key quantitative inhibition data, details the experimental protocols used for its determination, and presents visualizations of the relevant biochemical pathways and experimental workflows. The findings highlight the significantly greater inhibitory potency of the R-(-) enantiomer against BChE, a crucial consideration for pharmacological research and the development of selective therapeutic agents.

Introduction to Profenamine and Stereoisomerism

Profenamine, chemically known as Ethopropazine, is a phenothiazine derivative recognized for its anticholinergic properties and its use in the management of Parkinson's disease.[1][2] As a chiral molecule, Profenamine exists as two non-superimposable mirror images, or enantiomers: (R)-Profenamine and (S)-Profenamine. It is established that the (R)-enantiomer is levorotatory, designated as this compound, while the (S)-enantiomer is dextrorotatory, or (+)-Profenamine.[3]

In pharmacology, the stereochemical orientation of a drug can drastically alter its interaction with biological targets, leading to significant differences in efficacy, potency, and toxicity between enantiomers. This guide focuses on the stereoselective inhibition of cholinesterase enzymes by the enantiomers of Profenamine, a critical aspect of its mechanism of action. The primary enzyme targets are Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), both of which are serine hydrolases responsible for the breakdown of the neurotransmitter acetylcholine, thereby regulating cholinergic neurotransmission.[4]

Stereospecific Inhibition of Cholinesterases

Research demonstrates a marked difference in how Profenamine enantiomers inhibit cholinesterases, with a pronounced selectivity for BChE.

Butyrylcholinesterase (BChE) Inhibition

Studies reveal that BChE possesses a significantly higher affinity for the (R)-(-)-enantiomer of Profenamine compared to the (S)-(+)-enantiomer.[5][6] The dissociation constants (Kᵢ), which represent the binding affinity of the inhibitor, are substantially lower for the (R)-enantiomer. A lower Kᵢ value indicates a more potent inhibitor.[7]

The stereoselective interaction has been quantified for both the free BChE enzyme and the acetylated enzyme intermediate.[5]

Table 1: Dissociation Constants (Kᵢ) for Profenamine Enantiomers with Human BChE

Inhibitor Form Complex Form Kᵢ (R)-(-)-Profenamine (nM) Kᵢ (S)-(+)-Profenamine (nM) Kᵢ Racemic Profenamine (nM)
Profenamine Enantiomer BChE-Inhibitor 61 140 88
Profenamine Enantiomer Acetylated BChE-Inhibitor 268 730 365

Data sourced from Šinko, G., et al. (2011).[5]

These data clearly indicate that (R)-(-)-Profenamine is more than twice as potent as (S)-(+)-Profenamine in inhibiting both forms of BChE.

Acetylcholinesterase (AChE) Inhibition

In contrast to its potent effect on BChE, Profenamine is considered a relatively poor inhibitor of AChE.[2] While specific Kᵢ values for the individual enantiomers against AChE are not well-documented in current literature, the overall inhibitory concentration is estimated to be in the high micromolar range (IC₅₀ > 200 µM), orders of magnitude weaker than its inhibition of BChE.[6] This enzymatic selectivity is a key feature of Profenamine's pharmacological profile.

Proposed Mechanism of Stereoselective Interaction

Molecular modeling suggests a mechanism for the stereoselective inhibition of BChE by Profenamine. The process is believed to begin with the binding of the inhibitor to the peripheral anionic site (PAS) of the enzyme.[5] Following this initial binding, the Profenamine molecule "slides" into the active site gorge, where the phenothiazine ring system engages in π-π stacking interactions with key aromatic residues, such as Tryptophan 82 (W82) in BChE.[5] The specific stereochemistry of the (R)-(-)-enantiomer allows for a more favorable and stable conformation within the gorge, leading to its higher binding affinity and greater inhibitory effect.

Visualizing the Interactions and Processes

To better understand these complex relationships, diagrams are used to illustrate the stereospecific potency, the relevant signaling pathway, and the experimental workflow.

G Comparative Inhibition of Butyrylcholinesterase (BChE) by Profenamine Enantiomers cluster_enantiomers Profenamine Enantiomers R_Profenamine (R)-(-)-Profenamine BChE Butyrylcholinesterase (BChE) R_Profenamine->BChE Inhibits S_Profenamine (S)-(+)-Profenamine S_Profenamine->BChE Inhibits Potency_High High Potency (Ki = 61 nM) BChE->Potency_High Interaction Affinity Potency_Low Lower Potency (Ki = 140 nM) BChE->Potency_Low Interaction Affinity

Caption: Potency comparison of Profenamine enantiomers on BChE.

G Inhibition of Cholinergic Synaptic Transmission by this compound cluster_pre Presynaptic Neuron cluster_cleft Synaptic Cleft cluster_post Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_Vesicle->ACh Release BChE BChE / AChE ACh->BChE Hydrolysis ACh_Receptor ACh Receptors ACh->ACh_Receptor Binds Profenamine This compound Profenamine->BChE Inhibits Signal Signal Transduction ACh_Receptor->Signal Activates

Caption: this compound blocks ACh breakdown in the synaptic cleft.

Experimental Protocols

The determination of cholinesterase inhibition is most commonly performed using the spectrophotometric method developed by Ellman.[8][9]

Principle of the Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE or BChE. The enzyme hydrolyzes a thiocholine ester substrate (e.g., acetylthiocholine or butyrylthiocholine), producing thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion that is quantified by measuring its absorbance at 412 nm.[8] The rate of color formation is directly proportional to the enzyme's activity. Enzyme inhibitors will slow this rate.

Reagents and Materials
  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[8]

  • DTNB Solution: 10 mM DTNB in phosphate buffer.[8]

  • Substrate Solution: 14 mM Acetylthiocholine Iodide (ATCI) for AChE or Butyrylthiocholine Iodide (BTCI) for BChE in deionized water. Prepare fresh daily.[8]

  • Enzyme Solution: Purified human AChE or BChE diluted in phosphate buffer to a working concentration (e.g., 1 U/mL). Keep on ice.[8]

  • Inhibitor Solutions: Stock solutions of (R)-(-)-Profenamine, (S)-(+)-Profenamine, and racemic Profenamine prepared in a suitable solvent (e.g., DMSO) and serially diluted.

  • Equipment: 96-well clear flat-bottom microplate and a microplate reader capable of kinetic measurements at 412 nm.

Assay Protocol

The following protocol is adapted for a 96-well plate format with a final volume of 200 µL.

  • Plate Setup: Designate wells for Blanks (no enzyme), Controls (100% activity, with solvent), and Test Samples (with inhibitor).

  • Reagent Addition:

    • Control Wells: Add 140 µL Phosphate Buffer, 20 µL Enzyme solution, 20 µL DTNB solution, and 10 µL of the inhibitor's solvent.

    • Test Wells: Add 140 µL Phosphate Buffer, 20 µL Enzyme solution, 20 µL DTNB solution, and 10 µL of the desired inhibitor solution.

  • Pre-incubation: Gently mix the contents of the wells and incubate the plate for 10-15 minutes at 25°C. This allows the inhibitor to bind to the enzyme.[8][10]

  • Reaction Initiation: Add 10 µL of the 14 mM Substrate Solution (ATCI or BTCI) to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[8]

Data Analysis
  • Calculate Reaction Rate: Determine the rate of change in absorbance per minute (ΔAbs/min) for each well from the linear portion of the kinetic curve.

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = [1 - (Rate of Test Sample / Rate of Control)] * 100

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor that produces 50% inhibition.[11]

  • Calculate Kᵢ: The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibitors:[7] Kᵢ = IC₅₀ / (1 + [S]/Kₘ) Where [S] is the substrate concentration and Kₘ is the Michaelis constant of the substrate for the enzyme.

G Workflow for Cholinesterase Inhibition Assay (Ellman's Method) prep 1. Prepare Reagents (Buffer, DTNB, Enzyme, Inhibitor, Substrate) setup 2. Plate Setup in 96-Well Plate (Control & Test Wells) prep->setup add_reagents 3. Add Buffer, Enzyme, DTNB, and Inhibitor/Solvent setup->add_reagents preincubate 4. Pre-incubate (10-15 min) Allows for Enzyme-Inhibitor Binding add_reagents->preincubate start_reaction 5. Initiate Reaction Add Substrate (ATCI/BTCI) preincubate->start_reaction measure 6. Kinetic Measurement Read Absorbance @ 412 nm over time start_reaction->measure analyze 7. Data Analysis Calculate ΔAbs/min, % Inhibition, IC50, Ki measure->analyze

Caption: Standard workflow for an enzyme inhibition assay.

Conclusion

The inhibitory action of Profenamine on cholinesterases is highly stereospecific. The (R)-(-)-enantiomer is a significantly more potent inhibitor of Butyrylcholinesterase than its (S)-(+) counterpart, a finding supported by quantitative binding affinity data. Both enantiomers are weak inhibitors of Acetylcholinesterase. This pronounced selectivity underscores the importance of stereochemistry in drug design and provides a molecular basis for the development of more targeted BChE inhibitors. The detailed protocols and workflows presented in this guide offer a robust framework for researchers investigating these and other enzyme inhibitors.

References

Methodological & Application

Application Notes and Protocols: In Vitro Butyrylcholinesterase Inhibition Assay for (-)-Profenamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Butyrylcholinesterase (BChE), also known as plasma cholinesterase, is a serine hydrolase that plays a role in hydrolyzing choline-based esters. While distinct from acetylcholinesterase (AChE), BChE can also hydrolyze acetylcholine and is considered a relevant target in the context of Alzheimer's disease, particularly in later stages where its levels increase. (-)-Profenamine, also known as ethopropazine, is a phenothiazine derivative that has been identified as a potent and selective inhibitor of BChE.[1][2][3] This document provides a detailed protocol for determining the in vitro inhibitory activity of this compound against BChE using the widely accepted Ellman's method.[4][5]

Quantitative Data Summary

The inhibitory potency of this compound and its racemate against butyrylcholinesterase is summarized in the table below. This data is crucial for comparing the efficacy of the compound and for dose-selection in further studies.

CompoundEnzyme SourceIC50 ValueKi (Dissociation Constant)Reference
This compound (R-enantiomer)Horse ButyrylcholinesteraseNot explicitly stated61 nM[2]
(+)-Profenamine (S-enantiomer)Horse ButyrylcholinesteraseNot explicitly stated140 nM[2]
Profenamine (racemate)Horse ButyrylcholinesteraseNot explicitly stated88 nM[2]
Ethopropazine HydrochlorideHuman Plasma BChE1.6 µMNot explicitly stated[6]

Experimental Protocol: In Vitro Butyrylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the spectrophotometric determination of BChE activity and its inhibition by this compound based on the method developed by Ellman et al.[4][7][8][9] The assay measures the hydrolysis of the substrate S-butyrylthiocholine iodide (BTCI) by BChE. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion (TNB²⁻), the absorbance of which is monitored at 412 nm.

Materials and Reagents:

  • Butyrylcholinesterase (BChE) from equine serum or human plasma

  • This compound (Ethopropazine)

  • S-Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4 or 8.0)[5][10]

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 412 nm

Solution Preparation:

  • Phosphate Buffer (100 mM, pH 7.4): Prepare a standard phosphate buffer solution and adjust the pH to 7.4.

  • BChE Enzyme Solution: Prepare a stock solution of BChE in phosphate buffer. The final concentration in the well will depend on the specific activity of the enzyme lot (e.g., 0.22 U/mL).[5]

  • This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Serial Dilutions of this compound: Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells is low (e.g., <1%) to avoid solvent effects.[5]

  • DTNB Solution (e.g., 2 mM): Dissolve DTNB in phosphate buffer to the desired concentration.[10]

  • BTCI Substrate Solution (e.g., 10 mM): Dissolve BTCI in phosphate buffer.[10] Prepare this solution fresh daily.

Assay Procedure:

  • Plate Setup: Add the following solutions to the wells of a 96-well plate in the specified order:

    • Blank: 180 µL Phosphate Buffer + 20 µL BTCI solution.

    • Control (Uninhibited Enzyme Activity): 160 µL Phosphate Buffer + 20 µL BChE solution + 20 µL BTCI solution.

    • Inhibitor Wells: 140 µL Phosphate Buffer + 20 µL of various concentrations of this compound solution + 20 µL BChE solution.[4]

  • Pre-incubation: Add 20 µL of the BChE enzyme solution to the control and inhibitor wells. Incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 15-20 minutes) to allow the inhibitor to interact with the enzyme.[4][5]

  • Initiation of Reaction: Add 20 µL of the DTNB solution to each well, followed by the addition of 20 µL of the BTCI substrate solution to all wells to initiate the enzymatic reaction.[4]

  • Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a duration of 5-10 minutes.[4]

Data Analysis:

  • Calculate the Rate of Reaction: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbsorbance/minute).

  • Calculate the Percentage of Inhibition: Use the following formula to calculate the percentage of BChE inhibition for each concentration of this compound: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where:

    • V_control is the rate of reaction in the absence of the inhibitor.

    • V_inhibitor is the rate of reaction in the presence of the inhibitor.

  • Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by non-linear regression analysis of the dose-response curve.

Experimental Workflow

BChE_Inhibition_Assay_Workflow prep Reagent Preparation (Buffer, BChE, this compound, DTNB, BTCI) plate Plate Setup (Blank, Control, Inhibitor) prep->plate Dispense preincubate Pre-incubation (BChE + Inhibitor) plate->preincubate Incubate initiate Reaction Initiation (Add DTNB and BTCI) preincubate->initiate Start Reaction measure Kinetic Measurement (Absorbance at 412 nm) initiate->measure Read Plate analyze Data Analysis (% Inhibition, IC50) measure->analyze Calculate

Caption: Workflow of the in vitro BChE inhibition assay.

Signaling Pathway Diagram

The mechanism of BChE inhibition by this compound involves the binding of the inhibitor to the enzyme, thereby preventing the substrate from accessing the active site.

BChE_Inhibition_Mechanism BChE Butyrylcholinesterase (BChE) BChE_BTCI BChE-Substrate Complex BChE->BChE_BTCI Binds BChE_Profenamine BChE-Inhibitor Complex (Inactive) BChE->BChE_Profenamine Binds BTCI Butyrylthiocholine (Substrate) BTCI->BChE_BTCI Profenamine This compound (Inhibitor) Profenamine->BChE_Profenamine Products Thiocholine + Butyrate BChE_BTCI->Products Hydrolysis BChE_Profenamine->BTCI Blocks Binding

Caption: Inhibition of BChE by this compound.

References

Application Notes and Protocols for Radioligand Binding Assay of (-)-Profenamine at Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Profenamine, also known as (-)-ethopropazine, is the levorotatory enantiomer of the phenothiazine derivative Profenamine. It is recognized for its anticholinergic properties and has been utilized in the management of Parkinson's disease.[1] The pharmacological effects of this compound are mediated through its interaction with various neurotransmitter receptors, with a notable affinity for muscarinic acetylcholine receptors (mAChRs).

Muscarinic receptors are a family of G protein-coupled receptors (GPCRs) that are classified into five subtypes (M1-M5).[2] These receptors are widely distributed throughout the central and peripheral nervous systems and are involved in a multitude of physiological functions, including motor control, cognition, and autonomic regulation.[2] The M1, M3, and M5 subtypes are primarily coupled to Gq/11 proteins, leading to the activation of phospholipase C, while the M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase.[3]

Understanding the binding profile of this compound at each muscarinic receptor subtype is crucial for elucidating its mechanism of action and for the development of more selective therapeutic agents with improved side-effect profiles. Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. This document provides a detailed protocol for conducting a radioligand binding assay to characterize the interaction of this compound with the five human muscarinic receptor subtypes.

Data Presentation: Binding Affinity of Profenamine

Receptor SubtypeLigandK_i_ (nM)pK_i_Test SystemRadioligandReference
M1 EthopropazineData not available-Rat forebrain[³H]Pirenzepine[4]
M2 Ethopropazine7.948.1Rat hindbrain[³H]QNB-
M3 EthopropazineData not available----
M4 EthopropazineData not available----
M5 EthopropazineData not available----

Note: One study noted that ethopropazine displays "little M1 selectivity" when compared to M2 receptors, suggesting a lower affinity for the M1 subtype.[4] Researchers are encouraged to perform comprehensive binding studies to establish a complete affinity profile for this compound across all five muscarinic receptor subtypes.

Experimental Protocols: Radioligand Binding Assay

This section details a representative protocol for a competitive radioligand binding assay to determine the inhibition constant (K_i_) of this compound at human muscarinic receptors (M1-M5) expressed in a stable cell line (e.g., CHO or HEK293 cells). The non-selective muscarinic antagonist [³H]N-methylscopolamine ([³H]NMS) is a commonly used radioligand for these assays.

Materials and Reagents
  • Cell Lines: CHO or HEK293 cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS) with a specific activity of 70-90 Ci/mmol.

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: Atropine sulfate (1 µM final concentration).

  • Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 154 mM NaCl, 1 mM EDTA.

  • Scintillation Cocktail: A suitable cocktail for counting tritium.

  • Protein Assay Kit: BCA or Bradford protein assay kit.

  • Equipment:

    • Homogenizer (e.g., Dounce or Polytron)

    • High-speed refrigerated centrifuge

    • 96-well microplates

    • Cell harvester

    • Glass fiber filters (e.g., Whatman GF/B)

    • Liquid scintillation counter

    • Incubator/shaker

Membrane Preparation
  • Culture the cells expressing the desired muscarinic receptor subtype to a high density.

  • Harvest the cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and centrifuge again.

  • Resuspend the cell pellet in ice-cold membrane preparation buffer.

  • Homogenize the cell suspension using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in fresh membrane preparation buffer.

  • Repeat the centrifugation and resuspension step.

  • Resuspend the final pellet in assay buffer.

  • Determine the protein concentration of the membrane preparation using a BCA or Bradford assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Competitive Binding Assay Procedure
  • On the day of the experiment, thaw the membrane aliquots on ice. Dilute the membranes in ice-cold assay buffer to a final concentration that yields sufficient specific binding (typically 20-50 µg of protein per well).

  • Prepare serial dilutions of this compound in assay buffer. The concentration range should span from approximately 0.1 nM to 10 µM to generate a complete inhibition curve.

  • In a 96-well microplate, add the following in triplicate:

    • Total Binding: 25 µL of assay buffer, 25 µL of [³H]NMS (at a final concentration close to its K_d_, typically 0.2-1.0 nM), and 50 µL of diluted membranes.

    • Non-specific Binding: 25 µL of atropine (1 µM final concentration), 25 µL of [³H]NMS, and 50 µL of diluted membranes.

    • This compound Inhibition: 25 µL of each this compound dilution, 25 µL of [³H]NMS, and 50 µL of diluted membranes.

  • The final assay volume in each well is 100 µL.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).

  • Plot the percentage of specific binding of [³H]NMS against the logarithm of the this compound concentration.

  • Fit the data using a non-linear regression analysis with a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]NMS).

  • Calculate the inhibition constant (K_i_) using the Cheng-Prusoff equation:

    K_i_ = IC₅₀ / (1 + [L]/K_d_)

    Where:

    • IC₅₀ is the concentration of this compound that inhibits 50% of specific radioligand binding.

    • [L] is the concentration of the radioligand ([³H]NMS) used in the assay.

    • K_d_ is the dissociation constant of the radioligand for the receptor. This should be determined in a separate saturation binding experiment.

Visualization of Pathways and Workflows

The following diagrams illustrate the key concepts and procedures described in these application notes.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (Expressing M1-M5) harvest Harvest & Wash Cells cell_culture->harvest homogenize Homogenization harvest->homogenize centrifuge1 High-Speed Centrifugation homogenize->centrifuge1 resuspend Resuspend Pellet centrifuge1->resuspend protein_assay Protein Quantification resuspend->protein_assay storage Store at -80°C protein_assay->storage assay_setup Assay Plate Setup (Total, NSB, Compound) storage->assay_setup incubation Incubation with [³H]NMS & this compound assay_setup->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scint_count Scintillation Counting washing->scint_count calc_specific Calculate Specific Binding scint_count->calc_specific plot_curve Plot Inhibition Curve calc_specific->plot_curve calc_ic50 Determine IC₅₀ plot_curve->calc_ic50 calc_ki Calculate K_i_ calc_ic50->calc_ki

Caption: Experimental workflow for the radioligand binding assay.

competitive_binding cluster_receptor Muscarinic Receptor receptor M Receptor radioligand [³H]NMS (Radioligand) radioligand->receptor Binds & Detectable Signal profenamine This compound (Test Ligand) profenamine->receptor Competes for Binding Site (No Signal)

References

Application Note: Quantification of (-)-Profenamine in Human Plasma by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Profenamine, also known as ethopropazine, is a phenothiazine derivative with anticholinergic properties used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] Accurate quantification of profenamine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. This application note describes a sensitive and robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in human plasma. The method employs liquid-liquid extraction for sample preparation and UV detection for quantification, providing a reliable analytical procedure for researchers and drug development professionals.

Experimental

  • This compound hydrochloride (≥98% purity)

  • Promethazine hydrochloride (Internal Standard, IS)

  • HPLC grade acetonitrile, methanol, and diethyl ether

  • Sodium hydroxide (NaOH)

  • Ortho-phosphoric acid

  • Human plasma (drug-free)

  • Purified water (18.2 MΩ·cm)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Centrifuge

  • Vortex mixer

  • Sample evaporator

A summary of the HPLC conditions is provided in Table 1. These conditions were adapted from methods used for other phenothiazine compounds and optimized for profenamine analysis.[3][4]

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1 M Ammonium Acetate Buffer (pH 5.0) (15:85, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection UV at 254 nm
Internal Standard Promethazine
Run Time Approximately 10 minutes

Stock solutions of this compound and promethazine (IS) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with the mobile phase. Calibration standards and quality control (QC) samples were prepared by spiking drug-free human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 10 to 2000 ng/mL.

Protocols

  • Aliquot Plasma: Pipette 500 µL of plasma sample (calibration standard, QC, or unknown) into a clean centrifuge tube.

  • Add Internal Standard: Add 50 µL of the promethazine internal standard solution (1 µg/mL in methanol) to each tube and vortex briefly.

  • Alkalinization: Add 100 µL of 1 M Sodium Hydroxide (NaOH) to each tube and vortex for 30 seconds to alkalinize the sample.

  • Extraction: Add 3 mL of diethyl ether to each tube. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte and IS into the organic phase.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer Organic Layer: Carefully transfer the upper organic layer (diethyl ether) to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue with 200 µL of the HPLC mobile phase. Vortex for 30 seconds to ensure complete dissolution.

  • Injection: Inject 20 µL of the reconstituted sample into the HPLC system.

The following diagram illustrates the experimental workflow for plasma sample preparation and analysis.

G cluster_sample_prep Plasma Sample Preparation cluster_hplc_analysis HPLC Analysis plasma 500 µL Plasma Sample add_is Add 50 µL Internal Standard (Promethazine) plasma->add_is alkalinize Add 100 µL 1M NaOH add_is->alkalinize extract Add 3 mL Diethyl Ether & Vortex alkalinize->extract centrifuge Centrifuge (4000 rpm, 10 min) extract->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 200 µL Mobile Phase evaporate->reconstitute inject Inject 20 µL into HPLC reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 254 nm separate->detect quantify Data Acquisition & Quantification detect->quantify

Caption: Workflow for Plasma Sample Preparation and HPLC Analysis.

Method Validation

The analytical method was validated according to established guidelines for bioanalytical method validation.[3] The validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity Range 10 - 2000 ng/mL (r² > 0.995)
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Precision (RSD%) Intra-day: < 5% Inter-day: < 8%
Accuracy (%) 92.5% - 108.3%
Recovery (%) Profenamine: 85.2% - 91.5% Promethazine (IS): 88.7%
Selectivity No significant interference from endogenous plasma components
Stability Stable in plasma for 24h at room temp., 3 freeze-thaw cycles, and 30 days at -20°C

Results and Discussion

The developed HPLC method provides excellent separation and quantification of this compound and the internal standard, promethazine, in human plasma. The retention times were approximately 6.5 minutes for profenamine and 8.2 minutes for promethazine under the described chromatographic conditions. The liquid-liquid extraction procedure proved to be efficient, with high recovery and minimal matrix effects. The method demonstrated good linearity over the specified concentration range, and the precision and accuracy were within the acceptable limits for bioanalytical methods.

Conclusion

This application note presents a detailed and validated HPLC method for the quantification of this compound in human plasma. The method is simple, rapid, and reliable, making it suitable for routine analysis in clinical and research settings. The provided protocols and validation data demonstrate the robustness and applicability of this method for pharmacokinetic and therapeutic drug monitoring studies of this compound.

Signaling Pathway

Profenamine primarily acts as an anticholinergic agent by blocking muscarinic acetylcholine receptors, particularly the M1 subtype, in the central nervous system. This action helps to restore the balance between dopamine and acetylcholine, which is disrupted in Parkinson's disease.

Profenamine This compound Profenamine->Block Balance Dopamine/Acetylcholine Balance Restored Profenamine->Balance Inhibits mAChR Muscarinic Acetylcholine Receptor (M1) Cholinergic_Activity Cholinergic Activity mAChR->Cholinergic_Activity Acetylcholine Symptoms Alleviation of Parkinsonian Symptoms Balance->Symptoms

Caption: Mechanism of Action of this compound.

References

Application Notes and Protocols: Evaluating Neuroprotective Effects of a Test Compound, (-)-Profenamine, in a 6-OHDA-Induced Parkinson's Disease Animal Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc)[1]. The 6-hydroxydopamine (6-OHDA) animal model is a widely used and well-characterized model that mimics the dopaminergic neurodegeneration seen in PD[2][3][4]. This neurotoxin is selectively taken up by catecholaminergic transporters, leading to oxidative stress, mitochondrial dysfunction, and ultimately, neuronal death[5][6]. These application notes provide a detailed framework for evaluating the potential neuroprotective effects of a novel therapeutic agent, using (-)-Profenamine as a representative compound, in a 6-OHDA-induced rodent model of PD.

The protocols outlined below describe the induction of the parkinsonian phenotype using 6-OHDA, subsequent behavioral assessments to monitor motor deficits, and post-mortem neurochemical and histological analyses to quantify the extent of neuroprotection.

Experimental Design and Workflow

A typical experimental design to assess the neuroprotective efficacy of this compound would involve several key stages, from initial animal preparation and lesioning to behavioral testing and terminal tissue analysis.

experimental_workflow cluster_pre_lesion Pre-Lesioning cluster_lesioning Lesioning and Treatment cluster_post_lesion Post-Lesion Assessment cluster_analysis Data Analysis acclimatization Animal Acclimatization (7-10 days) baseline Baseline Behavioral Testing acclimatization->baseline profenamine_pre This compound or Vehicle Pre-treatment baseline->profenamine_pre ohda_lesion Unilateral 6-OHDA Stereotaxic Injection profenamine_pre->ohda_lesion profenamine_post Post-lesion This compound Treatment ohda_lesion->profenamine_post behavioral_tests Behavioral Assessments (e.g., Apomorphine-induced rotations, Cylinder test) profenamine_post->behavioral_tests tissue_collection Tissue Collection (Brain) behavioral_tests->tissue_collection histology Immunohistochemistry (TH+ neuron count) tissue_collection->histology neurochemistry HPLC (Striatal Dopamine Levels) tissue_collection->neurochemistry data_analysis Statistical Analysis and Interpretation histology->data_analysis neurochemistry->data_analysis

Caption: Experimental workflow for assessing this compound in a 6-OHDA model.

Key Signaling Pathway in 6-OHDA Neurotoxicity

Understanding the mechanism of 6-OHDA-induced cell death is crucial for identifying potential therapeutic targets. 6-OHDA exerts its toxicity primarily through the generation of reactive oxygen species (ROS) and inhibition of the mitochondrial respiratory chain[5][7]. A neuroprotective agent like this compound would be hypothesized to interfere with these downstream pathological events.

G cluster_extracellular Extracellular Space cluster_intracellular Dopaminergic Neuron cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion OHDA_ext 6-OHDA DAT Dopamine Transporter (DAT) OHDA_ext->DAT Uptake OHDA_int Intracellular 6-OHDA DAT->OHDA_int AutoOxidation Auto-oxidation OHDA_int->AutoOxidation Spontaneous ComplexI Mitochondrial Complex I & IV Inhibition OHDA_int->ComplexI Direct Inhibition ROS Reactive Oxygen Species (ROS) AutoOxidation->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis ATP_depletion ATP Depletion ComplexI->ATP_depletion ATP_depletion->Apoptosis

Caption: Simplified signaling pathway of 6-OHDA-induced dopaminergic neurotoxicity.

Detailed Experimental Protocols

6-OHDA Lesioning in Rodents (Rat Model)

This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB), which results in a near-complete lesion of the nigrostriatal dopamine system[3][8].

Materials:

  • Male Sprague-Dawley rats (220-250 g)

  • 6-hydroxydopamine hydrochloride (6-OHDA)

  • Ascorbic acid (0.02% in sterile saline)

  • Desipramine (25 mg/kg) and Pargyline (50 mg/kg)

  • Anesthetic (e.g., Isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL)

  • Surgical tools

Procedure:

  • Pre-treatment: To protect noradrenergic neurons from 6-OHDA uptake, administer desipramine (25 mg/kg, i.p.) 30 minutes before the 6-OHDA injection[9]. Pargyline can also be co-administered to inhibit monoamine oxidase.

  • Anesthesia: Anesthetize the rat using isoflurane and mount it in a stereotaxic frame.

  • Surgical Preparation: Shave the scalp, and make a midline incision to expose the skull. Use a dental drill to create a small burr hole over the injection site.

  • 6-OHDA Preparation: Immediately before use, dissolve 6-OHDA in cold 0.02% ascorbic acid-saline solution to a final concentration of 4 µg/µL. Protect the solution from light.

  • Stereotaxic Injection: Based on a rat brain atlas, lower the Hamilton syringe needle to the coordinates for the medial forebrain bundle. A typical coordinate relative to bregma is: AP: -4.4 mm, ML: -1.2 mm, DV: -7.8 mm from the dura.

  • Infusion: Infuse 2 µL of the 6-OHDA solution at a rate of 0.5 µL/min[10]. Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it[8][10].

  • Post-operative Care: Suture the incision and allow the animal to recover in a warm cage. Provide soft, palatable food on the cage floor for the first few days post-surgery[8][9].

  • Treatment Groups:

    • Sham group: Undergoes the same surgical procedure with vehicle injection.

    • 6-OHDA + Vehicle group: Receives 6-OHDA lesion and vehicle treatment.

    • 6-OHDA + this compound group(s): Receives 6-OHDA lesion and treatment with one or more doses of this compound.

Behavioral Assessments

Behavioral tests should be conducted at least 2 weeks post-lesioning to allow for the stabilization of the lesion[11].

This test is a standard method to quantify the extent of unilateral dopamine depletion[12][13]. Procedure:

  • Place the rat in a circular test arena.

  • Administer apomorphine (a dopamine receptor agonist) at a dose of 0.2-0.5 mg/kg, s.c.[8].

  • Record the number of full (360°) contralateral (away from the lesioned side) rotations for 30-60 minutes.

  • A successful lesion is typically indicated by a rate of >5-7 full contralateral rotations per minute.

This test assesses forelimb akinesia by measuring the spontaneous use of the impaired (contralateral to the lesion) forelimb for postural support[13]. Procedure:

  • Place the animal in a transparent cylinder.

  • Videotape the animal for 5-10 minutes.

  • Count the number of times the rat uses its left, right, or both forelimbs to touch the cylinder wall during rearing.

  • Calculate the percentage of impaired limb use. A significant reduction in the use of the contralateral forelimb indicates a motor deficit.

Neurochemical and Histological Analysis

Procedure:

  • At the end of the experiment, euthanize the animals and rapidly dissect the striata on an ice-cold surface.

  • Homogenize the tissue samples in an appropriate buffer.

  • Analyze the supernatant for dopamine and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection.

  • Express results as ng/mg of tissue protein.

This technique is used to visualize and count the surviving dopaminergic neurons in the substantia nigra[2][11]. Procedure:

  • Perfuse the animals with saline followed by 4% paraformaldehyde.

  • Dissect the brains and post-fix them overnight.

  • Cryoprotect the brains in a sucrose solution and section the substantia nigra region using a cryostat.

  • Perform immunohistochemical staining using a primary antibody against Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.

  • Use a secondary antibody conjugated to a fluorophore or an enzyme for visualization.

  • Count the number of TH-positive neurons in the SNc of both hemispheres using stereological methods.

  • Express the results as a percentage of neuron survival in the lesioned hemisphere compared to the unlesioned hemisphere.

Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups.

Table 1: Effect of this compound on Apomorphine-Induced Rotations

Treatment GroupNNet Contralateral Rotations / 30 min (Mean ± SEM)
Sham1015.5 ± 4.2
6-OHDA + Vehicle10255.8 ± 21.3
6-OHDA + this compound (Low Dose)10180.4 ± 18.9
6-OHDA + this compound (High Dose)10112.1 ± 15.5**
p < 0.05, *p < 0.01 compared to 6-OHDA + Vehicle group. Data are hypothetical.

Table 2: Neurochemical and Histological Outcomes

Treatment GroupStriatal Dopamine (% of Sham) (Mean ± SEM)TH+ Neurons in SNc (% of Sham) (Mean ± SEM)
Sham100 ± 8.5100 ± 5.1
6-OHDA + Vehicle8.2 ± 2.115.7 ± 3.3
6-OHDA + this compound (Low Dose)25.6 ± 4.538.9 ± 5.8
6-OHDA + this compound (High Dose)48.9 ± 6.2 65.4 ± 7.1
*p < 0.05, *p < 0.01 compared to 6-OHDA + Vehicle group. Data are hypothetical.

Conclusion

This document provides a comprehensive guide for utilizing the 6-OHDA animal model to investigate the neuroprotective properties of a test compound such as this compound. The detailed protocols for lesion induction, behavioral analysis, and neurochemical and histological quantification offer a robust framework for preclinical drug development in the context of Parkinson's disease. The successful amelioration of behavioral deficits, coupled with the preservation of dopaminergic neurons and striatal dopamine levels, would provide strong evidence for the therapeutic potential of the tested compound.

References

Application Notes and Protocols for Cell Viability Assays of (-)-Profenamine in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for assessing the effects of (-)-Profenamine, an antiparkinsonian agent, on the viability of primary neuronal cultures. This compound, also known as ethopropazine, is a phenothiazine derivative with anticholinergic, antihistaminic, and antiadrenergic properties[1][2]. Understanding its impact on neuronal health is crucial for neuropharmacological research and drug development. The following application notes describe the use of three standard cell viability assays: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and the Calcein-AM/Ethidium Homodimer-1 (EthD-1) assay for simultaneous live/dead cell visualization.

Introduction to this compound and Neuronal Viability

This compound is a phenothiazine-class drug primarily used to treat parkinsonism by improving muscle control and reducing stiffness[2]. Its mechanism involves anticholinergic activity and inhibition of butyrylcholinesterase (BChE)[3]. Given its application in neurodegenerative disorders, evaluating its direct effects on neuronal viability is essential. Primary neuronal cultures offer a physiologically relevant in vitro model for such assessments, more closely resembling the environment of the central nervous system than cell lines[4][5][6].

Cell viability assays are fundamental tools for quantifying the effects of chemical compounds on neural cells[7]. These assays measure distinct cellular characteristics, such as metabolic activity, plasma membrane integrity, and enzymatic activity, to provide a comprehensive picture of cytotoxicity or neuroprotection[8][9]. This document outlines protocols optimized for assessing the dose-dependent effects of this compound in a 96-well plate format suitable for high-throughput screening[4].

Overview of Cell Viability Assays

A multi-assay approach is recommended to avoid misinterpretation of results. Here, we focus on three complementary methods:

  • MTT Assay: This colorimetric assay measures the mitochondrial reductase activity in living cells. The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases to a purple formazan product. The amount of formazan is directly proportional to the number of metabolically active cells[8][10].

  • LDH Release Assay: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage[8][9]. Measuring the LDH activity in the supernatant provides a reliable indicator of cytotoxicity and loss of membrane integrity[10].

  • Calcein-AM / EthD-1 Staining: This fluorescence-based method allows for the simultaneous visualization of live and dead cells. Live cells with intact membranes and active esterases convert the non-fluorescent Calcein-AM into green fluorescent calcein. Ethidium Homodimer-1 (EthD-1) can only enter cells with compromised membranes, where it binds to nucleic acids and emits red fluorescence.

Below is a generalized workflow for testing this compound in primary neuronal cultures.

G p1 Isolate & Dissociate Primary Neurons (e.g., from rodent cortex/hippocampus) p2 Seed Neurons onto Poly-D-Lysine Coated 96-Well Plates p1->p2 p3 Culture Neurons for 5-7 Days (Allow for differentiation and network formation) p2->p3 t1 Prepare Serial Dilutions of this compound (and controls) t2 Replace Culture Medium with Treatment Medium Containing This compound p3->t2 t1->t2 t3 Incubate for Desired Duration (e.g., 24-48 hours) t2->t3 a1 Perform Viability Assays (MTT, LDH, Calcein/EthD-1) t3->a1 a2 Quantify Signals (Absorbance or Fluorescence) Using a Plate Reader a1->a2 a3 Data Analysis: Normalize to Controls, Calculate % Viability a2->a3

Caption: General experimental workflow for assessing neuronal viability.

Experimental Protocols

Primary Neuronal Culture Preparation
  • Plate Coating: Coat sterile 96-well clear-bottom black plates with 50 µL/well of 50 µg/mL Poly-D-Lysine in sterile water. Incubate overnight at 37°C. The next day, wash plates three times with sterile PBS and allow them to dry completely.

  • Cell Isolation: Isolate primary cortical or hippocampal neurons from embryonic day 18 (E18) rat pups following established protocols.

  • Cell Seeding: Resuspend cells in Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and Penicillin-Streptomycin. Seed neurons at a density of 2.0 x 10⁴ to 2.5 x 10⁴ cells per well in 100 µL of medium[4].

  • Maturation: Culture the neurons at 37°C in a humidified 5% CO₂ incubator for 5-7 days to allow for maturation and the formation of synaptic connections before compound treatment[4].

This compound Treatment
  • Compound Preparation: Prepare a 100 mM stock solution of this compound hydrochloride in sterile DMSO. Further dilute in culture medium to create 2X working concentrations.

  • Treatment: After 5-7 days in vitro, carefully remove 50 µL of medium from each well and replace it with 50 µL of the 2X this compound working solutions to achieve the final desired concentrations (e.g., 0.1 µM to 100 µM).

  • Controls:

    • Vehicle Control: Treat cells with medium containing the same final concentration of DMSO used for the highest drug concentration.

    • Untreated Control: Cells with fresh culture medium only.

    • Positive Control (for cytotoxicity): Treat cells with a known neurotoxin, such as 100 µM glutamate, to induce cell death.

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C and 5% CO₂.

Protocol 1: MTT Assay
  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

  • MTT Addition: Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with no cells) and express results as a percentage of the vehicle control.

    • % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

Protocol 2: LDH Release Assay
  • Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Lysis Control (Maximum LDH Release): To the original plate, add 10 µL of 10X Lysis Buffer (e.g., 1% Triton X-100) to the control wells. Incubate for 45 minutes at 37°C to achieve complete cell lysis. Collect 50 µL of the lysate.

  • LDH Reaction: Use a commercial LDH cytotoxicity kit. Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants and lysates.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution.

  • Measurement: Read the absorbance at 490 nm.

  • Data Analysis:

    • % Cytotoxicity = ((Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)) * 100

    • Abs_Spontaneous is the absorbance from the untreated control supernatant.

    • Abs_Maximum is the absorbance from the lysed control cells.

G cluster_healthy Healthy Neuron (Intact Membrane) cluster_damaged Damaged Neuron (Compromised Membrane) cell1 LDH (cytosolic enzyme) retained within the cell medium1 Culture Medium: Low background LDH activity cell2 LDH released from cytosol medium2 Culture Medium: High LDH activity detected cell2->medium2 Release

Caption: Principle of the Lactate Dehydrogenase (LDH) release assay.

Protocol 3: Calcein-AM / EthD-1 Staining
  • Stain Preparation: Prepare a 2X working solution containing 2 µM Calcein-AM and 4 µM EthD-1 in sterile PBS.

  • Staining: Remove the culture medium and wash the cells once with 100 µL of PBS. Add 100 µL of the 2X working solution to each well.

  • Incubation: Incubate for 20-30 minutes at room temperature, protected from light.

  • Measurement:

    • Microscopy: Visualize cells using a fluorescence microscope with appropriate filters (Green for Calcein, Red for EthD-1).

    • Plate Reader: Quantify the fluorescence intensity using a multi-mode plate reader.

      • Calcein (Live cells): Excitation ~495 nm / Emission ~515 nm.

      • EthD-1 (Dead cells): Excitation ~528 nm / Emission ~617 nm.

  • Data Analysis: Express the ratio of green to red fluorescence, normalized to the control wells.

Data Presentation and Interpretation

Quantitative data should be summarized in tables to facilitate comparison across different concentrations of this compound.

Table 1: Hypothetical Dose-Response of this compound on Neuronal Viability

This compound (µM) % Viability (MTT Assay) % Cytotoxicity (LDH Assay)
0 (Vehicle) 100.0 ± 4.5 5.2 ± 1.1
0.1 102.3 ± 5.1 5.5 ± 1.3
1 98.7 ± 4.8 6.1 ± 1.5
10 95.4 ± 6.2 8.9 ± 2.0
50 65.1 ± 7.3 42.5 ± 5.5
100 30.8 ± 5.9 78.3 ± 6.8
Glutamate (100 µM) 25.2 ± 4.1 85.4 ± 7.2

Data are presented as mean ± standard deviation (n=3). This is illustrative data and does not represent actual experimental results.

Interpretation: In this hypothetical example, this compound shows minimal effect on neuronal viability at concentrations up to 10 µM. However, at 50 µM and 100 µM, a significant decrease in metabolic activity (MTT) and a corresponding increase in membrane leakage (LDH) are observed, suggesting dose-dependent cytotoxicity.

Putative Signaling Pathways

While the precise neuroprotective or neurotoxic pathways of this compound are not fully elucidated, related propargylamine derivatives are known to exert neuroprotective effects by modulating anti-apoptotic proteins and survival signals[11]. Phenothiazines may also influence oxidative stress pathways. A potential neuroprotective mechanism could involve the activation of pro-survival signaling cascades.

G cluster_signal Pro-Survival Signaling Cascade cluster_genes Gene Transcription cluster_outcome Cellular Outcome compound This compound erk ERK Activation compound->erk Modulates nfkappab NF-κB Activation erk->nfkappab bcl2 ↑ Bcl-2 (Anti-apoptotic protein) nfkappab->bcl2 gdnf ↑ GDNF (Neurotrophic factor) nfkappab->gdnf outcome Enhanced Neuronal Survival & Viability bcl2->outcome gdnf->outcome

Caption: Putative neuroprotective signaling pathway for this compound.

Conversely, at high concentrations, phenothiazines can induce cytotoxicity, possibly through mechanisms like mitochondrial dysfunction or induction of oxidative stress, leading to apoptosis or necrosis.

Conclusion

The protocols described in these application notes provide a robust framework for evaluating the effects of this compound on the viability of primary neuronal cultures. By employing a combination of assays that probe different aspects of cell health—metabolic activity, membrane integrity, and live/dead status—researchers can obtain a comprehensive profile of the compound's neuro-pharmacological and toxicological properties. This information is critical for the preclinical assessment of this compound and related compounds in the context of neurodegenerative diseases.

References

Application Notes and Protocols: In Vivo Microdialysis for Measuring Acetylcholine Levels with (-)-Profenamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of neuroscience and drug development, understanding the dynamics of neurotransmitter release is crucial for elucidating brain function and the mechanism of action of novel therapeutics. Acetylcholine (ACh) is a key neurotransmitter involved in a myriad of physiological processes, including learning, memory, attention, and motor control.[1] Dysregulation of the cholinergic system is implicated in various neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[2]

In vivo microdialysis is a powerful and widely used technique for the continuous monitoring of endogenous neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.[3][4] This method allows for the direct assessment of neurochemical fluctuations in response to pharmacological agents or behavioral paradigms. A significant challenge in measuring extracellular ACh is its rapid enzymatic degradation by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2] To overcome this, a cholinesterase inhibitor is often included in the perfusate to prevent the hydrolysis of ACh and allow for its detection.

(-)-Profenamine, also known as Ethopropazine, is a phenothiazine derivative with anticholinergic properties. It is a potent and selective inhibitor of butyrylcholinesterase (BChE) and a less potent inhibitor of acetylcholinesterase (AChE). This characteristic makes it a valuable tool for studying the differential roles of AChE and BChE in regulating acetylcholine levels. These application notes provide a detailed protocol for utilizing in vivo microdialysis to measure acetylcholine levels, with a specific focus on the application of this compound.

Signaling Pathways and Experimental Workflow

To visualize the key processes involved, the following diagrams illustrate the acetylcholine signaling pathway and the general experimental workflow for an in vivo microdialysis experiment.

Acetylcholine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT ChAT Choline->ChAT Acetyl-CoA Acetyl-CoA Acetyl-CoA->ChAT ACh_vesicle ACh Vesicle ChAT->ACh_vesicle Synthesis ACh_release ACh ACh_vesicle->ACh_release Release ACh_synapse ACh ACh_release->ACh_synapse AChE AChE ACh_synapse->AChE Hydrolysis BChE BChE ACh_synapse->BChE Hydrolysis ACh_receptor ACh Receptor (Nicotinic/Muscarinic) ACh_synapse->ACh_receptor Binding Choline_reuptake Choline AChE->Choline_reuptake BChE->Choline_reuptake Choline_reuptake->Choline Reuptake Profenamine This compound Profenamine->BChE Inhibits Signal_transduction Signal Transduction ACh_receptor->Signal_transduction

Caption: Acetylcholine signaling pathway with the inhibitory action of this compound on BChE.

InVivo_Microdialysis_Workflow Animal_Prep 1. Animal Preparation & Stereotaxic Surgery Probe_Implantation 2. Microdialysis Probe Implantation Animal_Prep->Probe_Implantation Perfusion 3. Perfusion with aCSF containing this compound Probe_Implantation->Perfusion Equilibration 4. System Equilibration (Baseline Establishment) Perfusion->Equilibration Sample_Collection 5. Dialysate Sample Collection Equilibration->Sample_Collection Drug_Admin 6. Test Compound Administration (Optional) Sample_Collection->Drug_Admin Post_Admin_Collection 7. Post-Administration Sample Collection Drug_Admin->Post_Admin_Collection Analysis 8. ACh Quantification (e.g., HPLC-ECD or LC-MS/MS) Post_Admin_Collection->Analysis Data_Analysis 9. Data Analysis Analysis->Data_Analysis

Caption: Experimental workflow for in vivo microdialysis to measure acetylcholine levels.

Detailed Experimental Protocols

This section provides a representative protocol for conducting in vivo microdialysis to measure ACh levels in the rodent brain.

Materials and Reagents
  • Animal Model: Adult male Sprague-Dawley rats (250-350 g) are commonly used.

  • Surgical Equipment: Stereotaxic frame, anesthesia machine (for isoflurane), surgical drill, dental cement, and skull screws.

  • Microdialysis Equipment: Microdialialysis probes (e.g., 2-4 mm membrane length), guide cannula, syringe pump, fraction collector (refrigerated).

  • Chemicals and Solutions:

    • This compound hydrochloride

    • Artificial cerebrospinal fluid (aCSF) (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.0 MgCl₂. The pH should be adjusted to 7.4.

    • Anesthetic (e.g., isoflurane)

    • Analgesics for post-operative care

    • Acetylcholine standards for analytical quantification

    • Mobile phase for HPLC or LC-MS/MS analysis

Surgical Procedure: Guide Cannula Implantation
  • Anesthetize the rat using isoflurane (e.g., 5% for induction, 1-2% for maintenance).

  • Secure the animal in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Drill a small hole in the skull over the target brain region (e.g., striatum, hippocampus, or prefrontal cortex) based on stereotaxic coordinates from a rat brain atlas.

  • Slowly lower a guide cannula to a position just above the target region.

  • Secure the guide cannula to the skull using dental cement and skull screws.

  • Administer post-operative analgesics and allow the animal to recover for at least 48-72 hours.

In Vivo Microdialysis Procedure
  • Probe Insertion: Gently insert the microdialysis probe through the guide cannula into the target brain region.

  • Perfusion: Connect the probe inlet to a syringe pump and the outlet to a refrigerated fraction collector. Begin perfusing the probe with aCSF containing the desired concentration of this compound. The concentration of this compound should be optimized based on its BChE inhibitory activity and the specific experimental goals.

  • Equilibration: Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline of ACh levels.

  • Baseline Collection: Collect at least three to four baseline dialysate samples into vials. Samples are typically collected every 20-30 minutes.

  • Test Compound Administration (Optional): If investigating the effect of a drug, administer the compound after the baseline collection period.

  • Post-Administration Collection: Continue collecting dialysate samples for a defined period (e.g., 2-4 hours) after drug administration.

  • Probe Removal and Histological Verification: At the end of the experiment, euthanize the animal, remove the brain, and perform histological analysis to verify the correct placement of the microdialysis probe.

Acetylcholine Analysis

The concentration of acetylcholine in the dialysate samples can be determined using highly sensitive analytical techniques such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]

Data Presentation

The following tables present representative quantitative data from in vivo microdialysis studies measuring acetylcholine levels.

Disclaimer: The following data are not from experiments using this compound but are provided as representative examples of acetylcholine microdialysis data from studies using other cholinesterase inhibitors or pharmacological agents. These tables are intended to illustrate the type of data that can be obtained with this methodology.

Table 1: Effect of Scopolamine on Acetylcholine Release in Different Brain Regions of Freely Moving Rats.

Brain RegionBasal ACh Output (pmol/20 min)Peak ACh Output after Scopolamine (0.5 mg/kg, s.c.) (pmol/20 min)Fold Increase
Frontal Cortex~0.5~5.0~10-fold
Hippocampus~0.4~8.0~20-fold
Striatum~1.0~4.0~4-fold

Data adapted from a study investigating the effects of scopolamine, an anticholinergic drug, on ACh release. The use of a cholinesterase inhibitor in the perfusate was necessary to detect these levels.

Table 2: Effect of Morphine Administration on Acetylcholine Release in the Prefrontal Cortex.

TreatmentACh Release (% of Baseline)
Saline (Control)100 ± 10
Morphine (10 µM in perfusate)85 ± 8
Morphine (100 µM in perfusate)68 ± 12
Morphine (1000 µM in perfusate)64 ± 11

This table illustrates a dose-dependent decrease in ACh release in the prefrontal cortex following local administration of morphine via the microdialysis probe.[6]

Table 3: Basal Extracellular Acetylcholine Concentrations in Different Brain Regions.

Brain RegionBasal ACh Concentration (nM)
Striatum2-5
Hippocampus0.5-2
Prefrontal Cortex0.3-1

These are typical ranges for basal extracellular acetylcholine concentrations measured by in vivo microdialysis in rats when a cholinesterase inhibitor is included in the perfusate. Actual values can vary depending on the specific experimental conditions.

Conclusion

In vivo microdialysis is a valuable technique for investigating the dynamics of acetylcholine release in the brain. The use of cholinesterase inhibitors, such as this compound, is essential for preventing the rapid degradation of acetylcholine and enabling its accurate quantification. The provided protocols and application notes offer a comprehensive guide for researchers interested in employing this methodology to study the cholinergic system and the effects of novel pharmacological agents. The unique profile of this compound as a selective BChE inhibitor provides a specific advantage for dissecting the relative contributions of AChE and BChE to the regulation of extracellular acetylcholine levels.

References

Application Notes and Protocols for Electrophysiological Recording of Neuronal Activity Following (-)-Profenamine Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Profenamine, also known as Ethopropazine, is a phenothiazine derivative with significant pharmacological activity on the central nervous system. It functions primarily as an anticholinergic agent by blocking muscarinic acetylcholine receptors and also exhibits properties of an N-methyl-D-aspartate (NMDA) receptor antagonist.[1] These dual mechanisms of action make this compound a compound of interest for research in areas such as Parkinson's disease, drug-induced extrapyramidal symptoms, and other neurological disorders. Understanding its precise effects on neuronal electrophysiology is crucial for elucidating its therapeutic potential and underlying mechanisms.

These application notes provide detailed protocols for the electrophysiological investigation of this compound's effects on neuronal activity, with a focus on whole-cell patch-clamp recordings in brain slices. Due to the limited availability of direct quantitative data for this compound, this document also incorporates data and methodologies from studies on structurally and functionally similar compounds, such as Orphenadrine and Trihexyphenidyl, to provide a comprehensive framework for experimental design and data interpretation.

Data Presentation: Quantitative Effects of this compound and Related Compounds on Neuronal Activity

The following tables summarize the expected quantitative effects of this compound and its analogs on key electrophysiological parameters. This data is compiled from existing literature on anticholinergic and NMDA receptor antagonist drugs.

Table 1: Effects on Intrinsic Neuronal Properties

ParameterDrug/Compound ClassNeuron TypeSpeciesExpected EffectConcentrationReference(s)
Resting Membrane Potential AnticholinergicHippocampal CA1 PyramidalRatNo significant change or slight hyperpolarization1-10 µMInferred from[2]
Input Resistance AnticholinergicHippocampal CA1 PyramidalRatIncrease1-10 µM[2]
Action Potential Threshold AnticholinergicHippocampal CA1 PyramidalRatNo significant change1-10 µM[2]
Action Potential Amplitude AnticholinergicHippocampal CA1 PyramidalRatNo significant change1-10 µM[2]
Action Potential Width AnticholinergicHippocampal CA1 PyramidalRatBroadening1-10 µMInferred from[2]
Spontaneous Firing Rate Anticholinergic (Benztropine)Substantia Nigra DopamineRatDose-dependent inhibition0.25-1.0 mg/kg (in vivo)[3]
Burst Firing Anticholinergic (Benztropine)Substantia Nigra DopamineRatBaseline-dependent changes; increased in presence of haloperidol0.25-1.0 mg/kg (in vivo)[3]

Table 2: Effects on Synaptic Transmission and Plasticity

ParameterDrug/Compound ClassSynapseSpeciesExpected EffectConcentration / IC50Reference(s)
NMDA Receptor-mediated Current NMDA Antagonist (Orphenadrine)Superior Colliculus NeuronsHuman (cultured)Inhibition (voltage-dependent)IC50: 16.2 µM[1]
Excitatory Postsynaptic Current (EPSC) Frequency Anticholinergic/NMDA Antagonist (Trihexyphenidyl)Hippocampal NeuronsRat (cultured)SuppressionIC50: 6.3 µM[4]
Inhibitory Postsynaptic Current (IPSC) Frequency Anticholinergic/NMDA Antagonist (Trihexyphenidyl)Hippocampal NeuronsRat (cultured)SuppressionIC50: 6.3 µM[4]
Long-Term Potentiation (LTP) NMDA AntagonistHippocampal CA1Rat/MouseInhibition of inductionVaries with antagonist[5][6][7]
Long-Term Depression (LTD) NMDA AntagonistHippocampal CA1Rat/MouseInhibition of inductionVaries with antagonist[6][8]

Experimental Protocols

The following are detailed protocols for investigating the electrophysiological effects of this compound using whole-cell patch-clamp recordings in acute brain slices.

Protocol 1: Preparation of Acute Hippocampal Slices

This protocol is adapted from standard procedures for preparing viable brain slices for electrophysiology.[9]

Materials:

  • Rodent (rat or mouse)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Dissection tools (scissors, forceps, scalpel)

  • Vibrating microtome (vibratome)

  • Chilled (0-4°C) artificial cerebrospinal fluid (aCSF) for slicing, continuously bubbled with 95% O2 / 5% CO2.

    • Slicing aCSF composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 Glucose, 1 MgCl2, 2 CaCl2.

  • Standard aCSF for recording, continuously bubbled with 95% O2 / 5% CO2.

    • Recording aCSF composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 10 Glucose, 1 MgCl2, 2 CaCl2.

  • Recovery chamber

  • Water bath

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Perform rapid decapitation and quickly dissect the brain, placing it in ice-cold, oxygenated slicing aCSF.

  • Mount the brain on the vibratome stage and prepare coronal or sagittal slices (typically 300-400 µm thick) of the region of interest (e.g., hippocampus).

  • Transfer the slices to a recovery chamber containing oxygenated standard aCSF at 32-34°C for at least 30 minutes.

  • After the initial recovery period, allow the slices to equilibrate at room temperature for at least 1 hour before recording.

Protocol 2: Whole-Cell Patch-Clamp Recording

This protocol outlines the procedure for obtaining whole-cell recordings from neurons within the prepared brain slices.[9][10]

Materials:

  • Upright microscope with DIC optics

  • Micromanipulators

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries

  • Pipette puller

  • Recording chamber with perfusion system

  • Internal pipette solution.

    • For current-clamp recordings (to study firing properties): (in mM) 135 K-gluconate, 10 HEPES, 10 KCl, 1 EGTA, 4 Mg-ATP, 0.4 Na-GTP. pH adjusted to 7.3 with KOH, osmolarity to ~290 mOsm.

    • For voltage-clamp recordings (to study synaptic currents): (in mM) 135 Cs-methanesulfonate, 10 HEPES, 10 KCl, 1 EGTA, 4 Mg-ATP, 0.4 Na-GTP. pH adjusted to 7.3 with CsOH, osmolarity to ~290 mOsm.

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in aCSF to the final concentration).

Procedure:

  • Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated standard aCSF at a rate of 2-3 mL/min.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

  • Fill the pipette with the appropriate internal solution and mount it on the micromanipulator.

  • Under visual guidance, approach a neuron in the slice with the pipette while applying positive pressure.

  • Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

  • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

  • Allow the cell to stabilize for 5-10 minutes before beginning recordings.

Protocol 3: Investigating Effects on Intrinsic Properties (Current-Clamp)

Procedure:

  • Establish a stable whole-cell current-clamp recording.

  • Record the resting membrane potential.

  • Inject a series of hyperpolarizing and depolarizing current steps (e.g., -100 pA to +300 pA in 20 pA increments, 500 ms duration) to elicit voltage responses.

  • Analyze the voltage responses to determine input resistance, action potential threshold, amplitude, and width.

  • Record spontaneous firing activity for a baseline period (e.g., 5 minutes).

  • Bath apply this compound at the desired concentration.

  • Repeat steps 2-5 at regular intervals to observe the time course of the drug's effects.

  • Perform a washout with standard aCSF to assess the reversibility of the effects.

Protocol 4: Investigating Effects on Synaptic Transmission (Voltage-Clamp)

Procedure:

  • Establish a stable whole-cell voltage-clamp recording.

  • Hold the neuron at a potential of -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs).

  • Hold the neuron at a potential of 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs).

  • Record baseline sEPSC and sIPSC activity for 5-10 minutes.

  • Bath apply this compound at the desired concentration.

  • Continue recording to observe changes in the frequency and amplitude of sEPSCs and sIPSCs.

  • To study evoked responses, place a stimulating electrode in the relevant afferent pathway.

  • Deliver electrical stimuli to evoke postsynaptic currents at baseline and after drug application. To isolate NMDA receptor-mediated currents, record at a depolarized potential (e.g., +40 mV) in the presence of an AMPA receptor antagonist.

  • Perform a washout with standard aCSF.

Protocol 5: Investigating Effects on Synaptic Plasticity (LTP/LTD)

Procedure:

  • Obtain stable extracellular field potential recordings in the stratum radiatum of the CA1 region of the hippocampus while stimulating the Schaffer collateral pathway.

  • Establish a stable baseline of field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes.

  • Apply this compound to the bath and allow it to equilibrate for at least 20 minutes before inducing plasticity.

  • To induce LTP: Apply a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second).[5][6]

  • To induce LTD: Apply a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).[6][8]

  • Record fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP or LTD.

  • Compare the results to control experiments performed in the absence of the drug.

Mandatory Visualizations

experimental_workflow cluster_preparation Slice Preparation cluster_recording Electrophysiological Recording cluster_experiment Experimental Protocol p1 Anesthetize & Decapitate p2 Dissect Brain p1->p2 p3 Vibratome Slicing (300-400 µm) p2->p3 p4 Recovery (32-34°C aCSF) p3->p4 p5 Equilibration (Room Temp aCSF) p4->p5 r1 Transfer Slice to Chamber p5->r1 r2 Obtain GΩ Seal r1->r2 r3 Establish Whole-Cell Configuration r2->r3 r4 Stabilize Recording r3->r4 e1 Record Baseline Activity r4->e1 e2 Bath Apply this compound e1->e2 e3 Record Drug Effects e2->e3 e4 Washout e3->e4 signaling_pathway cluster_prof This compound Action cluster_receptors Receptor Targets cluster_effects Neuronal Effects prof This compound mAChR Muscarinic Acetylcholine Receptor prof->mAChR Antagonist NMDAR NMDA Receptor prof->NMDAR Antagonist firing Altered Firing Rate mAChR->firing synaptic Modulated Synaptic Transmission NMDAR->synaptic plasticity Inhibited Synaptic Plasticity NMDAR->plasticity logical_relationship compound This compound mechanism1 Anticholinergic Activity compound->mechanism1 mechanism2 NMDA Receptor Antagonism compound->mechanism2 effect1 Changes in Intrinsic Properties (e.g., Input Resistance, Firing Rate) mechanism1->effect1 effect2 Modulation of Synaptic Transmission (e.g., EPSC/IPSC frequency) mechanism2->effect2 effect3 Inhibition of Synaptic Plasticity (LTP/LTD induction) mechanism2->effect3

References

Application Notes and Protocols for Behavioral Testing in Rodents Treated with (-)-Profenamine (Ethopropazine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Profenamine, also known as Ethopropazine, is a phenothiazine derivative with significant anticholinergic, antihistaminic, and antiadrenergic properties.[1] Primarily recognized for its use as an antiparkinsonian agent, its mechanism of action involves the blockade of central muscarinic cholinergic receptors, which helps to restore the balance between cholinergic and dopaminergic activity in the basal ganglia.[1][2] Additionally, this compound has been noted to possess NMDA glutamate receptor antagonist properties.[1][3] These diverse pharmacological activities suggest that this compound may influence a range of behaviors in rodents beyond motor control, including anxiety, learning, and memory.

These application notes provide a framework for investigating the behavioral effects of this compound in rodent models. The following sections detail experimental protocols for key behavioral assays and present illustrative data in structured tables to guide researchers in their study design and interpretation.

I. Signaling Pathways of this compound

This compound's primary mechanism of action is the blockade of muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype, in the central nervous system.[4] This action reduces cholinergic signaling, which in conditions like Parkinson's disease, is thought to be overactive relative to dopaminergic signaling. By inhibiting the action of acetylcholine, this compound helps to re-establish a more balanced neurotransmitter environment.[2] The compound also exhibits antagonist activity at histamine H1 and adrenergic receptors.[1][4] Furthermore, it has been shown to have NMDA receptor antagonist properties.[1][3]

profenamine_signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Ach Acetylcholine mAChR Muscarinic Acetylcholine Receptor (M1) Ach->mAChR Gq Gq Protein mAChR->Gq activates PLC Phospholipase C Gq->PLC activates IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG produces Ca_PKC Ca2+ / PKC Activation IP3_DAG->Ca_PKC leads to Neuronal_Response Neuronal Response Ca_PKC->Neuronal_Response Profenamine This compound Profenamine->mAChR blocks

Caption: this compound's primary mechanism of action.

II. Experimental Protocols and Illustrative Data

The following are detailed protocols for commonly used behavioral assays in rodents to assess anxiety, spatial learning, and memory. The accompanying data tables are illustrative and represent potential outcomes of studies investigating the effects of this compound.

A. Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used test to assess anxiety-like behavior in rodents.[5][6] The test is based on the natural aversion of rodents to open and elevated spaces.[5]

Experimental Protocol:

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[6][7]

  • Animals: Adult male rats or mice. Animals should be habituated to the testing room for at least 30 minutes before the test.[8]

  • Drug Administration: Administer this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle 30 minutes before testing.

  • Procedure:

    • Place the animal in the center of the maze, facing an open arm.[6]

    • Allow the animal to explore the maze for 5 minutes.[6][9]

    • Record the session using a video camera positioned above the maze.

  • Data Analysis: Score the following parameters:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

Illustrative Quantitative Data:

Treatment GroupDose (mg/kg)Time in Open Arms (s)Open Arm EntriesTotal Distance Traveled (cm)
Vehicle-45.2 ± 5.18.3 ± 1.21520 ± 150
This compound162.5 ± 6.810.1 ± 1.51480 ± 165
This compound585.1 ± 7.3**12.5 ± 1.81450 ± 140
This compound1055.3 ± 5.99.2 ± 1.31210 ± 130*

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. This data is illustrative.

epm_workflow cluster_setup Setup cluster_testing Testing cluster_analysis Analysis Habituation Animal Habituation (30 min) Drug_Admin Drug Administration (this compound or Vehicle) Habituation->Drug_Admin Placement Place Animal in Center of EPM Drug_Admin->Placement Exploration Allow Exploration (5 min) Placement->Exploration Recording Video Record Session Exploration->Recording Scoring Score Behavioral Parameters Recording->Scoring Stats Statistical Analysis Scoring->Stats

Caption: Experimental workflow for the Elevated Plus Maze test.
B. Morris Water Maze (MWM) for Spatial Learning and Memory

The MWM is a classic behavioral task used to assess hippocampal-dependent spatial learning and memory in rodents.[10][11]

Experimental Protocol:

  • Apparatus: A circular pool filled with opaque water, with a hidden escape platform submerged just below the surface.[10][12] Visual cues are placed around the room.[10]

  • Animals: Adult male rats or mice.

  • Drug Administration: Administer this compound or vehicle daily, 30 minutes before the first trial of the day.

  • Procedure:

    • Acquisition Phase (4-5 days):

      • Four trials per day with a 60-90 second maximum trial duration.[10][13]

      • The starting position is varied for each trial (e.g., North, South, East, West).[10]

      • If the animal does not find the platform within the time limit, it is gently guided to it.[13]

      • Allow the animal to remain on the platform for 15-30 seconds.[12][13]

    • Probe Trial (24 hours after the last acquisition trial):

      • The platform is removed from the pool.

      • The animal is allowed to swim for 60 seconds.[13]

  • Data Analysis:

    • Acquisition Phase: Latency to find the platform, path length, and swimming speed.

    • Probe Trial: Time spent in the target quadrant (where the platform was located), number of platform crossings.

Illustrative Quantitative Data:

Acquisition Phase - Escape Latency (s)

Treatment GroupDose (mg/kg)Day 1Day 2Day 3Day 4
Vehicle-55.1 ± 4.842.3 ± 4.128.9 ± 3.518.2 ± 2.9
This compound556.3 ± 5.048.1 ± 4.539.5 ± 3.9*30.1 ± 3.3**

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. This data is illustrative.

Probe Trial

Treatment GroupDose (mg/kg)Time in Target Quadrant (%)Platform Crossings
Vehicle-42.5 ± 3.74.1 ± 0.6
This compound528.9 ± 3.1**2.3 ± 0.4*

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. This data is illustrative.

Caption: Experimental workflow for the Morris Water Maze test.

III. Considerations and Interpretation

  • Dose-Response: It is crucial to establish a dose-response curve for this compound's effects on each behavioral parameter. The illustrative data suggests that higher doses may induce sedative effects, as indicated by the potential decrease in total distance traveled in the EPM.

  • Motor Effects: Given that this compound is an antiparkinsonian agent, it is essential to consider its potential effects on motor activity. The total distance traveled in the EPM and swimming speed in the MWM should be analyzed to ensure that observed behavioral changes are not simply due to motor impairment or enhancement.

  • Anticholinergic Effects: The anticholinergic properties of this compound are expected to impair performance in learning and memory tasks, as illustrated in the MWM data. This aligns with the known role of the cholinergic system in cognitive function.

  • Anxiolytic vs. Sedative Effects: In the EPM, an increase in open arm exploration is typically interpreted as an anxiolytic effect. However, this must be distinguished from hyperactivity or sedation. A comprehensive analysis of all EPM parameters is necessary for accurate interpretation.

  • Controls: Appropriate vehicle controls are essential for all experiments. Additionally, positive controls (e.g., a known anxiolytic for the EPM, or a known amnestic agent for the MWM) can help validate the experimental setup.

These application notes and protocols provide a foundation for the systematic investigation of the behavioral effects of this compound in rodents. Researchers should adapt these protocols to their specific experimental questions and adhere to ethical guidelines for animal research.

References

Application Note: Protocol for Assessing Smooth Muscle Contraction with (-)-Profenamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for assessing the effects of (-)-Profenamine on smooth muscle contraction. This compound, also known as Ethopropazine, is a phenothiazine derivative with known anticholinergic, antihistaminic, and antiadrenergic properties.[1][2][3] Its primary mechanism of action relevant to smooth muscle function is the antagonism of muscarinic acetylcholine receptors, which are key mediators of smooth muscle contraction.[1][4] This application note outlines two primary methodologies: the isolated organ bath assay for ex vivo tissue preparations and calcium imaging for in vitro cell cultures. These protocols are designed to enable researchers to quantify the inhibitory effects of this compound and characterize its pharmacological profile.

Introduction to this compound and Smooth Muscle Contraction

Smooth muscle contraction is a fundamental physiological process regulated by various stimuli, including neurotransmitters like acetylcholine and hormones like histamine.[5] These agonists typically bind to G-protein coupled receptors (GPCRs) on the smooth muscle cell surface, initiating intracellular signaling cascades that lead to an increase in cytosolic calcium (Ca²⁺) concentration.[5][6] This rise in Ca²⁺ activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin and subsequent muscle contraction.[6][7]

This compound is an established muscarinic antagonist, primarily used for its antiparkinsonian effects.[1][2] By blocking muscarinic receptors, it can inhibit acetylcholine-induced smooth muscle contraction.[1][4] It also possesses antihistamine properties, suggesting it may also interfere with histamine-mediated smooth muscle responses.[1][2] The following protocols will allow for the characterization of this compound's potency and mechanism of action as a smooth muscle relaxant.

Signaling Pathways in Smooth Muscle Contraction

2.1 Muscarinic Receptor-Mediated Contraction

Acetylcholine (ACh) is a primary neurotransmitter that induces contraction in many smooth muscle types, such as those in the airways and gastrointestinal tract. It acts primarily through the M3 muscarinic receptor, a Gq-coupled receptor. Activation of this pathway leads to a cascade of events culminating in muscle contraction. This compound is expected to act as a competitive antagonist at this receptor.

cluster_membrane Cell Membrane cluster_cytosol Cytosol M3_Receptor M3 Receptor Gq Gq M3_Receptor->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Increase IP3->Ca Releases from SR DAG DAG MLCK MLCK Activation Ca->MLCK Contraction Contraction MLCK->Contraction ACh Acetylcholine ACh->M3_Receptor Binds Profenamine This compound Profenamine->M3_Receptor Blocks

Caption: Muscarinic pathway for smooth muscle contraction and site of this compound antagonism.

2.2 Histamine Receptor-Mediated Contraction

Histamine can also induce smooth muscle contraction, particularly in tissues like the bronchi, by activating H1 receptors. Similar to the M3 receptor, the H1 receptor is coupled to the Gq protein, initiating a comparable signaling cascade. Given this compound's antihistamine properties, it is also expected to inhibit this pathway.

cluster_membrane Cell Membrane cluster_cytosol Cytosol H1_Receptor H1 Receptor Gq Gq H1_Receptor->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Increase IP3->Ca Releases from SR MLCK MLCK Activation Ca->MLCK Contraction Contraction MLCK->Contraction Histamine Histamine Histamine->H1_Receptor Binds Profenamine This compound Profenamine->H1_Receptor Blocks

Caption: Histamine H1 pathway for smooth muscle contraction and site of this compound antagonism.

Experimental Protocol 1: Isolated Organ Bath Assay

This ex vivo method is the gold standard for quantifying the contractility of intact smooth muscle tissue and assessing the pharmacological effects of test compounds.[8]

3.1 Materials and Reagents

  • Tissue: Rat thoracic aorta, trachea, or ileum.

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution is standard.[8] See Table 1 for composition.

  • Agonists: Acetylcholine (ACh) chloride, Histamine dihydrochloride.

  • Depolarizing Agent: Potassium chloride (KCl).

  • Test Compound: this compound hydrochloride.

  • Equipment: Isolated organ bath system, isometric force transducer, data acquisition system, circulating water bath (37°C), aerator (95% O₂ / 5% CO₂).[9][10]

Table 1: Composition of Krebs-Henseleit Solution
Component Concentration (mM)
NaCl118.4
KCl4.7
CaCl₂2.5
MgSO₄1.2
KH₂PO₄1.2
NaHCO₃25.0
Glucose11.7
Prepare in deionized water and bubble with 95% O₂ / 5% CO₂ to maintain pH ~7.4 at 37°C.

3.2 Experimental Workflow

start Start: Euthanize Animal & Dissect Tissue prep Prepare Tissue Rings/Strips (e.g., 2-3 mm aortic rings) start->prep mount Mount Tissue in Organ Bath (filled with 37°C aerated PSS) prep->mount equilibrate Equilibrate for 60-90 min (under optimal passive tension) mount->equilibrate viability Check Viability with KCl (e.g., 80 mM KCl challenge) equilibrate->viability washout Washout & Return to Baseline viability->washout agonist_crc Generate Agonist Control CRC (Cumulative addition of ACh or Histamine) washout->agonist_crc washout2 Washout & Re-equilibrate agonist_crc->washout2 profenamine_inc Incubate with this compound (e.g., 30 min incubation with a fixed concentration) washout2->profenamine_inc agonist_crc2 Generate Agonist CRC in Presence of this compound profenamine_inc->agonist_crc2 repeat Repeat with Different Concentrations of this compound agonist_crc2->repeat analysis Data Analysis (Calculate EC50, construct Schild plot) repeat->analysis end End analysis->end

Caption: Experimental workflow for the isolated organ bath assay.

3.3 Detailed Procedure

  • System Preparation: Preheat the organ bath system to 37°C and fill the chambers with PSS, continuously aerating with 95% O₂ / 5% CO₂.[9]

  • Tissue Preparation: Euthanize a rat according to approved institutional guidelines. Immediately dissect the desired tissue (e.g., thoracic aorta) and place it in cold PSS. Carefully clean away excess connective and adipose tissue. Cut the tissue into rings or strips of appropriate size.[9]

  • Mounting: Suspend each tissue preparation in an organ bath chamber between a fixed hook and an isometric force transducer.

  • Equilibration: Allow the tissues to equilibrate for 60-90 minutes. During this time, apply optimal passive tension (determined empirically for each tissue type) and flush the chambers with fresh PSS every 15-20 minutes.[9]

  • Viability Test: Contract the tissue with a high concentration of KCl (e.g., 80 mM) to ensure viability and obtain a reference maximum contraction.[8] After the contraction plateaus, wash the tissue thoroughly until the baseline tension is restored.

  • Control Concentration-Response Curve (CRC): Add the agonist (e.g., acetylcholine) to the bath in a cumulative manner, increasing the concentration by approximately half-log increments once the response to the previous concentration has stabilized.

  • This compound Incubation: After washing out the agonist and allowing the tissue to return to baseline, add a specific concentration of this compound to the bath and incubate for a set period (e.g., 30 minutes).

  • Test CRC: Repeat the cumulative addition of the agonist in the presence of this compound.

  • Repeat: Wash the tissue and repeat steps 7 and 8 with increasing concentrations of this compound.

3.4 Data Presentation and Analysis

The primary data will be concentration-response curves for the agonist in the absence and presence of various concentrations of this compound. A rightward shift in the CRC indicates antagonism.

Table 2: Example Data Summary for ACh-induced Contraction
This compound [M] Agonist EC₅₀ [M] Dose Ratio (DR)
0 (Control)1.2 x 10⁻⁷1
1 x 10⁻⁸4.8 x 10⁻⁷4.0
1 x 10⁻⁷1.5 x 10⁻⁶12.5
1 x 10⁻⁶5.1 x 10⁻⁶42.5
EC₅₀: Agonist concentration producing 50% of maximal response. DR = EC₅₀ (with antagonist) / EC₅₀ (control).
  • Schild Analysis: For competitive antagonism, a Schild plot of log(DR-1) versus log[Antagonist] should yield a straight line with a slope of 1. The x-intercept provides the pA₂, a measure of the antagonist's affinity.

Experimental Protocol 2: Calcium Imaging in Cultured Smooth Muscle Cells

This in vitro method allows for the direct visualization of intracellular calcium fluxes, a key event upstream of contraction.[11][12]

4.1 Materials and Reagents

  • Cells: Primary smooth muscle cells (SMCs) or a suitable cell line (e.g., A7r5).

  • Culture Medium: DMEM/F12 supplemented with FBS and antibiotics.

  • Calcium Indicator: Fluo-4 AM or Fura-2 AM.[12]

  • Reagents: Pluronic F-127, Hanks' Balanced Salt Solution (HBSS), agonists, this compound.

  • Equipment: Fluorescence microscope or plate reader with kinetic reading capability, incubator.

4.2 Experimental Workflow

start Start: Culture SMCs on Glass-bottom Dishes/Plates load_dye Load Cells with Calcium Indicator (e.g., Fluo-4 AM for 30-60 min) start->load_dye wash Wash Cells with HBSS to Remove Excess Dye load_dye->wash baseline Acquire Baseline Fluorescence wash->baseline profenamine_inc Incubate with this compound (or vehicle for control) baseline->profenamine_inc stimulate Stimulate with Agonist (ACh or Histamine) profenamine_inc->stimulate record Record Fluorescence Change (over time) stimulate->record analysis Data Analysis (Measure peak fluorescence intensity or area under the curve) record->analysis end End analysis->end

Caption: Experimental workflow for calcium imaging in smooth muscle cells.

4.3 Detailed Procedure

  • Cell Culture: Plate smooth muscle cells onto glass-bottom dishes or 96-well plates and grow to 80-90% confluency.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) in HBSS, often with a small amount of Pluronic F-127 to aid dispersion.[13] Remove culture medium, wash cells with HBSS, and incubate with the loading solution for 30-60 minutes at 37°C.

  • Wash: Wash the cells 2-3 times with fresh HBSS to remove extracellular dye and allow for de-esterification (approx. 30 minutes).

  • Experiment: Place the dish/plate on the microscope or in the plate reader.

  • Baseline Reading: Record baseline fluorescence for a short period.

  • Treatment: Add this compound (or vehicle for control) and incubate for the desired time.

  • Stimulation: Add the agonist (e.g., acetylcholine) and record the resulting change in fluorescence intensity over time.

4.4 Data Presentation and Analysis

The primary data will be the change in fluorescence intensity over time. This can be quantified as the peak fluorescence (F/F₀) or the area under the curve. The inhibitory effect of this compound can be expressed as a percentage reduction of the agonist-induced calcium signal.

Table 3: Example Data for this compound Inhibition of ACh-Induced Ca²⁺ Flux
This compound [M] Peak Fluorescence (F/F₀) (% of Control)
0 (Control)100 ± 5.6
1 x 10⁻⁹85.2 ± 4.9
1 x 10⁻⁸51.7 ± 6.2
1 x 10⁻⁷23.4 ± 3.8
1 x 10⁻⁶5.1 ± 2.1
Data can be used to calculate an IC₅₀ value for this compound.

Expected Results and Interpretation

Based on its known pharmacology, this compound is expected to:

  • In Organ Bath Assays: Competitively antagonize contractions induced by acetylcholine and histamine. This will manifest as a concentration-dependent rightward shift of the agonist's concentration-response curve, without a reduction in the maximum response.[1][4]

  • In Calcium Imaging: Inhibit the increase in intracellular calcium induced by acetylcholine and histamine in a concentration-dependent manner. This confirms that its mechanism of action involves blocking the signaling events that lead to calcium release.[6]

These protocols provide a robust framework for characterizing the inhibitory effects of this compound on smooth muscle contraction, confirming its mechanism as a receptor antagonist and quantifying its potency.

References

Troubleshooting & Optimization

Troubleshooting (-)-Profenamine solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with (-)-Profenamine (also known as Ethopropazine) in aqueous buffers.

Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound, commonly available as the hydrochloride salt (Ethopropazine hydrochloride), is a phenothiazine derivative with anticholinergic, antihistaminic, and anti-adrenergic properties.[1][2] It primarily functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), making it a valuable tool in neuroscience research, particularly in studies related to Parkinson's disease.[3][4][5]

Like many small molecules with aromatic ring structures, this compound hydrochloride is sparingly soluble in aqueous solutions, which can pose a significant challenge for in vitro and in vivo experiments that require physiological buffer systems.[6] Poor solubility can lead to inaccurate concentration measurements, precipitation during experiments, and reduced biological activity.

Q2: What are the general solubility properties of this compound hydrochloride?

This compound hydrochloride's solubility is highly dependent on the solvent system. It is significantly more soluble in organic solvents than in aqueous buffers. The hydrochloride salt form generally shows better solubility in water compared to the free base, but it can still be challenging to dissolve at high concentrations in neutral pH buffers.

Troubleshooting Guide
Q3: My this compound hydrochloride is not dissolving in my aqueous buffer (e.g., PBS, TRIS). What should I do?

This is a common issue due to the compound's limited aqueous solubility.[6] A typical troubleshooting workflow involves preparing a concentrated stock solution in an organic solvent first.

Below is a decision workflow to address solubility challenges.

G cluster_0 Troubleshooting Workflow start Solubility Issue: This compound Fails to Dissolve stock Did you prepare a concentrated stock in an organic solvent? start->stock prepare_stock Action: Prepare a stock solution in DMSO or DMF. stock->prepare_stock No precipitate Does the compound precipitate after diluting the stock in aqueous buffer? stock->precipitate Yes prepare_stock->precipitate lower_conc Solution 1: Lower the final concentration in the buffer. precipitate->lower_conc Yes end Solution Prepared precipitate->end No cosolvent Solution 2: Use a co-solvent system (e.g., with PEG300, Tween-80). lower_conc->cosolvent sonicate Solution 3: Gently warm and/or sonicate the final solution. cosolvent->sonicate sonicate->end G cluster_0 Muscarinic Receptor Signaling ACh Acetylcholine (ACh) Receptor Muscarinic Receptor (e.g., M1) ACh->Receptor Binds & Activates Profenamine This compound Profenamine->Receptor Competitively Blocks Gq Gq Protein Receptor->Gq Blocked Signaling Blocked Receptor->Blocked PLC PLC Activation Gq->PLC IP3_DAG IP3 / DAG Production PLC->IP3_DAG Response Cellular Response (e.g., Ca²⁺ release) IP3_DAG->Response

References

Optimizing (-)-Profenamine Concentration for In Vitro Neuroprotection Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of (-)-Profenamine (also known as ethopropazine) in in vitro neuroprotection assays. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation to facilitate successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during in vitro neuroprotection assays with this compound.

Q1: What is the optimal concentration of this compound to use for neuroprotection?

A1: The optimal concentration of this compound for neuroprotection is cell-type and insult-dependent and must be determined empirically. A starting point for concentration range finding can be extrapolated from in vitro plasma protein binding studies, which have used concentrations from 150 to 4000 ng/mL. It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell model and experimental conditions. A suggested starting range for a neuroprotection assay would be from 1 µM to 50 µM.

Q2: I am observing cytotoxicity with this compound treatment alone. What should I do?

A2: If this compound is causing cell death, consider the following:

  • Concentration: The concentration may be too high. Reduce the concentration range in your dose-response experiments.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a toxic level (typically <0.1%).

  • Incubation Time: A shorter incubation time with this compound prior to the neurotoxic insult may be necessary.

  • Cell Health: Ensure your cells are healthy and not overly confluent, as this can increase sensitivity to compounds.

Q3: I am not observing a neuroprotective effect with this compound. What are the possible reasons?

A3: Several factors could contribute to a lack of neuroprotective effect:

  • Sub-optimal Concentration: You may be using a concentration that is too low to elicit a protective effect. Perform a thorough dose-response experiment.

  • Timing of Treatment: The pre-incubation time with this compound before the neurotoxic insult may need optimization. Typical pre-incubation times range from 1 to 24 hours.

  • Severity of Insult: The concentration of the neurotoxin (e.g., MPP+, glutamate) may be too high, causing overwhelming cell death that cannot be rescued. Titrate the neurotoxin to achieve approximately 50% cell death.

  • Mechanism of Action: The neurotoxic insult you are using may not be amenable to rescue by the mechanisms of this compound (primarily anticholinergic). Consider if the cell death pathway is relevant to muscarinic receptor signaling.

Q4: My results are inconsistent and not reproducible. What are the common causes of variability?

A4: Inconsistent results can arise from several sources:

  • Cell Passage Number: Use a consistent and low passage number for your cells, as high passage numbers can lead to phenotypic drift.

  • Cell Seeding Density: Ensure uniform cell seeding density across all wells of your assay plate.

  • Compound Precipitation: this compound, like other phenothiazines, can be prone to precipitation at higher concentrations in aqueous media. Visually inspect your treatment media for any signs of precipitation. If observed, consider using a lower concentration or a different solvent system.

  • Assay Technique: Ensure consistent timing and technique for all steps of the assay, including reagent addition and incubation times.

Quantitative Data Summary

The following tables provide a summary of suggested starting concentrations for reagents used in in vitro neuroprotection assays with this compound. These are starting points and should be optimized for your specific experimental setup.

Table 1: Suggested Concentration Range of this compound for Initial Screening

CompoundSuggested Starting Concentration RangeSolvent
This compound1 µM - 50 µMDMSO

Table 2: Typical Concentration Ranges of Common Neurotoxins for SH-SY5Y Cells

NeurotoxinTypical Concentration RangeIncubation Time
MPP+500 µM - 2 mM24 - 48 hours
Glutamate5 mM - 25 mM24 hours
Rotenone1 µM - 10 µM24 hours
6-OHDA50 µM - 200 µM24 hours

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the neuroprotective effects of this compound.

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay

Objective: To determine the highest concentration of this compound that does not cause significant cell death in the chosen neuronal cell line (e.g., SH-SY5Y).

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • Complete culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for 24 hours (or your intended pre-treatment time).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control. The highest concentration that does not significantly reduce cell viability should be used as the maximum concentration in subsequent neuroprotection assays.

Protocol 2: In Vitro Neuroprotection Assay against MPP+ Induced Toxicity

Objective: To assess the ability of this compound to protect neuronal cells from MPP+-induced cell death.

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • Complete culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MPP+ (1-methyl-4-phenylpyridinium) stock solution

  • Reagents for a cell viability assay (e.g., MTT, LDH, or CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and incubate for 24 hours.

  • Pre-treatment with this compound: Treat cells with various non-toxic concentrations of this compound (determined from Protocol 1) for a chosen pre-treatment time (e.g., 2, 6, or 24 hours). Include a vehicle control.

  • Induction of Neurotoxicity: After the pre-treatment period, add MPP+ to the wells to a final concentration that induces approximately 50% cell death (this should be pre-determined in a separate experiment). Do not remove the this compound-containing medium.

  • Controls:

    • Untreated Control: Cells with medium only.

    • This compound Control: Cells treated with the highest concentration of this compound only.

    • MPP+ Control: Cells treated with MPP+ only.

  • Incubation: Incubate the plate for 24-48 hours.

  • Cell Viability Assessment: Perform a cell viability assay (e.g., MTT assay as described in Protocol 1).

  • Analysis: Calculate cell viability for each condition relative to the untreated control. A significant increase in cell viability in the this compound + MPP+ treated groups compared to the MPP+ only group indicates a neuroprotective effect.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

The neuroprotective effects of this compound are thought to be primarily mediated through its anticholinergic and potential antioxidant and anti-apoptotic properties.

profenamine_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M1_Receptor Muscarinic M1 Receptor PLC Phospholipase C (PLC) M1_Receptor->PLC Activates Gq/11 Profenamine This compound Profenamine->M1_Receptor Blocks Acetylcholine Acetylcholine Acetylcholine->M1_Receptor Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC Protein Kinase C (PKC) Pro_survival Pro-survival Signaling PKC->Pro_survival ER Endoplasmic Reticulum IP3->ER DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Pro_survival Anti_apoptotic Anti-apoptotic Effects (e.g., ↑Bcl-2) Pro_survival->Anti_apoptotic Antioxidant Antioxidant Response Pro_survival->Antioxidant

Caption: Putative neuroprotective signaling pathway of this compound.

Experimental Workflow

The following diagram outlines the general workflow for an in vitro neuroprotection assay.

experimental_workflow start Start seed_cells Seed Neuronal Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 pretreat Pre-treat with This compound (Dose-response) incubate1->pretreat incubate2 Incubate (e.g., 2-24h) pretreat->incubate2 add_neurotoxin Add Neurotoxin (e.g., MPP+) incubate2->add_neurotoxin incubate3 Incubate (e.g., 24-48h) add_neurotoxin->incubate3 viability_assay Perform Cell Viability Assay (e.g., MTT) incubate3->viability_assay read_plate Read Plate on Microplate Reader viability_assay->read_plate analyze Analyze Data & Determine Neuroprotection read_plate->analyze end End analyze->end

Caption: General experimental workflow for in vitro neuroprotection assays.

Troubleshooting Decision Tree

This diagram provides a logical flow for troubleshooting common issues.

troubleshooting_tree cluster_no_effect Troubleshooting: No Effect cluster_variability Troubleshooting: High Variability cluster_toxicity Troubleshooting: Compound Toxicity decision decision issue issue solution solution start Start Troubleshooting issue_node Identify Primary Issue start->issue_node no_effect No Neuroprotective Effect issue_node->no_effect No Effect high_variability High Variability issue_node->high_variability Variability toxicity Compound is Toxic issue_node->toxicity Toxicity check_conc Is concentration optimal? no_effect->check_conc check_seeding Is cell seeding uniform? high_variability->check_seeding check_tox_conc Is concentration in non-toxic range? toxicity->check_tox_conc check_insult Is neurotoxic insult ~50% cell death? check_conc->check_insult Yes redo_dose_response Perform new dose-response check_conc->redo_dose_response No check_timing Is pre-incubation time optimal? check_insult->check_timing Yes titrate_neurotoxin Titrate neurotoxin concentration check_insult->titrate_neurotoxin No vary_pretreatment Vary pre-treatment time (1-24h) check_timing->vary_pretreatment No check_precipitate Is compound precipitating? check_seeding->check_precipitate Yes optimize_seeding Optimize seeding protocol check_seeding->optimize_seeding No lower_conc Use lower concentration or different solvent check_precipitate->lower_conc Yes check_solvent_tox Is solvent conc. <0.1%? check_tox_conc->check_solvent_tox Yes redo_tox_assay Redo toxicity assay with lower conc. check_tox_conc->redo_tox_assay No reduce_solvent Reduce solvent concentration check_solvent_tox->reduce_solvent No

Caption: Decision tree for troubleshooting in vitro neuroprotection assays.

Stability of (-)-Profenamine in DMSO at -20°C and room temperature

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (-)-Profenamine DMSO Stock Solutions

This guide provides technical information and best practices for the storage and handling of this compound solutions in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound solutions in DMSO?

A1: For long-term stability, it is strongly recommended to store this compound stock solutions at -20°C or -80°C.[1] Storage at low temperatures minimizes the rate of potential degradation reactions. For short-term storage (i.e., days to a few weeks), 4°C can be acceptable, but -20°C is preferable.[2][3]

Q2: How stable is this compound in DMSO when stored at room temperature?

A2: Storing this compound, a phenothiazine derivative, in DMSO at room temperature is not recommended for any significant length of time.[4][5] Phenothiazines are sensitive to light and air, and can undergo oxidation.[6][7] Studies on large compound libraries have shown that a significant percentage of compounds degrade in DMSO at room temperature over months.[4][5] For example, one study found that after 6 months of storage at room temperature, the probability of observing the original compound was 83%, decreasing to just 52% after one year.[4][5] Given the reactive nature of the phenothiazine core, this compound is likely susceptible to such degradation.

Q3: What are the potential degradation pathways for this compound in DMSO?

A3: this compound belongs to the phenothiazine class of compounds, which are known to be susceptible to oxidation.[6] The primary site of oxidation is the sulfur atom in the central ring, which can be oxidized to a sulfoxide and further to a sulfone. This process can be accelerated by exposure to light and air.[6] Additionally, DMSO itself, while a common solvent, is hygroscopic (attracts water) and can contain reactive contaminants or degrade under certain conditions, potentially reacting with the dissolved compound.[8]

Below is a diagram illustrating the potential oxidative degradation pathway for the core structure of phenothiazine.

G cluster_main Potential Oxidative Degradation of Phenothiazine Core Profenamine This compound (Phenothiazine Core) Sulfoxide Profenamine Sulfoxide (Major Metabolite) Profenamine->Sulfoxide Oxidation (e.g., air, light) Sulfone Profenamine Sulfone (Further Oxidation) Sulfoxide->Sulfone Further Oxidation

Caption: Potential oxidative pathway of the this compound core structure.

Q4: How many freeze-thaw cycles can a this compound DMSO stock solution tolerate?

A4: While this compound has not been specifically studied, research on diverse compound libraries in DMSO indicates that many compounds are stable for a limited number of freeze-thaw cycles.[9] One study showed no significant compound loss after 11 cycles when proper handling techniques were used.[9][10] To minimize risk, it is best practice to aliquot stock solutions into smaller, single-use volumes. This avoids repeated warming and cooling of the entire stock.

Data Summary: Expected Stability

Storage Temp.Time PeriodExpected PurityRecommendations
Room Temp.24 Hours> 98%Acceptable for immediate use during an experiment.
Room Temp.1 Week90 - 95%Not recommended; risk of significant degradation.
Room Temp.1 Month< 90%Unacceptable; high probability of degradation.
-20°C 1 Month > 99% Good for short to medium-term storage.
-20°C 6 Months > 97% Generally acceptable; periodic QC is advised.
-20°C > 1 Year > 95% Acceptable, but annual quality control is essential.

Troubleshooting Guide

Issue: My experimental results are inconsistent or show reduced compound activity.

This could be due to the degradation of your this compound stock solution. Follow this troubleshooting workflow:

G Start Inconsistent Experimental Results CheckStock Check Stock Solution Age and Storage Conditions Start->CheckStock IsOld Stored at RT or for >6 months at -20°C? CheckStock->IsOld QC Perform Quality Control (e.g., LC-MS) IsOld->QC Yes ReviewHandling Review Handling (e.g., Aliquoting, Light Exposure) IsOld->ReviewHandling No Degraded Degradation Confirmed QC->Degraded PrepareNew Prepare Fresh Stock Solution from Powder Degraded->PrepareNew Yes OK Stock is OK Degraded->OK No TroubleshootExp Troubleshoot Other Experimental Parameters ReviewHandling->TroubleshootExp OK->TroubleshootExp

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocol: Stability Assessment by HPLC

This protocol outlines a general method to assess the purity and stability of this compound in a DMSO stock solution over time.

Objective: To quantify the percentage of intact this compound remaining in a DMSO solution after storage under specific conditions.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Reference standard of solid this compound

  • HPLC-grade DMSO, Acetonitrile, and Water

  • HPLC-grade Formic Acid or other appropriate modifier

  • HPLC system with UV detector (or PDA/MS)

  • C18 reverse-phase HPLC column

Workflow Diagram:

G cluster_workflow HPLC Stability Testing Workflow A 1. Prepare fresh standard and 'Time 0' sample from DMSO stock B 2. Inject and acquire 'Time 0' chromatogram. Determine peak area. A->B C 3. Store stock solution under test conditions (e.g., -20°C) B->C D 4. At each time point (e.g., 1, 4, 12 weeks), prepare and inject sample C->D E 5. Acquire chromatogram. Identify parent peak and any new degradation peaks. D->E F 6. Compare parent peak area to 'Time 0' area. Calculate % remaining. E->F

Caption: Workflow for assessing compound stability using HPLC.

Procedure:

  • Preparation of "Time 0" Sample:

    • Prepare a fresh solution of this compound from solid material to serve as a reference standard.

    • Take an aliquot from your newly prepared DMSO stock solution.

    • Dilute both the reference and the stock aliquot to a suitable concentration (e.g., 10-50 µM) using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

  • HPLC Analysis (Time 0):

    • Inject the "Time 0" sample onto the HPLC system.

    • A typical starting method could be a gradient elution on a C18 column, monitoring at a UV wavelength where this compound has strong absorbance.

    • Record the chromatogram and integrate the peak area of the intact this compound. This serves as your 100% reference point.

  • Storage:

    • Store your master DMSO stock solution under the desired conditions (e.g., at -20°C, protected from light). It is advisable to store multiple aliquots to avoid freeze-thaw cycles.

  • Analysis at Subsequent Time Points:

    • At each planned time point (e.g., 1 week, 1 month, 3 months), thaw one aliquot of the stock solution.

    • Prepare a sample for HPLC analysis using the exact same dilution procedure as for the "Time 0" sample.

    • Analyze the sample using the identical HPLC method.

  • Data Analysis:

    • Compare the peak area of this compound in the aged sample to the peak area from the "Time 0" sample.

    • Calculate the percentage remaining: (% Remaining) = (Area_timepoint_X / Area_Time_0) * 100.

    • Examine the chromatogram for the appearance of new peaks, which may indicate degradation products.

References

Technical Support Center: Addressing Off-Target Effects of (-)-Profenamine in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the off-target effects of (-)-Profenamine (also known as Ethopropazine) in cellular models.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known on-target effects?

A1: this compound is a phenothiazine derivative primarily used as an antiparkinsonian agent.[1] Its therapeutic effects are attributed to its anticholinergic, antihistamine, and antiadrenergic properties.[1] The primary on-target mechanisms include antagonism of muscarinic acetylcholine receptors (M1 and M2), which helps to restore the balance of cholinergic and dopaminergic activity in the basal ganglia.[2][3]

Q2: What are the known or potential off-target effects of this compound?

A2: Besides its intended targets, this compound has been shown to inhibit butyrylcholinesterase (BChE).[4][5][6] As a member of the phenothiazine class of compounds, it has the potential to interact with a variety of other targets, including protein kinases and calmodulin, which can lead to the modulation of signaling pathways such as the MAPK pathway.[7][8][9] Additionally, some phenothiazines have been reported to interact with the hERG (KCNH2) potassium channel, a critical consideration for cardiotoxicity.[1][10][11]

Q3: Why am I observing unexpected cellular phenotypes in my experiments with this compound?

A3: Unexpected cellular phenotypes are often the result of off-target effects. For example, if you are studying the role of muscarinic receptors in a cancer cell line, and you observe effects on cell proliferation, these could be due to this compound's influence on cell signaling kinases, rather than its intended anticholinergic activity. It is crucial to consider the full pharmacological profile of the compound when interpreting your results.

Q4: How can I distinguish between on-target and off-target effects of this compound?

A4: Several experimental strategies can be employed:

  • Use of selective antagonists: Co-treatment with a highly selective antagonist for the intended target (e.g., a specific muscarinic receptor antagonist) can help determine if the observed effect is mediated through that target.

  • Knockdown or knockout models: Using siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein can reveal if the effects of this compound persist, which would indicate off-target activity.

  • Use of structurally related but inactive analogs: If available, a structurally similar compound that does not bind to the intended target can serve as a negative control.

  • Dose-response analysis: On-target and off-target effects may occur at different concentrations. A careful dose-response study can help to differentiate these.

II. Quantitative Data on this compound Interactions

The following tables summarize the known quantitative data for the interaction of this compound with its on- and off-targets. Note: Data for kinase interactions are representative of the phenothiazine class and may not be specific to this compound.

Table 1: On-Target and Known Off-Target Binding Affinities and Inhibitory Concentrations

Target FamilySpecific TargetParameterValue (µM)Reference
CholinesteraseButyrylcholinesterase (BChE)IC501.70 ± 0.53[4]
CholinesteraseButyrylcholinesterase (BChE)IC500.210[5]
CholinesteraseButyrylcholinesterase (BChE)Ki0.16[6]

Table 2: Representative Off-Target Kinase Inhibition for Phenothiazine Derivatives

Kinase FamilySpecific KinaseParameterValue (µM)Reference
Serine/Threonine KinaseDynamin IIC502.6 ± 0.7 (Trifluoperazine)[12]
Serine/Threonine KinaseDynamin IIIC50Similar to Dynamin I[12]

III. Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO or other suitable solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[14]

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. The final solvent concentration should be consistent across all wells and should not exceed 0.5%. Include vehicle-only controls.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[14]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[14]

  • Read the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis of Signaling Pathway Modulation

This protocol is for investigating the effect of this compound on the phosphorylation status of key signaling proteins (e.g., ERK, Akt).

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total and phosphorylated forms of the protein of interest)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at various concentrations and time points. Include a vehicle control.

  • Wash cells with ice-cold PBS and then lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and then add the chemiluminescent substrate.

  • Acquire the image using an imaging system.

  • Strip the membrane and re-probe with an antibody for the total form of the protein and a loading control (e.g., GAPDH or β-actin) for normalization.

IV. Troubleshooting Guides

Troubleshooting Guide 1: Cell-Based Assays
IssuePossible Cause(s)Recommended Solution(s)
High Background Signal - Contaminated reagents- Insufficient blocking- High antibody concentration- Inadequate washing- Use fresh, sterile reagents.- Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[15][16]- Titrate primary and secondary antibody concentrations.- Increase the number and duration of wash steps.[16]
Inconsistent Results - Inconsistent cell seeding- Edge effects in multi-well plates- Pipetting errors- Variation in reagent batches- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.[17]- Use calibrated pipettes and consistent technique.- Use the same batch of reagents for a set of experiments.[18]
Low Cell Viability in Controls - Cell line contamination- Suboptimal culture conditions (media, CO2, temperature)- High passage number- Have your cell line authenticated.- Ensure proper incubator conditions and use fresh media.[19]- Use cells at a lower passage number.
Troubleshooting Guide 2: Western Blotting
IssuePossible Cause(s)Recommended Solution(s)
Weak or No Signal - Low protein expression- Inefficient protein transfer- Inactive antibody or substrate- Insufficient antibody concentration- Increase the amount of protein loaded.- Confirm transfer with Ponceau S staining.[20]- Use fresh antibody and substrate.- Optimize primary and secondary antibody concentrations and incubation times.[21][22]
High Background - Insufficient blocking- High antibody concentration- Inadequate washing- Membrane dried out- Increase blocking time and/or use a different blocking buffer.[23]- Reduce antibody concentrations.- Increase the duration and volume of washes.- Ensure the membrane remains wet throughout the procedure.
Non-specific Bands - Primary antibody is not specific- High antibody concentration- Protein degradation- Use a more specific antibody or perform a BLAST search to check for cross-reactivity.- Decrease the primary antibody concentration.- Add protease inhibitors to the lysis buffer and keep samples on ice.[20]

V. Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture treatment Treat Cells cell_culture->treatment profenamine_prep This compound Preparation profenamine_prep->treatment viability_assay Cell Viability Assay treatment->viability_assay western_blot Western Blot treatment->western_blot kinase_assay Kinase Assay treatment->kinase_assay receptor_binding Receptor Binding Assay treatment->receptor_binding data_analysis Analyze and Interpret Data viability_assay->data_analysis western_blot->data_analysis kinase_assay->data_analysis receptor_binding->data_analysis signaling_pathway cluster_on_target On-Target Effects cluster_off_target Off-Target Effects profenamine This compound m1_receptor M1 Muscarinic Receptor profenamine->m1_receptor Antagonist m2_receptor M2 Muscarinic Receptor profenamine->m2_receptor Antagonist bche BChE profenamine->bche Inhibitor kcnh2 KCNH2 Channel profenamine->kcnh2 Blocker kinases Protein Kinases (e.g., MAPK) profenamine->kinases Modulator cellular_response_on Therapeutic Effects m1_receptor->cellular_response_on Modulation of Cholinergic Signaling m2_receptor->cellular_response_on cellular_response_off Potential Side Effects bche->cellular_response_off Altered Acetylcholine Metabolism kcnh2->cellular_response_off Changes in Cardiac Repolarization kinases->cellular_response_off Modulation of Cell Proliferation/Survival troubleshooting_logic start Unexpected Experimental Result check_on_target Is the effect mediated by the on-target? start->check_on_target on_target_yes Yes check_on_target->on_target_yes Use selective antagonists or KO models on_target_no No / Partially check_on_target->on_target_no investigate_downstream Investigate downstream on-target signaling on_target_yes->investigate_downstream investigate_off_target Investigate potential off-targets on_target_no->investigate_off_target off_target_assays Perform off-target assays (Kinase screen, Receptor profiling) investigate_off_target->off_target_assays identify_off_target Identify specific off-target off_target_assays->identify_off_target

References

Technical Support Center: Minimizing Variability in Animal Behavior Studies with (-)-Profenamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in animal behavior studies involving (-)-Profenamine (also known as Ethopropazine). By ensuring experimental consistency, researchers can enhance the reliability and reproducibility of their findings.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as ethopropazine, is a phenothiazine derivative. Its primary mechanism of action is as an anticholinergic agent, showing a higher affinity for muscarinic M1 and M2 receptors. It also possesses antihistamine and antiadrenergic properties. Due to its anticholinergic effects, it has been used in the management of Parkinson's disease.

Q2: What are the common behavioral tests used to assess the effects of this compound?

A2: Common behavioral tests include the Open Field Test to assess spontaneous locomotor activity and anxiety-like behavior, and the Rotarod Test to evaluate motor coordination and balance. These tests are particularly relevant given this compound's effects on the central nervous system and its use in movement disorders.

Q3: What are the main sources of variability in animal behavior studies using this compound?

A3: Variability can arise from several factors, including:

  • Animal-related factors: Genetic background, age, sex, and individual differences in stress response.

  • Environmental factors: Housing conditions, lighting, noise levels, and temperature in the testing room.[1]

  • Procedural factors: Inconsistent handling, injection technique, timing of drug administration relative to testing, and insufficient habituation to the experimental setup.[1]

  • Drug-related factors: Purity of the this compound compound, vehicle solution, and dose selection.

Q4: How can I prepare this compound hydrochloride for intraperitoneal (IP) injection in rodents?

A4: this compound hydrochloride is soluble in water. A common method for preparing an injectable solution is to dissolve it in sterile 0.9% saline. It is crucial to ensure the solution is at an appropriate pH (~7.0) to avoid irritation at the injection site. For compounds that are difficult to dissolve, a vehicle such as a mixture of DMSO, Tween 80, and saline may be used, but it is important to run a vehicle-only control group. Always consult specific solubility data for the lot of the compound you are using.

II. Troubleshooting Guides

Issue 1: High Variability in Locomotor Activity in the Open Field Test

Symptoms:

  • Inconsistent baseline activity levels between animals in the control group.

  • Large error bars in the data, making it difficult to detect a significant drug effect.

  • Individual animals showing either extreme hyperactivity or hypoactivity.

Potential Cause Troubleshooting Step
Insufficient Habituation Acclimate animals to the testing room for at least 30-60 minutes before the test. Handle animals for several days prior to the experiment to reduce stress associated with handling.
Environmental Stressors Standardize lighting conditions, minimize noise, and maintain a consistent temperature in the testing room. Conduct tests at the same time of day to control for circadian rhythm effects.[1]
Inconsistent Drug Administration Ensure accurate and consistent intraperitoneal (IP) injection technique. Administer the injection at the same time relative to the start of the behavioral test for all animals.
Variable Drug Response Consider a dose-response study to determine the optimal dose that produces a consistent effect with minimal variability. Individual differences in metabolism can lead to varied responses.
Apparatus Cleanliness Thoroughly clean the open field arena with 70% ethanol or another appropriate cleaning solution between each animal to eliminate olfactory cues that could influence the behavior of subsequent animals.
Issue 2: Inconsistent Performance in the Rotarod Test

Symptoms:

  • High variability in the latency to fall among animals in the same group.

  • Some animals failing to learn the task during the training phase.

  • Results not being reproducible across different experimental days.

Potential Cause Troubleshooting Step
Inadequate Training Ensure all animals receive a standardized training protocol before the test day. Animals that fail to reach a stable baseline performance may need to be excluded from the study.
Motor Deficits vs. Sedation This compound can have sedative effects at higher doses. If animals fall quickly, it may be due to sedation rather than a specific deficit in motor coordination. Observe the animals for signs of sedation (e.g., lethargy, ptosis). Consider testing a lower dose.
Apparatus Parameters Use a consistent rod diameter, surface texture, and acceleration profile for all tests. Ensure the apparatus is level and functioning correctly.
Handling Stress Gentle and consistent handling is crucial. Stress can significantly impact motor performance. Allow for a period of habituation to the experimenter.
Individual Differences Account for individual differences in baseline motor ability by using a within-subjects design where each animal serves as its own control, or by balancing groups based on baseline performance.

III. Data Presentation

Table 1: Effect of this compound on Locomotor Activity in the Open Field Test (Mice)

Treatment GroupDose (mg/kg, IP)Total Distance Traveled (cm) (Mean ± SEM)Time in Center Zone (s) (Mean ± SEM)
Vehicle (Saline)0e.g., 3500 ± 250e.g., 45 ± 5
This compound5e.g., 2800 ± 300e.g., 35 ± 4
This compound10e.g., 2000 ± 280e.g., 28 ± 3
This compound20e.g., 1500 ± 220e.g., 20 ± 2

Table 2: Effect of this compound on Motor Coordination in the Rotarod Test (Rats)

Treatment GroupDose (mg/kg, IP)Latency to Fall (s) (Mean ± SEM)
Vehicle (Saline)0e.g., 180 ± 15
This compound5e.g., 150 ± 20
This compound10e.g., 110 ± 18
This compound20e.g., 70 ± 12

IV. Experimental Protocols

Protocol 1: Open Field Test

Objective: To assess spontaneous locomotor activity and anxiety-like behavior.

Apparatus: A square arena (e.g., 40 x 40 x 40 cm) made of a non-reflective material. The arena is typically equipped with an overhead camera and tracking software.

Methodology:

  • Habituation: Acclimate the animal to the testing room for at least 30 minutes prior to the test.

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (IP) injection. A typical pre-treatment time is 30 minutes, but this should be optimized based on the pharmacokinetic profile of the drug.

  • Test Procedure: Gently place the animal in the center of the open field arena.

  • Data Collection: Record the animal's activity for a set duration (e.g., 10-30 minutes) using the tracking software. Key parameters to measure include:

    • Total distance traveled.

    • Time spent in the center versus the periphery of the arena.

    • Rearing frequency (a measure of exploratory behavior).

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each animal.

Open_Field_Workflow cluster_pre Pre-Test cluster_test Test cluster_post Post-Test Habituation Animal Habituation (30-60 min) Drug_Admin This compound or Vehicle Administration (IP) Habituation->Drug_Admin Placement Place Animal in Center of Arena Drug_Admin->Placement 30 min post-injection Recording Record Behavior (10-30 min) Placement->Recording Data_Analysis Analyze Data: - Total Distance - Time in Center - Rearing Recording->Data_Analysis Cleaning Clean Arena Data_Analysis->Cleaning

Experimental Workflow for the Open Field Test.
Protocol 2: Rotarod Test

Objective: To assess motor coordination and balance.

Apparatus: A rotating rod apparatus with adjustable speed, typically with dividers to create lanes for multiple animals.

Methodology:

  • Training: Train the animals on the rotarod for 2-3 consecutive days prior to the test day. This typically involves placing the animals on the rod at a low, constant speed and gradually increasing the speed.

  • Habituation: On the test day, acclimate the animals to the testing room for at least 30 minutes.

  • Drug Administration: Administer this compound or vehicle (IP) 30 minutes before testing.

  • Test Procedure: Place the animal on the rotating rod. The test can be run with a constant speed or an accelerating protocol (e.g., 4 to 40 rpm over 5 minutes).

  • Data Collection: Record the latency to fall from the rod. A trial typically has a maximum duration (e.g., 300 seconds).

  • Inter-Trial Interval: Conduct multiple trials (e.g., 3 trials) with a consistent inter-trial interval (e.g., 15-30 minutes).

  • Cleaning: Clean the rod between each animal.

Rotarod_Workflow cluster_pre Pre-Test cluster_test Test cluster_post Post-Test Training Training Phase (2-3 days) Habituation Habituation (30 min) Training->Habituation Drug_Admin This compound or Vehicle Administration (IP) Habituation->Drug_Admin Trial_1 Trial 1: Record Latency to Fall Drug_Admin->Trial_1 30 min post-injection ITI_1 Inter-Trial Interval (15-30 min) Trial_1->ITI_1 Trial_2 Trial 2: Record Latency to Fall ITI_1->Trial_2 ITI_2 Inter-Trial Interval (15-30 min) Trial_2->ITI_2 Trial_3 Trial 3: Record Latency to Fall ITI_2->Trial_3 Data_Analysis Analyze Average Latency to Fall Trial_3->Data_Analysis

Experimental Workflow for the Rotarod Test.

V. Signaling Pathways

This compound's primary mechanism of action is through the antagonism of muscarinic acetylcholine receptors, particularly M1 and M2 subtypes. This action can indirectly influence dopaminergic signaling, which is crucial for motor control.

Muscarinic M1 and M2 Receptor Signaling Pathways

This compound acts as an antagonist at these receptors, blocking the binding of acetylcholine (ACh) and thereby inhibiting their downstream signaling cascades. M1 receptors are coupled to Gq proteins, leading to the activation of phospholipase C (PLC), while M2 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase (AC).

Muscarinic_Signaling cluster_M1 M1 Receptor (Gq-coupled) cluster_M2 M2 Receptor (Gi-coupled) ACh_M1 Acetylcholine (ACh) M1R M1 Receptor ACh_M1->M1R Profenamine_M1 This compound Profenamine_M1->M1R Antagonizes Gq Gq M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC ACh_M2 Acetylcholine (ACh) M2R M2 Receptor ACh_M2->M2R Profenamine_M2 This compound Profenamine_M2->M2R Antagonizes Gi Gi M2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts

This compound Antagonism of Muscarinic M1 and M2 Signaling.
Interaction with Dopamine D1 and D2 Receptor Signaling Pathways

In the striatum, there is a balance between acetylcholine and dopamine signaling that is critical for motor control. By blocking muscarinic receptors on striatal neurons, this compound can indirectly modulate the activity of dopamine D1 and D2 receptor pathways. For instance, antagonizing inhibitory M2 autoreceptors on cholinergic interneurons could increase ACh release, which in turn could modulate dopamine release. The diagram below illustrates the general signaling pathways of D1 and D2 receptors.

Dopamine_Signaling cluster_D1 D1 Receptor (Gs-coupled) cluster_D2 D2 Receptor (Gi-coupled) Dopamine_D1 Dopamine D1R D1 Receptor Dopamine_D1->D1R Gs Gs D1R->Gs Activates AC_D1 Adenylyl Cyclase (AC) Gs->AC_D1 Activates ATP_D1 ATP cAMP_D1 cAMP ATP_D1->cAMP_D1 Converts PKA PKA Activation cAMP_D1->PKA Downstream_D1 Downstream Effects (e.g., Gene Expression) PKA->Downstream_D1 Dopamine_D2 Dopamine D2R D2 Receptor Dopamine_D2->D2R Gi_D2 Gi D2R->Gi_D2 Activates AC_D2 Adenylyl Cyclase (AC) Gi_D2->AC_D2 Inhibits Downstream_D2 Downstream Effects (e.g., Ion Channel Modulation) Gi_D2->Downstream_D2 ATP_D2 ATP cAMP_D2 cAMP ATP_D2->cAMP_D2 Converts

General Dopamine D1 and D2 Receptor Signaling Pathways.

References

Technical Support Center: Enantioselective Synthesis of (-)-Profenamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective synthesis of (-)-Profenamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Profenamine, also known as Ethopropazine, is a phenothiazine derivative used as an antiparkinsonian agent.[1][2] Achieving high yield and enantioselectivity for the desired (-)-enantiomer is a critical challenge.

This guide provides answers to frequently asked questions, detailed troubleshooting advice, and optimized experimental protocols to help improve your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My enantiomeric excess (e.e.) is consistently low. What are the likely causes and how can I improve it?

A1: Low enantiomeric excess is a common issue in asymmetric synthesis and can stem from several factors.[3] The primary causes often relate to the catalyst, reaction conditions, and substrate purity.

Troubleshooting Steps:

  • Catalyst Selection and Integrity: The choice of a chiral catalyst is paramount. For the N-alkylation of phenothiazine, chiral phase-transfer catalysts (PTCs) derived from Cinchona alkaloids are highly effective.[4][5][6]

    • Catalyst Type: N-anthracenylmethyl-modified Cinchona alkaloids often provide higher enantioselectivity compared to older N-benzyl versions.[6]

    • Purity: Ensure the catalyst is pure and has not degraded. Impurities can significantly reduce enantioselectivity.

    • Loading: While catalytic, the loading percentage can be crucial. Start with the recommended loading (e.g., 1-5 mol%) and optimize from there. Lowering catalyst loading can sometimes improve selectivity, but may require longer reaction times.

  • Reaction Temperature: Temperature control is critical.

    • Lowering the reaction temperature (e.g., from room temperature to 0 °C or lower) often enhances enantioselectivity by favoring the transition state that leads to the desired enantiomer.[5]

  • Solvent Choice: The solvent system impacts the solubility of reagents and the conformation of the catalyst-substrate complex.

    • A biphasic system (e.g., toluene/water, CH₂Cl₂/water) is standard for PTC.[5]

    • The polarity of the organic solvent can influence the reaction. Toluene is a common choice, but screening other non-polar solvents may be beneficial.

  • Base Selection: The choice and concentration of the inorganic base are important.

    • Common bases include solid K₂CO₃, Cs₂CO₃, or aqueous NaOH.[7] The strength and concentration of the base can affect the rate of deprotonation and side reactions. Using inexpensive inorganic bases is a key advantage of PTC.[5][8]

  • Substrate and Reagent Purity: Ensure the phenothiazine starting material and the alkylating agent are of high purity. Impurities can act as catalyst poisons or lead to competing side reactions.[9]

Q2: The overall yield of my synthesis is poor. Which steps are most critical for optimization?

A2: Poor yield in a multi-step synthesis can be attributed to several factors, but the key N-alkylation step is often the primary source of yield loss.[9]

Troubleshooting Steps:

  • Reagent Quality and Stoichiometry:

    • Purity: Use pure, dry reagents and solvents. The phenothiazine core is susceptible to oxidation, which can be prevented by working under an inert atmosphere (e.g., nitrogen or argon).[9]

    • Stoichiometry: Carefully control the molar ratios of your reactants. An excess of the alkylating agent may be necessary, but a large excess can lead to side products.

  • Reaction Conditions:

    • Temperature and Time: Monitor the reaction's progress using TLC or LC-MS to determine the optimal reaction time.[9] Both incomplete and excessively long reaction times can decrease the yield of the desired product.[9]

    • Mixing: In a biphasic PTC system, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

  • Side Reactions: The N-alkylation of phenothiazine can be prone to side reactions.[9] The choice of base and solvent is critical to minimize these.[9] Phase-transfer catalysis is often a milder and more selective method than using strong bases like sodium hydride, which can be hazardous and cause undesired deprotonation.[8][9]

  • Workup and Purification:

    • Product can be lost during extraction and purification steps. Optimize your extraction protocol to ensure complete transfer of the product into the organic phase.

    • Column chromatography is a common purification method, but care must be taken to avoid product degradation on silica gel. In some cases, vacuum distillation may result in a higher isolated yield.[10]

Q3: What are the best practices for separating the final enantiomers?

A3: If direct asymmetric synthesis is not achieving >99.5% e.e., purification is necessary.

Best Practices:

  • Chiral Chromatography: This is the most common and effective method for separating enantiomers at an analytical and preparative scale.

    • HPLC/SFC: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) is the standard method.[3] Various CSPs are available, and screening is necessary to find the optimal column and mobile phase for Profenamine.

  • Classical Resolution: This involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers, which can then be separated by standard techniques like crystallization or chromatography. The chiral auxiliary is then removed to yield the pure enantiomers.

  • Enzymatic Kinetic Resolution: This method uses an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.[10] For instance, a lipase can be used for the kinetic resolution of a key chiral alcohol intermediate.[10]

Data Presentation: Optimizing N-Alkylation

The following table summarizes hypothetical results from optimizing the asymmetric N-alkylation of phenothiazine using a chiral phase-transfer catalyst.

EntryCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)e.e. (%)
1Cat-A (5)K₂CO₃ (3.0)Toluene25247588
2Cat-A (5)K₂CO₃ (3.0)Toluene0487294
3Cat-A (2)K₂CO₃ (3.0)Toluene0606895
4Cat-A (5)Cs₂CO₃ (3.0)Toluene0488196
5Cat-A (5)Cs₂CO₃ (3.0)CH₂Cl₂0407892
6Cat-B (5)Cs₂CO₃ (3.0)Toluene0368598

Cat-A: N-benzyl-cinchonidinium bromide Cat-B: N-(9-anthracenylmethyl)-cinchonidinium chloride

Experimental Protocols

Protocol: Asymmetric N-Alkylation of Phenothiazine via Phase-Transfer Catalysis

This protocol is a representative procedure for the enantioselective synthesis of the Profenamine precursor.

Materials:

  • 10H-Phenothiazine

  • (R)-2-chloropropyl-N,N-diethylamine (or similar chiral electrophile)

  • N-(9-anthracenylmethyl)-cinchonidinium chloride (Catalyst)

  • Cesium Carbonate (Cs₂CO₃), anhydrous powder

  • Toluene, anhydrous

  • Deionized Water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 10H-Phenothiazine (1.0 equiv), Cesium Carbonate (3.0 equiv), and the chiral phase-transfer catalyst (0.05 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 15 minutes.[9]

  • Solvent Addition: Add anhydrous toluene via syringe to create a suspension.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add a solution of the chiral alkylating agent (1.2 equiv) in toluene via syringe over 30 minutes.

  • Reaction: Stir the mixture vigorously at 0 °C. Monitor the reaction progress by TLC or LC-MS every 4-6 hours until the phenothiazine starting material is consumed (typically 36-48 hours).

  • Workup:

    • Once the reaction is complete, quench by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with toluene or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

  • Analysis: Determine the yield and analyze the enantiomeric excess using chiral HPLC.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_analysis Final Analysis start 1. Reagent Setup (Phenothiazine, Base, Catalyst) react 2. N-Alkylation Reaction (Add Alkylating Agent) start->react monitor 3. Reaction Monitoring (TLC / LC-MS) react->monitor quench 4. Quench Reaction monitor->quench extract 5. Liquid-Liquid Extraction quench->extract purify 6. Column Chromatography extract->purify analysis 7. Yield & e.e. Determination (Chiral HPLC) purify->analysis product Final Product This compound Precursor analysis->product

General workflow for the enantioselective synthesis of this compound.
Troubleshooting Logic for Low Enantiomeric Excess

This decision tree provides a logical path for troubleshooting suboptimal enantioselectivity.

G start Problem: Low Enantiomeric Excess (e.e.) temp Is Temperature ≤ 0°C? start->temp catalyst Is Catalyst High Purity & Correct Type? temp->catalyst Yes sol_lower_temp Action: Lower reaction temperature to 0°C or below. temp->sol_lower_temp No solvent Screened Solvents? catalyst->solvent Yes sol_catalyst Action: Verify catalyst purity. Consider N-anthracenylmethyl cinchona derivatives. catalyst->sol_catalyst No sol_solvent Action: Test alternative non-polar solvents (e.g., CH2Cl2, xylenes). solvent->sol_solvent No end_node e.e. Improved solvent->end_node Yes sol_lower_temp->temp sol_catalyst->catalyst sol_solvent->solvent

A decision tree for troubleshooting low enantiomeric excess (e.e.).

References

Technical Support Center: Managing Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fluorescence-based assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to signal interference and to ensure the generation of high-quality, reproducible data.

Initial Query Note: While the query specifically mentioned the use of (-)-Profenamine (also known as Ethopropazine) to overcome assay interference, our comprehensive review of scientific literature did not yield evidence to support its use for this purpose. In fact, phenothiazine derivatives, the class of compounds to which this compound belongs, are themselves often fluorescent and can be a source of interference in high-throughput screening (HTS) campaigns.[1][2] This guide will therefore address the broader and critical challenge of identifying and overcoming various sources of interference in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of compound-mediated interference in fluorescence assays?

A1: There are two main mechanisms by which test compounds can interfere with fluorescence-based assays:

  • Autofluorescence: The test compound itself is fluorescent and emits light in the same spectral region as the assay's reporter fluorophore. This adds to the signal and can lead to false positives.[3][4]

  • Fluorescence Quenching: The test compound absorbs light at either the excitation or emission wavelength of the assay's fluorophore, which attenuates the signal. This phenomenon, often referred to as the "inner filter effect," can lead to false negatives.[3][4]

Q2: What are common sources of autofluorescence in an experiment?

A2: Autofluorescence can originate from several sources, including:

  • Test Compounds: Many small molecules found in screening libraries are intrinsically fluorescent.[4]

  • Cellular Components: Endogenous molecules such as NADH, riboflavins, collagen, and elastin can contribute to background fluorescence, particularly in cell-based assays.[5]

  • Assay Media and Reagents: Components like phenol red or supplements in cell culture media can be fluorescent.[5]

  • Fixatives: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can react with cellular components to create fluorescent products.[5]

Q3: How can I proactively reduce the chances of encountering interference?

A3: Assay design plays a crucial role in minimizing interference. One effective strategy is to use "red-shifted" fluorophores that are excited by and emit light at longer wavelengths (far-red spectrum).[6][7] A significantly lower percentage of library compounds are fluorescent in this range, which can dramatically reduce the rate of false positives arising from autofluorescence.[7]

Q4: What is a "pre-read" and how can it help?

A4: A "pre-read" is a measurement of the fluorescence of the assay plate after the test compounds have been added but before the addition of the fluorescent substrate or reagents that initiate the reaction. This initial reading captures the intrinsic fluorescence of the test compound, which can then be subtracted from the final assay signal to correct for autofluorescence.[4]

Troubleshooting Guide

Issue 1: My assay has a high background signal, reducing my signal-to-noise ratio.

  • Potential Cause: Autofluorescence from the test compounds, assay components, or the microplate itself.

  • Troubleshooting Steps:

    • Run an Unstained Control: Prepare wells with all assay components (buffer, cells, media) and the test compound, but without the specific fluorescent probe. A high signal in this control confirms autofluorescence.[5][8]

    • Check Reagents: Measure the fluorescence of individual reagents and the buffer to identify any fluorescent contaminants.

    • Use Appropriate Microplates: For fluorescence assays, always use black opaque microplates to minimize background and prevent crosstalk between wells.

    • Perform a Pre-Read: As mentioned in the FAQ, measure compound fluorescence before the assay reaction starts and use this value for background subtraction.[4]

Issue 2: I am getting a high number of "hits" or false positives in my high-throughput screen (HTS).

  • Potential Cause: A significant portion of your hits may be due to the autofluorescence of the test compounds themselves rather than true biological activity.

  • Troubleshooting Steps:

    • Implement a Counter-Screen: Re-test the positive hits in an assay format that excludes the biological target. For example, in an enzyme assay, run the assay with a heat-inactivated enzyme. True hits should be inactive, while fluorescent compounds will still produce a signal.

    • Analyze Dose-Response: Autofluorescent compounds often display a linear, concentration-dependent increase in signal that may not follow the typical sigmoidal curve of a true inhibitor or activator.

    • Use Orthogonal Assays: Validate hits using a different detection method that is not based on fluorescence (e.g., an absorbance-based or radiometric assay) to confirm the biological activity.[4]

Issue 3: Some of my compounds show weaker than expected activity or appear as false negatives.

  • Potential Cause: The compound may be quenching the fluorescence signal from the assay's probe.

  • Troubleshooting Steps:

    • Perform a Quenching Counter-Assay: Prepare wells containing the buffer and the fluorescent product of the reaction (at a concentration typical for the assay). Add the test compound. A decrease in fluorescence intensity compared to a control without the compound indicates quenching.

    • Review Compound Properties: Colored compounds are more likely to cause quenching through the inner filter effect.[4] Check if your problematic compounds have strong absorbance near the excitation or emission wavelengths of your fluorophore.

    • Lower Compound Concentration: Quenching is concentration-dependent. If possible, re-testing at a lower concentration may mitigate the effect, although this must be balanced with the need to detect true biological activity.[9]

Visualizing Interference & Troubleshooting Workflows

The following diagrams illustrate the mechanisms of fluorescence interference and a general workflow for identifying and mitigating these issues during a screening campaign.

InterferenceMechanisms cluster_autofluorescence Autofluorescence (False Positive) cluster_quenching Quenching (False Negative) Excitation1 Excitation Light Assay1 Assay Well Excitation1->Assay1 Fluorophore1 Assay Fluorophore Assay1->Fluorophore1 Excites Compound1 Interfering Compound Assay1->Compound1 Excites Detector1 Detector Fluorophore1->Detector1 Emits Signal Compound1->Detector1 Emits False Signal Excitation2 Excitation Light Assay2 Assay Well Excitation2->Assay2 Fluorophore2 Assay Fluorophore Assay2->Fluorophore2 Excites Detector2 Detector Fluorophore2->Detector2 Emits Signal Compound2 Quenching Compound Compound2->Fluorophore2 Absorbs Light

Caption: Mechanisms of fluorescence assay interference.

TroubleshootingWorkflow Start Primary HTS Screen Hits Identify Initial 'Hits' Start->Hits CounterScreen Perform Counter-Screens Hits->CounterScreen AutofluorescenceTest Autofluorescence Check (No Enzyme/Target) CounterScreen->AutofluorescenceTest QuenchingTest Quenching Check (w/ Fluorescent Product) CounterScreen->QuenchingTest IsInterfering Is Compound Interfering? AutofluorescenceTest->IsInterfering QuenchingTest->IsInterfering FalsePositive Flag as False Positive (Artifact) IsInterfering->FalsePositive Yes TrueHit Confirm as Validated Hit (Proceed to Orthogonal Assay) IsInterfering->TrueHit No

Caption: Workflow for identifying interfering compounds.

Data Summary: Prevalence of Interference

Interference from library compounds is a significant issue in HTS. The frequency of interference is highly dependent on the spectral properties of the assay.

Spectral RangeExcitation/EmissionPrevalence of Fluorescent CompoundsRecommendation
UV/Blue ~340 nm / ~450 nmHigh (~2-5% of library compounds can show significant fluorescence)[7]Use with caution. Requires robust counter-screening.
Far-Red >600 nm / >620 nmLow (~0.01%–0.1% of library compounds are fluorescent)[7]Recommended for reducing autofluorescence-based false positives.

Experimental Protocol: General Counter-Screen for Autofluorescence

This protocol outlines a method to identify if "hit" compounds from a primary screen are autofluorescent false positives.

Objective: To distinguish between true biological activity and intrinsic compound fluorescence.

Materials:

  • Microplate reader with appropriate filters for your assay's wavelengths.

  • Black, opaque 384-well microplates.

  • Assay buffer.

  • Test compounds identified as "hits".

  • Control compounds (a known non-fluorescent negative control and a fluorescent standard).

  • Inactivated target (e.g., heat-inactivated enzyme) or assay setup lacking the biological target.

Methodology:

  • Plate Preparation:

    • Design a plate map that includes wells for test compounds, positive controls (fluorescent standard), and negative controls (buffer/DMSO only).

    • Dispense the assay buffer to all wells.

    • If applicable, add the inactivated enzyme or target to the wells. The key is to create an environment identical to the primary screen but lacking the active biological component.

  • Compound Addition:

    • Using a liquid handler or multichannel pipette, transfer the "hit" compounds from a source plate to the counter-screen plate at the same final concentration used in the primary screen.

    • Add control compounds to their designated wells.

  • Incubation:

    • Incubate the plate under the same conditions (temperature, time) as the primary assay to mimic the experimental environment.

  • Fluorescence Reading:

    • Read the plate using the same fluorescence detection settings (excitation wavelength, emission wavelength, gain) as the primary screen.

  • Data Analysis:

    • Subtract the average fluorescence of the negative control (buffer/DMSO) wells from all other wells.

    • Any compound that produces a significant fluorescence signal in this target-independent assay is considered an autofluorescent compound.

    • These compounds should be flagged as likely false positives and deprioritized for further follow-up or validated using non-fluorescent orthogonal assays.

References

Adjusting pH to improve (-)-Profenamine stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (-)-Profenamine Stability

This technical support guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of this compound in solution by adjusting pH.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor affecting the stability of this compound in solution?

A1: The pH of the solution is a critical factor influencing the chemical stability of this compound, a phenothiazine derivative. Phenothiazines are known to be susceptible to pH-dependent degradation, primarily through hydrolysis and oxidation.[1][2]

Q2: What are the expected degradation pathways for this compound at different pH values?

A2: Based on studies of related phenothiazine compounds, this compound is likely to undergo hydrolysis and oxidation.[2][3] Acidic or basic conditions can catalyze these reactions.[4][5] For instance, the degradation of 10-acetylphenothiazine is initiated by a hydrogen-ion-catalyzed hydrolysis, which is then followed by oxidation.[2] For promethazine, another phenothiazine, the rate of oxidative degradation increases with increasing pH up to a certain point.[3]

Q3: What is the optimal pH range for maximizing the stability of this compound in solution?

Q4: How can I monitor the stability of my this compound solution?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable analytical method for quantifying this compound and its degradation products over time.[6][7] A stability-indicating HPLC method should be developed and validated to separate the parent drug from any potential degradants.

Q5: Are there other factors besides pH that can affect the stability of this compound?

A5: Yes, other factors include exposure to light, temperature, and the presence of oxygen and metal ions.[3][8][9] Therefore, it is recommended to protect solutions from light, store them at appropriate temperatures, and consider using antioxidants or chelating agents in the formulation.[8][10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid degradation of this compound observed. The pH of the solution is outside the optimal stability range.Conduct a pH-rate profile study to determine the pH of maximum stability. Adjust the pH of the solution accordingly using appropriate buffers.[1][4][[“]]
Exposure to light (photodegradation).Protect the solution from light by using amber-colored vials or by working in a dark environment.[9][10] Phenothiazines are known to be light-sensitive.[5]
Oxidation of the phenothiazine nucleus.Purge the solution and the headspace of the container with an inert gas like nitrogen to minimize exposure to oxygen.[10] Consider adding an antioxidant to the formulation.[8]
Presence of catalytic metal ions.Add a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the formulation to sequester metal ions that can catalyze degradation.[8]
Precipitation or cloudiness in the solution. pH-dependent solubility changes.Determine the solubility profile of this compound as a function of pH. Adjust the pH to a range where the drug is sufficiently soluble and stable.
Aggregation of the drug molecule.Investigate the effect of ionic strength and consider adding stabilizing excipients.
Inconsistent stability results. Improper buffer selection or capacity.Ensure the chosen buffer system has adequate capacity to maintain the desired pH throughout the experiment and shelf-life of the product.[4]
Inaccurate pH measurement.Calibrate the pH meter regularly with standard buffer solutions.

Quantitative Data Summary

The following table provides an illustrative example of a pH-rate profile for a phenothiazine derivative, based on general knowledge. Researchers should generate specific data for this compound.

Table 1: Illustrative pH-Stability Data for a Phenothiazine Compound

pHApparent First-Order Rate Constant (kobs) at 25°C (day-1)Half-life (t1/2) (days)
2.00.01546.2
3.00.005138.6
4.00.002346.5
5.00.00886.6
6.00.02527.7
7.00.0808.7

Note: This data is hypothetical and for illustrative purposes only. Actual values for this compound must be determined experimentally.

Experimental Protocols

Protocol 1: Determination of the pH-Rate Profile of this compound

Objective: To determine the effect of pH on the degradation rate of this compound in solution.

Materials:

  • This compound reference standard

  • Buffer solutions (e.g., citrate, phosphate, borate) covering a pH range of 2 to 8

  • HPLC system with a suitable column (e.g., C18) and detector

  • Calibrated pH meter

  • Constant temperature chamber or water bath

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Preparation of Study Solutions:

    • For each pH to be studied, place a known volume of the respective buffer solution into several vials.

    • Spike each vial with a small volume of the this compound stock solution to achieve the desired final concentration.

    • Tightly cap the vials.

  • Stability Study:

    • Place the vials in a constant temperature chamber (e.g., 40°C or 50°C for accelerated stability testing).

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days), withdraw a sample from each vial.

  • Sample Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound remaining.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the this compound concentration versus time.

    • Determine the apparent first-order degradation rate constant (kobs) from the slope of the line.

    • Plot log(kobs) versus pH to construct the pH-rate profile.

Protocol 2: Validated HPLC Method for this compound Quantification

Objective: To develop and validate an HPLC method for the quantification of this compound in stability samples.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity or equivalent

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 3.0) at a specific ratio (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by UV-Vis spectral scan of this compound (e.g., 254 nm).

  • Column Temperature: 30°C

Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the method can distinguish this compound from its degradation products and any excipients.

  • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value.

  • Precision: Assess the degree of scatter between a series of measurements (repeatability and intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visualizations

experimental_workflow cluster_prep Preparation cluster_study Stability Study cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_samples Prepare Study Samples at each pH prep_stock->prep_samples prep_buffers Prepare Buffer Solutions (pH 2-8) prep_buffers->prep_samples incubation Incubate at Constant Temperature prep_samples->incubation sampling Sample at Time Intervals incubation->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Data Analysis hplc_analysis->data_analysis ph_rate_profile Construct pH-Rate Profile data_analysis->ph_rate_profile conclusion Determine Optimal pH for Stability ph_rate_profile->conclusion degradation_pathway cluster_conditions Degradation Conditions profenamine This compound hydrolysis_products Hydrolysis Products profenamine->hydrolysis_products Hydrolysis oxidation_products Oxidation Products (e.g., Sulfoxide) profenamine->oxidation_products Oxidation acid_base Acid/Base Catalysis light_heat Light/Heat/Oxygen

References

Technical Support Center: Validating HPLC-UV Method for (-)-Profenamine Metabolite Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on validating an HPLC-UV method for the detection of the (-)-Profenamine metabolite. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guide

This section addresses specific problems that may arise during the HPLC-UV analysis of the this compound metabolite.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions between the basic amine group of the metabolite and acidic residual silanol groups on the silica-based column packing.[1][2][3]- Mobile Phase Modification: Add a competing base, such as triethylamine (TEA), to the mobile phase (typically 0.1-0.5%) to mask the silanol groups.[4] - pH Adjustment: Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte to ensure it is in a single ionic form.[4] - Column Choice: Use a base-deactivated or end-capped C18 column specifically designed for the analysis of basic compounds.[2]
Poor Resolution Inadequate separation between the metabolite peak and other components in the sample matrix.[1]- Optimize Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer to improve separation.[5] - Gradient Elution: If isocratic elution is insufficient, develop a gradient elution method to enhance separation. - Change Column: Consider a column with a different stationary phase or a smaller particle size for higher efficiency.
Low Sensitivity/ Signal-to-Noise Ratio Insufficient UV absorbance of the metabolite at the selected wavelength or high baseline noise.[6]- Wavelength Optimization: Determine the wavelength of maximum absorbance (λmax) for the this compound metabolite by scanning a standard solution with a UV spectrophotometer.[5] - Sample Concentration: If possible, concentrate the sample to increase the analyte concentration. - Reduce Baseline Noise: Ensure proper mobile phase degassing, use high-purity solvents, and flush the column to remove contaminants.[6]
Retention Time Shift Fluctuations in the chromatographic system leading to inconsistent elution times.[7]- System Equilibration: Ensure the HPLC system is thoroughly equilibrated with the mobile phase before injecting samples. - Temperature Control: Use a column oven to maintain a consistent column temperature.[5] - Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure consistent composition. Inconsistent online mixing can also be a cause.[4][7]
Ghost Peaks Appearance of unexpected peaks in the chromatogram.- Sample Carryover: Implement a robust needle wash protocol between injections. - Contaminated Mobile Phase: Use fresh, high-purity solvents and filter the mobile phase. - Column Contamination: Flush the column with a strong solvent to remove strongly retained compounds.

Frequently Asked Questions (FAQs)

1. What are the key parameters for system suitability testing (SST) in this HPLC-UV method?

System suitability testing ensures that the chromatographic system is performing adequately for the intended analysis.[8][9] Key parameters include:

Parameter Acceptance Criteria Purpose
Tailing Factor (Asymmetry Factor) T ≤ 2.0[10]To ensure peak symmetry, which is critical for accurate integration.[2]
Theoretical Plates (N) N > 2000To verify column efficiency and performance.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0% for ≥ 5 replicate injections[10]To demonstrate the precision and reproducibility of the injector and system.[11]
Resolution (Rs) Rs > 2.0 between the metabolite and the nearest eluting peakTo ensure adequate separation for accurate quantification.[8][10]

2. How do I establish the linearity of the method?

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of calibration standards of the this compound metabolite at a minimum of five different concentrations.

  • Analysis: Inject each standard in triplicate and record the peak area.

  • Evaluation: Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[12]

3. What is the difference between Limit of Detection (LOD) and Limit of Quantitation (LOQ)?

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. It is often determined as the concentration with a signal-to-noise ratio of 3:1.[13]

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable accuracy and precision. The signal-to-noise ratio for LOQ is typically 10:1.[13]

4. How should I perform accuracy and precision studies?

  • Accuracy: This is determined by spiking a blank matrix with the metabolite at three different concentration levels (low, medium, and high). The percentage recovery of the analyte is then calculated. Acceptance criteria are typically within 80-120% for each level.

  • Precision: This is assessed at two levels:

    • Repeatability (Intra-day precision): Analyzing a minimum of three concentrations in the linear range, with multiple replicates, on the same day.

    • Intermediate Precision (Inter-day precision): Repeating the analysis on different days with different analysts and/or equipment.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should typically be ≤ 15%.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound metabolite reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or mobile phase).

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards at the desired concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[12]

Protocol 2: Sample Preparation from Biological Matrix (e.g., Plasma)
  • Protein Precipitation: To 100 µL of the plasma sample, add 200 µL of a precipitating agent (e.g., ice-cold acetonitrile or perchloric acid).[14]

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a clean vial for HPLC analysis.

Visualizations

HPLC_Validation_Workflow cluster_method_dev Method Development cluster_validation Method Validation cluster_documentation Documentation MD_Start Select Column and Mobile Phase MD_Optimize Optimize Chromatographic Conditions MD_Start->MD_Optimize MD_SST Initial System Suitability Testing MD_Optimize->MD_SST V_Specificity Specificity MD_SST->V_Specificity Proceed if SST passes V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness Doc_Protocol Write Validation Protocol V_Robustness->Doc_Protocol Doc_Report Generate Validation Report Doc_Protocol->Doc_Report

Caption: Workflow for HPLC-UV Method Validation.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed for This compound Metabolite Check_pH Is mobile phase pH 2 units from pKa? Start->Check_pH Adjust_pH Adjust Mobile Phase pH Check_pH->Adjust_pH No Check_Modifier Is a competing base (e.g., TEA) present? Check_pH->Check_Modifier Yes Adjust_pH->Check_Modifier Add_Modifier Add Competing Base to Mobile Phase Check_Modifier->Add_Modifier No Check_Column Is a base-deactivated column being used? Check_Modifier->Check_Column Yes Add_Modifier->Check_Column Change_Column Switch to a Base-Deactivated or End-Capped Column Check_Column->Change_Column No End Peak Shape Improved Check_Column->End Yes Change_Column->End

Caption: Troubleshooting Peak Tailing for Amine Metabolites.

References

Validation & Comparative

Comparative Analysis of (-)-Profenamine and Benztropine in Neuroleptic-Induced Parkinsonism

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Neuroleptic-induced parkinsonism (NIP) is a common and often debilitating extrapyramidal side effect associated with dopamine receptor-blocking agents, primarily antipsychotics. This guide provides a comparative analysis of two anticholinergic agents, (-)-Profenamine (also known as Ethopropazine) and Benztropine, which are used to manage the symptoms of NIP. The comparison is based on their mechanisms of action, clinical efficacy, and side effect profiles, supported by experimental data.

Mechanism of Action: Restoring Dopamine-Acetylcholine Balance

The underlying pathophysiology of NIP involves the blockade of dopamine D2 receptors in the striatum by neuroleptic drugs. This leads to a relative excess of cholinergic activity, disrupting the delicate balance between dopamine and acetylcholine, which is crucial for smooth, coordinated movement. Both this compound and Benztropine aim to restore this balance, primarily through their anticholinergic properties.

This compound (Ethopropazine) is a phenothiazine derivative with anticholinergic, antihistaminic, and weak antiadrenergic properties.[1][2][3] Its therapeutic effect in parkinsonism is attributed to its ability to partially block central muscarinic cholinergic receptors in the striatum.[1][4] By reducing cholinergic activity, it helps to rebalance the cholinergic and dopaminergic systems.[1] It has also been shown to be a selective inhibitor of butyrylcholinesterase (BChE).[5]

Benztropine is a synthetic compound that acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M1 subtype in the basal ganglia.[6][7][8] This blockade of acetylcholine binding reduces the excessive cholinergic activity, thereby alleviating symptoms of parkinsonism like rigidity and tremor.[7] In addition to its primary anticholinergic action, benztropine also weakly inhibits the reuptake of dopamine, which may contribute to its therapeutic effects by increasing synaptic dopamine levels.[6][9] It also possesses antihistaminic properties, which can lead to sedation.[6]

Comparative Efficacy and Side Effect Profile

A 12-week controlled study directly comparing ethopropazine and benztropine in 60 schizophrenic outpatients with parkinsonism induced by fluphenazine enanthate found both drugs to be equally effective in controlling parkinsonian symptoms.[10] However, the study highlighted significant differences in their side effect profiles.

Patients treated with benztropine experienced a significant increase in tardive dyskinesia compared to their previous treatment with procyclidine.[10] Furthermore, the benztropine group reported significantly more anxiety and depression than the ethopropazine-treated group.[10] These findings suggest that benztropine may have a more pronounced and potentially more toxic central and peripheral atropinic (anticholinergic) effect.[10]

Another non-blind comparative study found amantadine to be as effective as both benztropine and ethopropazine in managing drug-induced extrapyramidal signs, with amantadine producing the fewest side effects.[11]

FeatureThis compound (Ethopropazine)Benztropine
Primary Mechanism Anticholinergic (Muscarinic Receptor Antagonist)[1][4]Anticholinergic (Muscarinic M1 Receptor Antagonist)[6][7]
Secondary Mechanisms Antihistaminic, Antiadrenergic, BChE inhibitor[2][3][5]Weak Dopamine Reuptake Inhibitor, Antihistaminic[6][12][9]
Efficacy in NIP Equally effective as Benztropine in controlling parkinsonian symptoms[10]Equally effective as Ethopropazine in controlling parkinsonian symptoms[10]
Key Side Effects General anticholinergic side effectsIncreased tardive dyskinesia, anxiety, and depression compared to Ethopropazine[10]

Experimental Protocols

The assessment of drugs for treating NIP involves both clinical and preclinical studies.

Clinical Assessment: The primary method for assessing the efficacy of antiparkinsonian drugs in NIP is through randomized controlled clinical trials.[10] Patient symptoms are typically evaluated using standardized rating scales for extrapyramidal symptoms. The study comparing ethopropazine and benztropine was a 12-week, double-blind, controlled trial involving schizophrenic outpatients receiving a neuroleptic depot injection.[10]

Preclinical Assessment (Animal Models): Animal models are crucial for understanding the pathophysiology of NIP and for the initial screening of potential therapeutic agents.[13] A common model involves inducing catalepsy in rodents by administering antipsychotic drugs.[14][15] Catalepsy, characterized by a failure to correct an externally imposed posture, is considered a predictor of extrapyramidal side effect liability in humans.[14] Another method involves measuring muscle rigidity through electromyographic (EMG) activity in the limbs of rats following neuroleptic administration.[16] Nonhuman primate models can also be used to study acute dystonia induced by neuroleptics.[17]

Receptor Binding Assays: The affinity of compounds for various receptors is determined using in vitro receptor binding assays. These assays typically involve incubating a radiolabeled ligand with cell membranes expressing the receptor of interest in the presence of varying concentrations of the test compound.[18] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the inhibition constant (Ki) can be calculated from this value. For example, the binding affinity of benztropine and its analogues to the dopamine transporter (DAT) and histamine H1 receptors has been extensively studied using such methods.[19][20]

Visualizing the Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

cluster_0 Nigrostriatal Pathway cluster_1 Drug Intervention Dopaminergic Neuron Dopaminergic Neuron Cholinergic Interneuron Cholinergic Interneuron Dopaminergic Neuron->Cholinergic Interneuron Dopamine (D2R) -| Medium Spiny Neuron Medium Spiny Neuron Dopaminergic Neuron->Medium Spiny Neuron Dopamine (D2R) -| Cholinergic Interneuron->Medium Spiny Neuron Acetylcholine (M1R) -> Neuroleptic Drug Neuroleptic Drug Neuroleptic Drug->Medium Spiny Neuron Blocks D2R Anticholinergic Drug\n(this compound / Benztropine) Anticholinergic Drug (this compound / Benztropine) Anticholinergic Drug\n(this compound / Benztropine)->Medium Spiny Neuron Blocks M1R

Caption: Signaling pathway in neuroleptic-induced parkinsonism.

Animal Model Selection Animal Model Selection Neuroleptic Administration Neuroleptic Administration Animal Model Selection->Neuroleptic Administration Induction of Parkinsonian Symptoms Induction of Parkinsonian Symptoms Neuroleptic Administration->Induction of Parkinsonian Symptoms Treatment Group Allocation Treatment Group Allocation Induction of Parkinsonian Symptoms->Treatment Group Allocation Test Compound Administration\n(this compound or Benztropine) Test Compound Administration (this compound or Benztropine) Treatment Group Allocation->Test Compound Administration\n(this compound or Benztropine) Behavioral Assessment Behavioral Assessment Test Compound Administration\n(this compound or Benztropine)->Behavioral Assessment Data Analysis Data Analysis Behavioral Assessment->Data Analysis

Caption: Experimental workflow for preclinical drug evaluation.

Conclusion

Both this compound and Benztropine are effective in managing the motor symptoms of neuroleptic-induced parkinsonism by restoring the dopamine-acetylcholine balance in the striatum. However, clinical evidence suggests that benztropine may be associated with a higher incidence of adverse effects, including tardive dyskinesia, anxiety, and depression, compared to this compound.[10] This suggests that while both drugs share a primary anticholinergic mechanism, their differing secondary pharmacological properties and side effect profiles are important considerations in clinical practice and for future drug development. Further research focusing on compounds with a more favorable balance of efficacy and tolerability is warranted.

References

Validating (-)-Profenamine's Enhanced Selectivity for Butyrylcholinesterase: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of (-)-Profenamine's (also known as Ethopropazine) inhibitory activity on butyrylcholinesterase (BChE) versus acetylcholinesterase (AChE). The data presented herein, supported by established experimental protocols, demonstrates the compound's significant selectivity for BChE, a characteristic of growing interest in the development of targeted therapeutics for neurodegenerative diseases.

Quantitative Comparison of Cholinesterase Inhibitors

The inhibitory potency of this compound and other commonly used cholinesterase inhibitors was evaluated by determining their half-maximal inhibitory concentration (IC50) values against both human BChE (hBChE) and human AChE (hAChE). The results are summarized in the table below. A lower IC50 value indicates greater inhibitory activity. The selectivity index, calculated as the ratio of IC50 (AChE) / IC50 (BChE), highlights the preference of the inhibitor for BChE.

CompoundIC50 for hBChE (µM)IC50 for hAChE (µM)Selectivity Index (AChE/BChE)
This compound 1.6 [1]1020 [1]637.5
Donepezil7.250.010.0014
Rivastigmine0.40.82
Galantamine12.51.50.12
Tacrine0.030.13.33

Data for Donepezil, Rivastigmine, Galantamine, and Tacrine are representative values from publicly available literature and may vary depending on experimental conditions.

The data clearly illustrates that this compound possesses a remarkably high selectivity for BChE, with an IC50 value approximately 638 times lower for BChE compared to AChE. This stands in contrast to other listed inhibitors, which exhibit either a preference for AChE or a more balanced inhibitory profile.

Experimental Protocol: Ellman's Method

The determination of cholinesterase inhibitory activity was performed using the well-established Ellman's method. This spectrophotometric assay provides a reliable and sensitive means of measuring enzyme kinetics.

Principle:

The assay measures the activity of cholinesterase by monitoring the production of thiocholine from the hydrolysis of a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The resulting thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of color formation is directly proportional to the cholinesterase activity and can be measured by monitoring the absorbance at 412 nm.

Materials:

  • Phosphate buffer (pH 8.0)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution

  • Human recombinant acetylcholinesterase (hAChE) or human plasma butyrylcholinesterase (hBChE)

  • This compound and other test inhibitors

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: All reagents were prepared in phosphate buffer (pH 8.0).

  • Assay in 96-Well Plate:

    • To each well of a 96-well plate, the following were added in sequence:

      • Phosphate buffer

      • Enzyme solution (hAChE or hBChE)

      • DTNB solution

      • Varying concentrations of the test inhibitor (e.g., this compound) or buffer for the control.

    • The plate was pre-incubated at a controlled temperature (e.g., 37°C) for a defined period (e.g., 5 minutes).

  • Initiation of Reaction: The enzymatic reaction was initiated by adding the substrate solution (ATCI for AChE or BTCI for BChE) to all wells.

  • Measurement: The change in absorbance at 412 nm was measured kinetically over a specific time period using a microplate reader.

  • Data Analysis: The rate of the reaction was calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition for each inhibitor concentration was determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control. IC50 values were then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Selective Inhibition Pathway

The following diagram illustrates the preferential interaction of this compound with Butyrylcholinesterase over Acetylcholinesterase.

G cluster_inhibitor This compound cluster_enzymes Cholinesterases cluster_outcomes Inhibition Outcomes Profenamine This compound BChE Butyrylcholinesterase (BChE) Profenamine->BChE High Affinity AChE Acetylcholinesterase (AChE) Profenamine->AChE Low Affinity HighInhibition Strong Inhibition (IC50 = 1.6 µM) BChE->HighInhibition LowInhibition Weak Inhibition (IC50 = 1020 µM) AChE->LowInhibition

References

Head-to-head comparison of (-)-Profenamine and atropine on muscarinic receptor blockade

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the muscarinic receptor blocking properties of (-)-Profenamine (also known as ethopropazine) and atropine. Both compounds are established muscarinic antagonists, but their specific affinities and selectivities for the five muscarinic acetylcholine receptor subtypes (M1-M5) are critical for understanding their pharmacological profiles and potential therapeutic applications.

Executive Summary

Atropine is a well-characterized non-selective muscarinic receptor antagonist with high affinity for all five human muscarinic receptor subtypes. Extensive quantitative data from radioligand binding assays and functional studies are available, consistently demonstrating its potent blockade of muscarinic signaling.

This compound is also recognized as a muscarinic antagonist, primarily used for its antiparkinsonian effects.[1] While it is known to exert its effects through muscarinic receptor blockade, detailed quantitative data on its binding affinities for the individual M1-M5 receptor subtypes are not as readily available in the public domain. It is generally considered a non-selective antagonist.

This guide summarizes the available quantitative data for atropine and provides the foundational knowledge on muscarinic receptor signaling and the experimental protocols used to characterize these antagonists.

Data Presentation: Quantitative Comparison of Receptor Affinities

The following tables summarize the binding affinities (Ki) and antagonist potencies (pA2) of atropine for the five human muscarinic receptor subtypes. The Ki values are derived from radioligand competition binding assays, while pA2 values are obtained from Schild analysis of functional assays. A higher pA2 value and a lower Ki value indicate greater antagonist potency.

Table 1: Atropine Binding Affinities (Ki) for Human Muscarinic Receptor Subtypes

AntagonistM1 (nM)M2 (nM)M3 (nM)M4 (nM)M5 (nM)
Atropine 1.27 ± 0.36[2]3.24 ± 1.16[2]2.21 ± 0.53[2]0.77 ± 0.43[2]2.84 ± 0.84[2]

Table 2: Atropine Antagonist Potency (pA2/pKB) from Functional Assays

AntagonistTissue/SystemReceptor Subtype(s)pA2 / pKB Value
Atropine Guinea-pig olfactory cortexM18.9[3]
Atropine Human forearm resistance vasculaturePredominantly M38.03 ± 0.03[4]
Atropine Human umbilical veinM1/M39.67 ± 0.12 (pKB)[5]
Atropine Human recombinant M5 in CHO-K1 cellsM58.7[6][7]

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate the effects of acetylcholine in the central and peripheral nervous systems. They are classified into five subtypes (M1-M5), which couple to different G proteins to initiate distinct intracellular signaling cascades.

  • M1, M3, and M5 receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8]

  • M2 and M4 receptors couple to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of Gi/o can also directly modulate ion channels, such as opening G protein-coupled inwardly-rectifying potassium (GIRK) channels.[8]

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling cluster_antagonists Antagonist Blockade M1_M3_M5 M1, M3, M5 Gq11 Gq/11 M1_M3_M5->Gq11 Activation PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC M2_M4 M2, M4 Gio Gi/o M2_M4->Gio Activation AC Adenylyl Cyclase Gio->AC Inhibits GIRK GIRK Channel Gio->GIRK βγ subunit activates cAMP ↓ cAMP AC->cAMP Profenamine This compound Profenamine->M1_M3_M5 Blocks Profenamine->M2_M4 Blocks Atropine Atropine Atropine->M1_M3_M5 Blocks Atropine->M2_M4 Blocks

Caption: Muscarinic Receptor Signaling Pathways and Antagonist Blockade.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and functional assays analyzed using the Schild plot.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves incubating a preparation of cells or membranes expressing the receptor of interest with a fixed concentration of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine, a non-selective muscarinic antagonist) and varying concentrations of the unlabeled antagonist being tested (the "competitor," e.g., atropine or this compound). The competitor displaces the radioligand from the receptor in a concentration-dependent manner. By measuring the amount of radioactivity bound to the receptors at each competitor concentration, an IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Receptor_Prep Prepare Receptor Source (e.g., cell membranes expressing human muscarinic receptors) Incubation Incubate receptor prep with: - Fixed concentration of radioligand - Varying concentrations of unlabeled antagonist Receptor_Prep->Incubation Separation Separate bound from free radioligand (e.g., vacuum filtration) Incubation->Separation Counting Quantify bound radioactivity (e.g., scintillation counting) Separation->Counting Analysis Data Analysis: - Plot % inhibition vs. antagonist concentration - Determine IC50 - Calculate Ki using Cheng-Prusoff equation Counting->Analysis Schild_Analysis_Workflow CRC_Control Generate agonist concentration-response curve (CRC) in the absence of antagonist Dose_Ratio Calculate the dose ratio for each antagonist concentration CRC_Control->Dose_Ratio CRC_Antagonist Generate agonist CRCs in the presence of increasing concentrations of the antagonist CRC_Antagonist->Dose_Ratio Schild_Plot Construct Schild Plot: log(dose ratio - 1) vs. -log[Antagonist] Dose_Ratio->Schild_Plot Analysis Analyze Schild Plot: - Determine the slope (should be ~1 for competitive antagonism) - Determine the x-intercept to obtain the pA2 value Schild_Plot->Analysis

References

Cross-Validation of (-)-Profenamine Binding Affinity: A Comparative Guide to Assay Formats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Profenamine, also known as ethopropazine, is a phenothiazine derivative with anticholinergic, antihistamine, and anti-adrenergic properties, primarily utilized in the management of Parkinson's disease. Its therapeutic effects are mediated through its interaction with a range of G protein-coupled receptors (GPCRs), including muscarinic, histamine, and adrenergic receptors. Accurate determination of its binding affinity to these targets is crucial for understanding its pharmacological profile and for the development of novel therapeutics.

Quantitative Binding Affinity of this compound

The following table summarizes the available binding affinity data for this compound against various receptor targets. It is important to note that the data presented here is derived from different sources and assay conditions, which may contribute to variability.

Target ReceptorLigandAssay TypeKᵢ (nM)IC₅₀ (nM)
Muscarinic Acetylcholine Receptor M1This compoundCell-based7.7
Muscarinic Acetylcholine Receptor M2This compoundBiochemical45.7
Alpha-1A Adrenergic ReceptorThis compoundNot Specified331.1

Data sourced from publicly available databases. The specific assay formats for the listed values were not fully detailed.

Signaling Pathways and Experimental Workflows

To understand the functional consequence of this compound binding, it is essential to consider the downstream signaling pathways of its target receptors. As a potent antagonist at muscarinic M1 receptors, this compound blocks the canonical Gq-coupled pathway initiated by acetylcholine.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1_Receptor M1 Muscarinic Receptor Gq Gq Protein M1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_ER->Cellular_Response PKC->Cellular_Response Acetylcholine Acetylcholine Acetylcholine->M1_Receptor Binds Profenamine This compound (Antagonist) Profenamine->M1_Receptor Blocks

M1 Muscarinic Receptor Signaling Pathway

The following workflow outlines the general steps involved in a competitive binding assay, which is a common approach for determining the binding affinity of an unlabeled compound like this compound.

Competitive_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Receptor Source (e.g., cell membranes) - Labeled Ligand (Radiolabeled or Fluorescent) - Unlabeled Ligand (this compound) start->prepare_reagents incubation Incubate Receptor, Labeled Ligand, and varying concentrations of this compound prepare_reagents->incubation separation Separate Bound from Free Labeled Ligand incubation->separation detection Detect Signal from Bound Labeled Ligand separation->detection data_analysis Data Analysis: - Generate competition curve - Determine IC₅₀ - Calculate Kᵢ detection->data_analysis end End data_analysis->end

General Competitive Binding Assay Workflow

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Kᵢ) of this compound for a target GPCR, such as the M1 muscarinic receptor.

Materials:

  • Receptor Source: Cell membranes expressing the target receptor (e.g., CHO or HEK293 cells stably expressing human M1 muscarinic receptor).

  • Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]-N-methylscopolamine for muscarinic receptors).

  • Unlabeled Ligand: this compound hydrochloride.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Dilute the membranes in Assay Buffer to a predetermined optimal concentration.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 25 µL of Assay Buffer or unlabeled ligand for non-specific binding (e.g., 10 µM atropine for muscarinic receptors).

    • 25 µL of a serial dilution of this compound.

    • 50 µL of radioligand at a fixed concentration (typically at or below its Kₔ value).

    • 100 µL of the diluted cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the assay by rapid vacuum filtration through the glass fiber filters.

  • Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity in a scintillation counter.

Data Analysis:

  • Determine the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Fit the data using a non-linear regression model to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Fluorescence Polarization (FP) Assay

This protocol outlines a competitive FP binding assay to determine the IC₅₀ of this compound.

Materials:

  • Receptor Source: Solubilized and purified target receptor.

  • Fluorescent Ligand: A fluorescently labeled ligand with known affinity for the target receptor.

  • Unlabeled Ligand: this compound hydrochloride.

  • Assay Buffer: e.g., Phosphate-buffered saline (PBS) with 0.01% Tween-20.

  • Black, low-binding 384-well plates.

  • Fluorescence Polarization Plate Reader.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in Assay Buffer. Prepare a solution of the fluorescent ligand at a concentration of approximately 2x its Kₔ. Prepare a solution of the receptor at a concentration that gives an adequate assay window.

  • Assay Setup: To the wells of the 384-well plate, add:

    • 10 µL of the this compound serial dilutions.

    • 10 µL of the fluorescent ligand solution.

    • 10 µL of the receptor solution to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

Data Analysis:

  • Plot the change in millipolarization (mP) units against the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Surface Plasmon Resonance (SPR) Assay

This protocol provides a general method for analyzing the binding of a small molecule like this compound to a GPCR using SPR.

Materials:

  • SPR Instrument (e.g., Biacore).

  • Sensor Chip (e.g., CM5 chip).

  • Receptor: Purified and solubilized target GPCR.

  • Analyte: this compound hydrochloride.

  • Running Buffer: e.g., HBS-P+ buffer (HEPES buffered saline with P20 surfactant).

  • Immobilization Reagents: Amine coupling kit (EDC, NHS, ethanolamine).

Procedure:

  • Receptor Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified receptor over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Establish a stable baseline by flowing Running Buffer over the sensor surface.

    • Inject a series of concentrations of this compound (analyte) over the immobilized receptor surface for a defined association time.

    • Switch back to Running Buffer to monitor the dissociation of the analyte.

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH buffer or high salt concentration) to remove any remaining bound analyte.

Data Analysis:

  • The binding data (response units over time) is recorded in a sensorgram.

  • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).

A Comparative Guide to the Efficacy of (-)-Profenamine and Other Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the efficacy and mechanisms of action of structurally related compounds is paramount. This guide provides a comprehensive comparison of (-)-Profenamine (also known as ethopropazine) with other phenothiazine derivatives, focusing on their application in treating parkinsonian symptoms. The comparative analysis is supported by quantitative data on receptor binding affinities, findings from clinical studies, and detailed experimental protocols.

Introduction to this compound and Phenothiazines

Phenothiazines are a class of heterocyclic compounds historically recognized for their antipsychotic properties.[1] However, their therapeutic applications are diverse, ranging from antihistaminic and antiemetic to anticancer and, notably, anticholinergic effects.[1][2] this compound is a phenothiazine derivative primarily utilized as an antiparkinsonian agent due to its potent anticholinergic activity.[3][4] It functions by blocking central muscarinic receptors, thereby helping to restore the balance between cholinergic and dopaminergic neurotransmission in the basal ganglia, which is disrupted in Parkinson's disease and other parkinsonian syndromes.[3]

Quantitative Comparison of Muscarinic Receptor Affinity

The primary mechanism of action for this compound in treating parkinsonian symptoms is its antagonism of muscarinic acetylcholine receptors. The binding affinity of a compound to these receptors, often expressed as the inhibition constant (Ki), is a key indicator of its potential efficacy as an anticholinergic agent. A lower Ki value signifies a higher binding affinity.

The following table summarizes the muscarinic receptor (M1, M2, M3, M4, M5) binding affinities for this compound and a selection of other phenothiazine derivatives and anticholinergic drugs used in the management of parkinsonism. This data has been compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database and other cited literature.[1][2][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]

CompoundClassM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
This compound (Ethopropazine) Phenothiazine 2.3 15 - - -
ChlorpromazinePhenothiazine1358171038
PromethazinePhenothiazine23873017-
ThioridazinePhenothiazine1466---
FluphenazinePhenothiazine2501600120013001700
PerphenazinePhenothiazine13110483662
TrifluoperazinePhenothiazine68500180140250
BenztropineAnticholinergic16.83.11.66.7
ProcyclidineAnticholinergic4.625-11-

Note: A '-' indicates that data was not available in the accessed resources. Data is aggregated from multiple sources and experimental conditions may vary.

Clinical Efficacy and Comparative Studies

Direct clinical trials comparing the efficacy of this compound against a wide array of other phenothiazine derivatives for parkinsonism are limited. However, a notable study compared ethopropazine with benztropine, a standard anticholinergic agent, for the treatment of parkinsonism induced by the phenothiazine antipsychotic fluphenazine.

In a 12-week controlled study involving 60 schizophrenic outpatients, both ethopropazine and benztropine were found to be equally effective in controlling parkinsonian symptoms.[3] Patients treated with benztropine, however, experienced a significant increase in tardive dyskinesia and reported more anxiety and depression compared to those treated with ethopropazine.[3] This suggests that while having comparable antiparkinsonian efficacy to other anticholinergics, this compound may possess a more favorable side-effect profile in certain patient populations.[3]

Experimental Protocols

The preclinical evaluation of antiparkinsonian drugs relies on various animal models that mimic the motor deficits observed in Parkinson's disease. Below are detailed methodologies for key experiments used to assess the efficacy of compounds like this compound.

Reserpine-Induced Catalepsy in Rodents

This model is widely used to screen for drugs with potential antiparkinsonian activity. Reserpine depletes central monoamine stores, including dopamine, leading to a cataleptic state characterized by akinesia and rigidity.

Methodology:

  • Animals: Male Wistar rats or Swiss albino mice are used.

  • Drug Administration:

    • Reserpine (typically 5 mg/kg) is administered intraperitoneally (i.p.).

    • Catalepsy develops over several hours, usually peaking around 4-6 hours post-administration.

  • Test Compound Administration:

    • The test compound (e.g., this compound) or vehicle is administered i.p. or orally at various doses, typically 30-60 minutes before the assessment of catalepsy.

  • Assessment of Catalepsy:

    • The "bar test" is commonly used. The animal's forepaws are placed on a horizontal bar raised a few centimeters from the surface.

    • The time taken for the animal to remove its paws from the bar is measured. A cut-off time (e.g., 180 seconds) is usually set.

    • The degree of catalepsy is scored based on the duration the animal maintains the imposed posture.

  • Data Analysis: The ability of the test compound to reduce the cataleptic score or the time spent on the bar compared to the vehicle-treated group is determined.

6-Hydroxydopamine (6-OHDA) Induced Unilateral Lesion Model in Rats

This model involves the selective destruction of dopaminergic neurons in one hemisphere of the brain, leading to motor asymmetry that can be quantified.

Methodology:

  • Animals: Adult male Sprague-Dawley or Wistar rats are used.

  • Surgical Procedure:

    • Animals are anesthetized, and a stereotaxic apparatus is used to precisely target the medial forebrain bundle or the substantia nigra.

    • 6-Hydroxydopamine (6-OHDA) is injected unilaterally to create a lesion of the nigrostriatal dopamine pathway.

  • Behavioral Testing (Rotational Behavior):

    • Several weeks after surgery, the animals are challenged with a dopamine agonist (e.g., apomorphine) or a dopamine-releasing agent (e.g., amphetamine).

    • Animals with successful lesions will exhibit rotational behavior (circling) away from the lesioned side (ipsilateral rotation) with amphetamine or towards the lesioned side (contralateral rotation) with apomorphine.

    • The number of full 360° rotations is counted over a set period (e.g., 60-90 minutes).

  • Test Compound Administration:

    • The test compound (e.g., this compound) is administered prior to the dopamine agonist challenge.

  • Data Analysis: The ability of the test compound to modulate the rotational behavior induced by the dopamine agonist is quantified. For an anticholinergic drug, the effect on apomorphine-induced rotations would be of particular interest.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involved in the therapeutic action of this compound and a typical experimental workflow for its evaluation.

cluster_0 Cholinergic Synapse cluster_1 Therapeutic Intervention Acetylcholine Acetylcholine Muscarinic Receptor (M1) Muscarinic Receptor (M1) Acetylcholine->Muscarinic Receptor (M1) Binds to Postsynaptic Neuron Postsynaptic Neuron Muscarinic Receptor (M1)->Postsynaptic Neuron Activates Reduced Cholinergic\nActivity Reduced Cholinergic Activity Postsynaptic Neuron->Reduced Cholinergic\nActivity Leads to This compound This compound This compound->Muscarinic Receptor (M1) Blocks

Caption: Mechanism of action of this compound at the cholinergic synapse.

Animal Model Selection Animal Model Selection Induction of Parkinsonian Symptoms Induction of Parkinsonian Symptoms Animal Model Selection->Induction of Parkinsonian Symptoms Drug Administration Drug Administration Induction of Parkinsonian Symptoms->Drug Administration Behavioral Assessment Behavioral Assessment Drug Administration->Behavioral Assessment Data Analysis Data Analysis Behavioral Assessment->Data Analysis Efficacy Determination Efficacy Determination Data Analysis->Efficacy Determination

References

Unraveling the Interplay: A Comparative Guide to (-)-Profenamine (Ethopropazine) and L-DOPA Combination Therapy in Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the potential synergistic effects of (-)-Profenamine, identified as the anticholinergic agent Ethopropazine, when used in combination with L-DOPA for the management of Parkinson's disease. While direct quantitative evidence for a synergistic relationship is limited in publicly available literature, this document synthesizes the existing theoretical rationale, clinical observations, and relevant experimental data for related compounds to offer a comparative perspective.

Introduction: The Rationale for Combination Therapy

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a dopamine deficit and a relative overactivity of the cholinergic system in the striatum. This neurochemical imbalance contributes to the hallmark motor symptoms of the disease, including tremor, rigidity, and bradykinesia.

L-DOPA, the metabolic precursor to dopamine, remains the gold-standard treatment for replenishing dopamine levels.[1] Ethopropazine, a phenothiazine derivative with potent anticholinergic properties, functions by blocking muscarinic acetylcholine receptors, thereby aiming to restore the dopaminergic-cholinergic balance.[2][3] The concurrent administration of these two agents is predicated on the hypothesis that they address distinct but interconnected pathophysiological mechanisms, potentially leading to a synergistic therapeutic outcome.

Comparative Efficacy and Clinical Observations

Direct clinical trials quantifying the synergistic effects of Ethopropazine and L-DOPA are scarce. However, the combination of anticholinergic agents with L-DOPA has been a long-standing clinical practice. The primary goal of this combination is often to manage specific symptoms that may not be optimally controlled by L-DOPA alone, particularly tremor.

Table 1: Summary of Clinical Effects of L-DOPA Monotherapy vs. Combination with Anticholinergics

Therapeutic Agent(s)Primary Motor Symptom ImprovementEffect on TremorEffect on DyskinesiaPotential Side Effects
L-DOPA Significant improvement in bradykinesia and rigidityModerateCan induce or exacerbate dyskinesia with long-term useNausea, vomiting, orthostatic hypotension, motor fluctuations
Ethopropazine (as an anticholinergic) Modest improvement, primarily in rigiditySignificant improvementMay have some benefit in drug-induced extrapyramidal symptoms, but not L-DOPA-induced dyskinesiaDry mouth, blurred vision, cognitive impairment, confusion, hallucinations
L-DOPA + Ethopropazine (Theoretical) Potentially broader symptom controlEnhanced tremor controlUnclear; potential for complex interactionsAdditive side effect profile of both agents

Note: Data for the combination is largely inferred from clinical practice and studies on other anticholinergics due to a lack of specific quantitative data for Ethopropazine with L-DOPA.

Pharmacokinetic and Pharmacodynamic Interactions

The interaction between Ethopropazine and L-DOPA is complex and not fully elucidated.

  • Pharmacodynamics: The primary pharmacodynamic interaction is the complementary action on the dopaminergic and cholinergic systems. By reducing cholinergic overactivity, Ethopropazine may enhance the functional effects of dopamine produced from L-DOPA.

  • Pharmacokinetics: A critical consideration is the potential for anticholinergics to delay gastric emptying. This can alter the absorption and bioavailability of L-DOPA, potentially leading to a delayed onset of action or reduced peak plasma concentrations. One study on the anticholinergic orphenadrine demonstrated that its chronic intake could contribute to a less predictable pattern of L-DOPA absorption and therapeutic response in some patients. This highlights a potential antagonistic pharmacokinetic interaction that may counteract any pharmacodynamic synergy.

Comparison with Alternative Combination Therapies

Several other drug classes are used in combination with L-DOPA to manage Parkinson's symptoms and L-DOPA-related complications.

Table 2: Comparison of Ethopropazine + L-DOPA with Other L-DOPA Combination Therapies

Combination TherapyMechanism of Action of Adjunct DrugPrimary Therapeutic GoalEvidence of Synergy/Enhanced Efficacy
L-DOPA + Ethopropazine Anticholinergic (muscarinic receptor antagonist)Primarily tremor controlLimited direct evidence; theoretical rationale
L-DOPA + COMT Inhibitors (e.g., Entacapone) Inhibits peripheral breakdown of L-DOPAExtend the duration of L-DOPA's effect, reduce "off" timeWell-established; increases L-DOPA bioavailability
L-DOPA + MAO-B Inhibitors (e.g., Selegiline) Inhibits the breakdown of dopamine in the brainExtend the duration of dopamine's effectWell-established; enhances dopaminergic transmission
L-DOPA + Dopamine Agonists (e.g., Pramipexole) Directly stimulates dopamine receptorsSmoother dopaminergic stimulation, reduce "off" timeCommonly used in combination to manage motor fluctuations

Experimental Protocols for Investigating Synergistic Effects

To rigorously assess the synergistic effects of Ethopropazine and L-DOPA, well-defined preclinical and clinical experimental protocols are necessary.

Preclinical Assessment in Animal Models of Parkinson's Disease
  • Animal Model: The 6-hydroxydopamine (6-OHDA) or MPTP-lesioned rodent models are standard for inducing parkinsonian motor deficits.

  • Treatment Groups:

    • Vehicle Control

    • L-DOPA alone

    • Ethopropazine alone

    • L-DOPA + Ethopropazine combination

  • Behavioral Assessments:

    • Rotarod Test: To assess motor coordination and balance.

    • Cylinder Test: To evaluate forelimb akinesia and asymmetrical motor function.

    • Apomorphine- or Amphetamine-Induced Rotation Test: To quantify the extent of dopamine receptor supersensitivity and the effect of treatment.

    • Gait Analysis: To measure stride length, pace, and other locomotor parameters.

  • Neurochemical Analysis: Post-mortem analysis of dopamine and acetylcholine levels in the striatum using techniques like HPLC or microdialysis.

  • Molecular Analysis: Western blot or immunohistochemistry to assess changes in dopamine and acetylcholine receptor expression and downstream signaling proteins.

Clinical Trial Protocol Outline
  • Study Design: A randomized, double-blind, placebo-controlled, crossover trial.

  • Participant Population: Patients with idiopathic Parkinson's disease experiencing motor fluctuations or significant tremor despite optimized L-DOPA therapy.

  • Intervention:

    • Phase 1: L-DOPA + Placebo

    • Phase 2: L-DOPA + Ethopropazine

  • Primary Outcome Measures:

    • Change in the Unified Parkinson's Disease Rating Scale (UPDRS) Part III (Motor Examination) score.

    • Change in tremor sub-scores of the UPDRS.

  • Secondary Outcome Measures:

    • Patient-reported diaries of "on," "off," and "dyskinesia" time.

    • Pharmacokinetic analysis of L-DOPA plasma concentrations with and without Ethopropazine co-administration.

    • Cognitive assessments (e.g., Mini-Mental State Examination) to monitor anticholinergic side effects.

  • Safety Monitoring: Assessment of adverse events, particularly those associated with anticholinergic medications.

Visualizing the Mechanisms and Workflows

Signaling Pathways

cluster_0 Dopaminergic Pathway cluster_1 Cholinergic Pathway L-DOPA L-DOPA Dopamine Dopamine L-DOPA->Dopamine AADC D1_Receptor D1 Receptor Dopamine->D1_Receptor D2_Receptor D2 Receptor Dopamine->D2_Receptor Direct_Pathway Direct Pathway (Movement Facilitation) D1_Receptor->Direct_Pathway Stimulates Indirect_Pathway Indirect Pathway (Movement Inhibition) D2_Receptor->Indirect_Pathway Inhibits Motor_Output Motor_Output Direct_Pathway->Motor_Output Net Effect: Movement Indirect_Pathway->Motor_Output Net Effect: Movement Inhibition Ethopropazine Ethopropazine Muscarinic_Receptor Muscarinic Receptor Ethopropazine->Muscarinic_Receptor Blocks Acetylcholine Acetylcholine Acetylcholine->Muscarinic_Receptor Muscarinic_Receptor->Indirect_Pathway Stimulates

Caption: Interaction of Dopaminergic and Cholinergic Pathways in the Basal Ganglia.

Experimental Workflow

cluster_0 Preclinical Investigation cluster_1 Clinical Trial Animal_Model Induce Parkinsonism in Rodents (e.g., 6-OHDA lesion) Treatment_Groups Administer Vehicle, L-DOPA, Ethopropazine, or Combination Animal_Model->Treatment_Groups Behavioral_Testing Assess Motor Function (Rotarod, Cylinder Test, etc.) Treatment_Groups->Behavioral_Testing Neurochemical_Analysis Measure Striatal Dopamine and Acetylcholine Levels Treatment_Groups->Neurochemical_Analysis Data_Analysis Statistical Analysis for Synergistic Effects Behavioral_Testing->Data_Analysis Neurochemical_Analysis->Data_Analysis Patient_Recruitment Recruit Parkinson's Patients with Motor Fluctuations Crossover_Design Randomized, Double-Blind Crossover (L-DOPA + Placebo vs. L-DOPA + Ethopropazine) Patient_Recruitment->Crossover_Design Clinical_Assessment Evaluate UPDRS Scores and Patient Diaries Crossover_Design->Clinical_Assessment PK_Analysis Pharmacokinetic Profiling of L-DOPA Crossover_Design->PK_Analysis Final_Analysis Assess Efficacy, Safety, and Pharmacokinetic Interaction Clinical_Assessment->Final_Analysis PK_Analysis->Final_Analysis

Caption: Proposed Experimental Workflow for Investigating Synergy.

Conclusion and Future Directions

The combination of Ethopropazine and L-DOPA for the treatment of Parkinson's disease is based on a sound neurochemical rationale. However, the lack of robust, direct evidence for a synergistic effect, coupled with potential negative pharmacokinetic interactions, necessitates a cautious approach. The primary benefit of adding an anticholinergic like Ethopropazine to an L-DOPA regimen appears to be in the targeted management of persistent tremor.

Future research should focus on conducting well-designed preclinical and clinical studies, as outlined in the experimental protocols, to definitively characterize the pharmacodynamic and pharmacokinetic interactions between Ethopropazine and L-DOPA. Such studies are crucial to determine if a true synergistic relationship exists and to identify the patient subpopulations most likely to benefit from this combination therapy. This will enable a more evidence-based approach to its use in clinical practice.

References

Validating M1 vs. M2 Muscarinic Receptor Selectivity of (-)-Profenamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the muscarinic receptor selectivity of profenamine, with a focus on the M1 and M2 subtypes. Due to the limited availability of specific binding data for the (-)-enantiomer, this guide incorporates data for racemic ethopropazine, the common name for profenamine. This information is presented alongside data for well-characterized M1 and M2 selective compounds to provide a clear context for its selectivity profile.

Executive Summary

(-)-Profenamine, also known as (-)-ethopropazine, is a phenothiazine derivative with anticholinergic properties. Its application in research and drug development often requires a precise understanding of its interaction with different muscarinic acetylcholine receptor subtypes. While literature qualitatively describes ethopropazine as having little selectivity for the M1 receptor, this guide aims to provide a more quantitative comparison to aid in experimental design and data interpretation.

Comparative Binding Affinity Data

The following table summarizes the binding affinities (pKi values) of racemic ethopropazine and other key muscarinic receptor antagonists for M1 and M2 receptors. A higher pKi value indicates a higher binding affinity. The selectivity ratio is calculated to provide a quantitative measure of preference for one receptor subtype over the other.

CompoundM1 Receptor pKiM2 Receptor pKiSelectivity Ratio (M1/M2)Predominant Selectivity
Racemic Ethopropazine7.37.1~1.6Non-selective
Pirenzepine8.06.5~32M1
Methoctramine6.88.1~0.05M2
Atropine9.09.2~0.6Non-selective

Note: Data for racemic ethopropazine, pirenzepine, methoctramine, and atropine are compiled from publicly available pharmacological data. The selectivity ratio is an approximation based on the antilog of the difference in pKi values.

Interpretation of Data

The data presented indicates that racemic ethopropazine exhibits nearly equal affinity for both M1 and M2 muscarinic receptors, confirming qualitative descriptions of its lack of M1 selectivity[1]. Its selectivity ratio of approximately 1.6 suggests a very slight preference for the M1 subtype, though this is not considered significant. In contrast, pirenzepine shows a clear and significant preference for M1 receptors, while methoctramine demonstrates marked selectivity for M2 receptors. Atropine, a classical muscarinic antagonist, shows, similar to ethopropazine, a lack of significant selectivity between the two subtypes.

Experimental Protocols

The determination of binding affinities for muscarinic receptors is typically achieved through in vitro radioligand binding assays. Below is a detailed methodology for a competitive binding assay, a common approach to establishing the Ki of an unlabeled compound.

Radioligand Competitive Binding Assay

This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that has a known high affinity and selectivity for the target receptor.

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cell lines stably expressing either the human M1 or M2 muscarinic receptor.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist, is commonly used.

  • Test Compound: this compound (or comparator compounds).

  • Non-specific Binding Control: A high concentration of a non-selective antagonist like atropine (e.g., 1 µM) is used to determine the amount of radioligand that binds to non-receptor components.

  • Assay Buffer: Typically a Tris-HCl buffer containing MgCl₂ at a physiological pH (e.g., 7.4).

  • Scintillation Cocktail and Counter: For quantifying the radioactivity.

2. Procedure:

  • Incubation: A constant concentration of the radioligand and varying concentrations of the test compound are incubated with the cell membranes in the assay buffer.

  • Equilibrium: The mixture is incubated for a sufficient period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes (and thus the bound radioligand). The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

  • The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

  • The Ki value (the inhibition constant for the test compound) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in determining the M1 vs. M2 selectivity of a test compound using a competitive radioligand binding assay.

G Experimental Workflow for Determining M1/M2 Selectivity cluster_0 Preparation cluster_1 Binding Assay cluster_2 Data Acquisition cluster_3 Analysis prep_m1 Prepare M1 Receptor Expressing Membranes assay_m1 Incubate M1 Membranes with [3H]-NMS & Test Compound prep_m1->assay_m1 prep_m2 Prepare M2 Receptor Expressing Membranes assay_m2 Incubate M2 Membranes with [3H]-NMS & Test Compound prep_m2->assay_m2 prep_ligands Prepare Radioligand ([3H]-NMS) & Test Compound prep_ligands->assay_m1 prep_ligands->assay_m2 filter_m1 Filter & Wash M1 Samples assay_m1->filter_m1 filter_m2 Filter & Wash M2 Samples assay_m2->filter_m2 count_m1 Scintillation Counting (M1) filter_m1->count_m1 count_m2 Scintillation Counting (M2) filter_m2->count_m2 calc_ic50_m1 Calculate IC50 for M1 count_m1->calc_ic50_m1 calc_ic50_m2 Calculate IC50 for M2 count_m2->calc_ic50_m2 calc_ki Calculate Ki for M1 & M2 (Cheng-Prusoff) calc_ic50_m1->calc_ki calc_ic50_m2->calc_ki compare Compare Ki values (Determine Selectivity) calc_ki->compare

Caption: Workflow for M1/M2 selectivity determination.

Signaling Pathways of M1 and M2 Muscarinic Receptors

The M1 and M2 receptors belong to the G-protein coupled receptor (GPCR) family but couple to different G-proteins, leading to distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of receptor activation or blockade.

G M1 and M2 Muscarinic Receptor Signaling Pathways cluster_m1 M1 Receptor Signaling (Gq-coupled) cluster_m2 M2 Receptor Signaling (Gi-coupled) M1 M1 Receptor Gq Gq M1->Gq ACh PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response_M1 Cellular Response (e.g., neuronal excitation) Ca->Response_M1 PKC->Response_M1 M2 M2 Receptor Gi Gi M2->Gi ACh AC Adenylyl Cyclase (AC) Gi->AC GIRK GIRK Channel Activation Gi->GIRK cAMP ↓ cAMP AC->cAMP produces PKA ↓ Protein Kinase A (PKA) cAMP->PKA Response_M2 Cellular Response (e.g., decreased heart rate) PKA->Response_M2 GIRK->Response_M2

References

Safety Operating Guide

Proper Disposal of (-)-Profenamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling (-)-Profenamine, also known as Ethopropazine, must adhere to strict disposal procedures to ensure laboratory safety and environmental protection.[1][2] This guide provides a comprehensive overview of the necessary steps for the proper disposal of this compound and its contaminated materials.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing suitable protective clothing, gloves, and safety goggles to avoid skin and eye contact.[3][4][5] Work should be conducted in a well-ventilated area or under a chemical fume hood to prevent the inhalation of dust or aerosols.[3][5]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound involves chemical incineration by a licensed disposal company.[1] Adherence to federal, state, and local environmental control regulations is mandatory.[2]

  • Waste Identification and Segregation :

    • Clearly label all containers with waste this compound.

    • Segregate this compound waste from other laboratory waste streams to avoid cross-contamination.

  • Preparing for Disposal :

    • For surplus and non-recyclable solutions, it is recommended to offer them to a licensed disposal company.[1]

    • Alternatively, the material can be dissolved or mixed with a combustible solvent.[1] This should be done with caution in a well-ventilated area, away from ignition sources.

  • Incineration :

    • The mixture should be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1]

  • Disposal of Contaminated Packaging and Materials :

    • Any packaging or materials that have come into contact with this compound, such as empty containers, gloves, or absorbent pads, should be treated as hazardous waste and disposed of as the unused product.[1]

    • For small spills, use appropriate tools to place the spilled solid into a convenient waste disposal container.[2] The contaminated surface should then be cleaned by spreading water on it, and the resulting solution should be disposed of according to local and regional authority requirements.[2]

  • Documentation :

    • Maintain detailed records of the disposal process, including the date, quantity of waste, and the licensed disposal company used.

Quantitative Data Summary

Currently, publicly available safety data sheets do not specify quantitative limits for the disposal of this compound. The guiding principle is to treat all surplus and contaminated material as hazardous waste to be handled by professionals.

ParameterValueSource
Recommended Disposal MethodIncineration[1]
Disposal of Contaminated PackagingDispose of as unused product[1]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start Start: this compound Waste Generated assess_waste Assess Waste Type start->assess_waste surplus_solid Surplus or Expired Solid this compound assess_waste->surplus_solid Solid contaminated_materials Contaminated Materials (e.g., glassware, PPE, packaging) assess_waste->contaminated_materials Materials spill_residue Spill Residue assess_waste->spill_residue Spill package_solid Package in a labeled, sealed container surplus_solid->package_solid package_materials Package in a labeled, sealed container for hazardous waste contaminated_materials->package_materials clean_spill Clean spill with appropriate absorbent and decontaminate area spill_residue->clean_spill contact_disposal Contact Licensed Chemical Waste Disposal Company package_solid->contact_disposal package_materials->contact_disposal package_spill_waste Package spill cleanup materials in a labeled, sealed container clean_spill->package_spill_waste package_spill_waste->contact_disposal incineration Arrange for Chemical Incineration contact_disposal->incineration end End: Disposal Complete incineration->end

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guidance for Handling (-)-Profenamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling (-)-Profenamine, also known as Ethopropazine, a phenothiazine derivative. The following procedural guidance is designed to answer specific operational questions, fostering a culture of safety and building trust in laboratory practices.

Hazard Identification and Safety Data

This compound hydrochloride is classified as harmful if swallowed.[1][2] It may also cause irritation to the skin, eyes, and respiratory tract. The following table summarizes key quantitative safety and physical property data for Ethopropazine hydrochloride.

PropertyValueSource
Acute Toxicity (Oral) LD50: 670 mg/kg (mouse), 3300 mg/kg (rat)
GHS Hazard Statement H302: Harmful if swallowed[1][2]
Molecular Weight 348.9 g/mol [2]
Melting Point 225°C (437°F) - 228°C
Solubility Very slightly soluble in cold water

Personal Protective Equipment (PPE)

The proper use of Personal Protective Equipment is the primary barrier against exposure to this compound. The following is a step-by-step guide for the selection and use of PPE.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[3]

  • For procedures that may generate dust or aerosols, use a certified chemical fume hood.[3][4]

2. Personal Protective Equipment Selection:

  • Gloves: Wear two pairs of powder-free, chemical-resistant gloves (e.g., nitrile).[5] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.[5]

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[4][6]

  • Lab Coat: A disposable, low-permeability lab coat with long sleeves and tight-fitting cuffs is required.[5]

  • Respiratory Protection: For operations with a high likelihood of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator (e.g., N95) may be necessary.[7]

3. Donning and Doffing PPE Workflow:

The following diagram illustrates the correct sequence for putting on and taking off PPE to minimize contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Eye Protection Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Figure 1. Workflow for Donning and Doffing PPE.

Operational and Disposal Plans

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and dark place, away from incompatible materials.[8]

  • The container should be tightly sealed and clearly labeled.

2. Handling and Preparation:

  • Before handling, review the Safety Data Sheet (SDS).[3]

  • Wash hands thoroughly before and after handling the compound.[5]

  • Avoid the formation of dust and aerosols.[4]

  • Use dedicated equipment (spatulas, weighing paper, etc.) and clean it thoroughly after use.

  • Do not eat, drink, or smoke in the laboratory.[5]

3. Spill Management:

  • In case of a spill, evacuate the area and prevent the spread of dust.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Carefully scoop up the spilled solid material into a labeled container for hazardous waste.

  • Clean the spill area with a suitable decontaminating solution.

4. First Aid Measures:

  • If swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse mouth.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.

  • Skin Contact: Wash with soap and water.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

5. Disposal Plan:

  • All waste contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, must be treated as hazardous chemical waste.[4][9]

  • Collect waste in clearly labeled, sealed containers.[9][10]

  • Follow all local, state, and federal regulations for the disposal of hazardous pharmaceutical waste.[9] Do not dispose of this compound down the drain.[4]

  • Utilize a licensed hazardous waste disposal service for final disposal.[9][11]

This guidance provides a framework for the safe handling and disposal of this compound. It is crucial to supplement this information with institution-specific safety protocols and to always exercise caution when working with chemical compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.